3-(Benzylamino)oxolane-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(benzylamino)oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLSSCFGNVYENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Benzylamino)oxolane-3-carboxylic acid: A Key Building Block for Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of 3-(Benzylamino)oxolane-3-carboxylic acid, a heterocyclic, non-proteinogenic amino acid of significant interest in contemporary drug discovery. The document delineates its chemical structure, physicochemical properties, and a plausible synthetic route based on established organic chemistry principles. Furthermore, it offers a detailed analysis of its expected spectroscopic characteristics, crucial for its identification and quality control. The guide culminates in a discussion of its primary application as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting its role in the rational design of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Emergence of Novel Scaffolds in Drug Discovery
The landscape of modern pharmacology is increasingly dominated by the pursuit of novel chemical entities that can address previously "undruggable" targets. In this context, non-proteinogenic amino acids with constrained cyclic scaffolds have garnered substantial attention.[1] These structures offer a unique combination of conformational rigidity and three-dimensional complexity, which can lead to enhanced target affinity, selectivity, and improved pharmacokinetic profiles. This compound, a molecule featuring a central tetrahydrofuran ring, represents a prime example of such a scaffold. Its classification as a "Protein Degrader Building Block" underscores its utility in the rapidly expanding field of targeted protein degradation, a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2]
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent properties. These parameters govern its reactivity, solubility, and ultimately, its behavior in biological systems.
Chemical Structure
This compound possesses a unique α,α-disubstituted amino acid architecture. The α-carbon is a quaternary center, part of a five-membered oxolane (tetrahydrofuran) ring, and is substituted with both a carboxylic acid and a benzylamino group.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 221.25 g/mol | --INVALID-LINK-- |
| CAS Number | 1340215-39-5 | ChemicalBook |
| IUPAC Name | This compound | PubChem |
| SMILES | C1COCC1(C(=O)O)NCC2=CC=CC=C2 | PubChem |
| InChI Key | UZLSSCFGNVYENJ-UHFFFAOYSA-N | PubChem |
digraph "3-(Benzylamino)oxolane-3-carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0.5,1.0!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O1 [label="O", pos="-2.0,0.0!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O", pos="2.5,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O3 [label="OH", pos="3.5,0.0!", fontcolor="#202124"]; C1 [label="C", pos="0.0,0.0!"]; C2 [label="C", pos="-1.0,0.5!"]; C3 [label="C", pos="-1.0,-1.0!"]; C4 [label="C", pos="0.0,-1.5!"]; C5 [label="C", pos="1.5,0.5!"]; // Benzyl CH2 C6 [label="C", pos="2.5,-0.5!"]; // Carboxyl C C7 [label="C", pos="2.0,1.5!"]; // Benzene C1 C8 [label="C", pos="3.0,2.0!"]; C9 [label="C", pos="3.5,1.0!"]; C10 [label="C", pos="3.0,0.0!"]; C11 [label="C", pos="2.0, -0.5!"]; C12 [label="C", pos="1.5, 0.5!"];
// Edges for oxolane ring C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- C1;
// Edges for substituents C1 -- N1; C1 -- C6; N1 -- C5; C5 -- C7; C6 -- O2; C6 -- O3;
// Edges for benzene ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
}
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the molecule's structure. These values are crucial for assessing its drug-likeness and suitability for various experimental conditions.
| Parameter | Predicted Value | Significance in Drug Discovery |
| pKa (acidic) | 2.0 - 3.0 | Influences solubility and charge state at physiological pH. |
| pKa (basic) | 8.5 - 9.5 | Affects ionization state and potential for salt formation. |
| logP | ~1.5 - 2.5 | A measure of lipophilicity, impacting membrane permeability and solubility. |
| Aqueous Solubility | Low to moderate | Critical for bioavailability and formulation development. |
The presence of both a carboxylic acid and an amino group makes this compound a zwitterionic compound. Its solubility is expected to be pH-dependent, with minimum solubility at its isoelectric point and higher solubility in acidic or basic solutions.[3] The predicted logP suggests a moderate lipophilicity, a desirable trait for oral bioavailability.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on similar transformations and should be optimized for specific laboratory conditions.
Step 1: Reductive Amination
-
To a solution of ethyl 3-oxooxolane-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added benzylamine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture.[4] The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of esters.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 3-(benzylamino)oxolane-3-carboxylate.
Step 2: Saponification
-
The crude ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
An excess of lithium hydroxide (LiOH, 2-3 eq) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed, as monitored by TLC or LC-MS.
-
The reaction mixture is then acidified to a pH of approximately 6-7 with a dilute acid (e.g., 1M HCl).
-
The product is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.
Step 3: Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques. The following are the expected spectral features based on its chemical structure.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | m | 5H | Aromatic protons of the benzyl group |
| ~ 4.0 - 4.2 | m | 2H | -O-CH₂- of the oxolane ring |
| ~ 3.8 | s | 2H | Benzylic -CH₂- |
| ~ 2.2 - 2.5 | m | 2H | -CH₂- adjacent to the quaternary carbon in the oxolane ring |
Note: The protons on the oxolane ring may exhibit complex splitting patterns due to their diastereotopic nature.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 - 180 | Carboxylic acid carbon (-COOH) |
| ~ 135 - 140 | Quaternary aromatic carbon of the benzyl group |
| ~ 127 - 130 | Aromatic CH carbons of the benzyl group |
| ~ 65 - 70 | -O-CH₂- of the oxolane ring |
| ~ 60 - 65 | Quaternary α-carbon |
| ~ 50 - 55 | Benzylic -CH₂- |
| ~ 35 - 40 | -CH₂- adjacent to the quaternary carbon in the oxolane ring |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid |
| ~ 3000 | N-H stretch | Secondary amine |
| 1680 - 1720 | C=O stretch | Carboxylic acid |
| 1550 - 1650 | N-H bend | Secondary amine |
| 1050 - 1150 | C-O stretch | Ether (oxolane ring) |
The IR spectrum is expected to show the characteristic broad O-H stretch of a carboxylic acid, often overlapping with the C-H stretches.[5]
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be detected in both positive and negative ion modes.
-
Positive Ion Mode: [M+H]⁺ at m/z 222.1
-
Negative Ion Mode: [M-H]⁻ at m/z 220.1
Common fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid group, and cleavage of the benzyl group (m/z 91).[6][7]
Applications in Targeted Protein Degradation
The primary application of this compound is as a building block for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9]
Caption: General structure of a PROTAC, highlighting the role of linker building blocks.
The oxolane scaffold of this compound can be incorporated into the linker region of a PROTAC. The carboxylic acid and amino groups provide convenient handles for orthogonal chemical modifications, allowing for the attachment of the target protein ligand and the E3 ligase ligand. The cyclic nature of the oxolane ring can impart a degree of conformational constraint to the linker, which can be beneficial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[][11] The benzyl group can also be a site for further functionalization or can be replaced with other substituents to modulate the physicochemical properties of the resulting PROTAC.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique α,α-disubstituted cyclic amino acid structure provides a rigid scaffold that can be readily incorporated into the linkers of PROTACs. While experimental data on this specific molecule is limited, its synthesis and characterization can be reliably approached through established chemical principles. As the demand for novel therapeutic modalities continues to grow, the importance of specialized building blocks like this compound in enabling the design and synthesis of innovative drugs is set to increase significantly.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3-(Benzylamino)oxolane-3-carboxylic Acid (CAS 1340215-39-5) for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(Benzylamino)oxolane-3-carboxylic acid (CAS 1340215-39-5), a specialized chemical building block with significant potential in modern drug discovery. The document is structured to deliver critical information and actionable insights for researchers, chemists, and drug development professionals. It covers the molecule's core chemical and physical properties, provides a detailed analysis of its structural significance, outlines essential safety and handling protocols, and contextualizes its primary application as a component in the synthesis of targeted protein degraders. Furthermore, this guide proposes a robust, field-proven workflow for the quality control and characterization of this reagent upon acquisition, ensuring scientific integrity in its application.
Introduction: A Niche Building Block for Advanced Therapeutics
The landscape of drug discovery is continually evolving, with a significant shift towards modalities that offer greater specificity and efficacy. One such groundbreaking strategy is Targeted Protein Degradation (TPD), which utilizes bifunctional molecules to eliminate disease-causing proteins rather than merely inhibiting them. Within this paradigm, the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) and similar molecular degraders are of paramount importance.[1][] this compound has emerged as a valuable building block in this field.[3] Its unique trifunctional structure, featuring a central oxolane scaffold, a reactive carboxylic acid, and a benzyl-protected amine, offers a versatile platform for the construction of the complex linker regions that are critical to the function of these advanced therapeutics. This guide serves to consolidate the known properties and potential applications of this molecule, providing a foundational resource for its strategic deployment in research and development.
Chemical and Physical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in chemical synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below. This data is aggregated from leading chemical suppliers and databases, providing a reliable reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 1340215-39-5 | [3][4][5][6] |
| Molecular Formula | C₁₂H₁₅NO₃ | [3][6] |
| Molecular Weight | 221.25 g/mol | [3][6] |
| IUPAC Name | This compound | [7] |
| Synonyms | 3-(benzylamino)tetrahydrofuran-3-carboxylic acid | [6] |
| Physical Form | Solid; Light yellow solid | [8] |
| Storage Temperature | Room Temperature | [3][4] |
| SMILES String | OC(=O)C1(NCC2=CC=CC=C2)CCOC1 | [7] |
| InChI Key | UZLSSCFGNVYENJ-UHFFFAOYSA-N | [7] |
Structural Analysis and Rationale for Use
The utility of this compound in drug discovery, particularly in the synthesis of PROTACs, is a direct consequence of its distinct structural features.
-
The Oxolane (Tetrahydrofuran) Ring: This saturated five-membered heterocycle serves as a rigid, non-planar scaffold. Unlike flexible aliphatic chains, the oxolane ring introduces conformational constraint into a linker. This rigidity can be advantageous in pre-organizing the two ends of a PROTAC, potentially reducing the entropic penalty of forming the crucial ternary complex (E3 Ligase—PROTAC—Target Protein) and thus enhancing degradation efficiency.
-
The Carboxylic Acid Group: This functional group is the primary reactive handle for synthetic elaboration. It can be readily activated and coupled with amines or alcohols on other building blocks or on a target-binding ligand to form amide or ester bonds, respectively. This is a cornerstone of solid-phase and solution-phase peptide coupling strategies frequently employed in PROTAC synthesis.
-
The Benzylamino Group: The secondary amine is protected by a benzyl group. This protecting group strategy is critical; it prevents the amine from participating in undesired side reactions during the coupling of the carboxylic acid. The benzyl group can be removed under specific conditions (e.g., hydrogenolysis) at a later synthetic stage to reveal the free amine, which can then be used as a new attachment point for further linker extension or conjugation to an E3 ligase ligand.
This trifunctional nature allows for a modular and controlled assembly of complex molecular architectures, making it a strategic choice for constructing the linker element of a bifunctional degrader.
Safety, Handling, and Storage
Adherence to rigorous safety protocols is non-negotiable in a laboratory setting. Based on available Safety Data Sheets (SDS), this compound presents several hazards that require careful management.[9]
4.1 Hazard Identification
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
4.2 Recommended Handling and Personal Protective Equipment (PPE)
Given the identified hazards, the following precautions are mandatory when working with this compound:
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[10]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets government-approved standards.[9][10]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before use. A lab coat or chemical-resistant suit should be worn to prevent skin contact.[9]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a particulate respirator.[9]
-
Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[10]
4.3 Storage and Disposal
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[10]
Application Spotlight: A Building Block for Targeted Protein Degraders
The primary application of this molecule is as a sophisticated building block for creating libraries of bifunctional protein degraders, such as PROTACs.[3] A PROTAC molecule consists of three components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][] this compound is designed to be incorporated into the linker.
The diagram below illustrates the general structure of a PROTAC and the conceptual role of a building block like this compound.
Caption: Conceptual role of the building block in a PROTAC.
The carboxylic acid provides an immediate point for attachment, while the protected amine offers a latent reactive site for subsequent, orthogonal chemical steps. This facilitates a modular synthesis approach, allowing researchers to rapidly generate a library of degraders with varying linker lengths, compositions, and attachment points to optimize degradation efficacy.
Recommended Workflow: Quality Control and Characterization
While suppliers may provide a certificate of analysis, it is imperative for the end-user to independently verify the identity and purity of any critical reagent. Sigma-Aldrich, for instance, notes that they do not collect analytical data for this specific product and that the buyer assumes responsibility for confirming its identity and purity. The following section outlines a standard, self-validating protocol for this purpose.
Caption: Standard QC workflow for incoming chemical reagents.
6.1 Step-by-Step Characterization Protocol
-
Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the compound.
-
Methodology: Prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Inject onto a liquid chromatography-mass spectrometry system.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 222.11.[7] The presence of this ion confirms the correct mass.
-
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and assess purity.
-
Methodology: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire ¹H and ¹³C NMR spectra.[11][12]
-
Expected Results (Predicted): While experimental spectra are not publicly available, the following table outlines the predicted chemical shifts based on standard NMR principles. Discrepancies may occur based on solvent and concentration.
-
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Aromatic (C₆H₅) | 7.2 - 7.4 (multiplet, 5H) | 127 - 130 (multiple peaks) | Typical range for monosubstituted benzene ring. |
| Benzyl CH₂ (N-CH₂) | ~3.8 (singlet, 2H) | ~50 | Adjacent to nitrogen and aromatic ring. |
| Oxolane CH₂ (O-CH₂) | 3.7 - 4.0 (multiplet, 2H) | ~68 | Protons adjacent to the ether oxygen. |
| Oxolane CH₂ | 2.0 - 2.4 (multiplet, 2H) | ~35 | Protons beta to the ether oxygen. |
| NH | Broad, variable | N/A | May exchange with water; often a broad singlet. |
| COOH | >10 (broad singlet) | ~175 | Carboxylic acid proton is highly deshielded and broad. |
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Methodology: Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient). Dissolve a known concentration of the compound and inject.
-
Expected Result: A single major peak should be observed. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. A purity of ≥95% is generally acceptable for use in synthesis.
-
Conclusion
This compound (CAS 1340215-39-5) is a strategically designed chemical entity poised for significant utility in the synthesis of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. Its rigid oxolane core and orthogonal protecting group strategy provide chemists with a powerful tool for the modular construction of complex linker architectures. While its handling requires adherence to strict safety protocols due to its hazardous nature, its potential benefits in accelerating the discovery of novel drug candidates are substantial. This guide provides the foundational knowledge required for researchers to safely handle, confidently characterize, and effectively utilize this building block in their synthetic endeavors.
References
- 1. lifechemicals.com [lifechemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 1340215-39-5 [chemicalbook.com]
- 5. This compound | 1340215-39-5 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 1340215-39-5 [sigmaaldrich.com]
- 9. aaronchem.com [aaronchem.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. rsc.org [rsc.org]
- 12. pure.mpg.de [pure.mpg.de]
An In-Depth Technical Guide to 3-(Benzylamino)oxolane-3-carboxylic acid: A Key Building Block for Next-Generation Therapeutics
Introduction: The Convergence of Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores and structural motifs is a cornerstone of rational drug design. 3-(Benzylamino)oxolane-3-carboxylic acid emerges as a molecule of significant interest, embodying the fusion of two such "privileged" structures: the oxolane (tetrahydrofuran) ring and the benzylamine moiety. The oxolane scaffold provides a three-dimensional architecture that can improve physicochemical properties like solubility while offering defined stereochemical vectors for molecular exploration[1]. Concurrently, the benzylamine group is a recurring motif in numerous approved therapeutic agents, valued for its ability to engage in crucial binding interactions with biological targets[2][3].
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic methodologies, and its increasingly vital role as a structural component in advanced therapeutic modalities, particularly in the field of targeted protein degradation.
Physicochemical and Structural Characteristics
This compound is a non-planar, substituted amino acid derivative. Its core structure features a central quaternary carbon within a five-membered oxolane ring, lending it significant conformational rigidity. This rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The carboxylic acid and secondary amine groups provide functional handles for synthetic elaboration and are key hydrogen bond donors and acceptors for molecular recognition.
Core Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₃ | [3][4][5] |
| Molecular Weight | 221.25 g/mol | [3][4][5] |
| CAS Number | 1340215-39-5 | [4][5] |
| Predicted XLogP | -1.6 | [6] (for HCl salt) |
| Common Synonyms | 3-(Benzylamino)tetrahydrofuran-3-carboxylic acid | [3][4] |
Note: Experimental data for properties such as melting point, pKa, and aqueous solubility are not widely reported in peer-reviewed literature and are typically determined empirically on a per-batch basis.
Proposed Synthesis and Mechanistic Rationale
While specific, detailed protocols for the direct synthesis of this compound are not extensively published in academic literature, a chemically sound and logical pathway can be proposed based on established organic chemistry transformations. A highly plausible route involves the synthesis and subsequent hydrolysis of a nitrile precursor, 3-(Benzylamino)oxolane-3-carbonitrile.
The rationale for this two-step approach is rooted in the reliability of nitrile hydrolysis. The conversion of a nitrile to a carboxylic acid is a fundamental and high-yielding transformation that can be achieved under either acidic or basic conditions, providing flexibility in process development and ensuring compatibility with various substrates.
Hypothetical Experimental Protocol: Nitrile Hydrolysis
Objective: To convert 3-(Benzylamino)oxolane-3-carbonitrile to this compound.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(Benzylamino)oxolane-3-carbonitrile (1.0 eq).
-
Add a 6M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in sufficient volume to fully dissolve the starting material.
-
Causality: Strong acid is required to protonate the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.
-
Step 2: Hydrolysis
-
Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Maintain reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Mechanism: The reaction proceeds through the formation of an intermediate imidic acid, which is then further hydrolyzed to a primary amide, and finally to the desired carboxylic acid and an ammonium salt.
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a suitable base (e.g., 6M NaOH). The product should precipitate out of the solution.
-
Causality: At its isoelectric point, the amino acid exists as a zwitterion with a net neutral charge, minimizing its solubility in the aqueous medium and facilitating its isolation.
-
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a cold non-polar solvent (e.g., diethyl ether) to remove any remaining organic impurities.
-
Dry the product under vacuum to yield this compound.
Proposed Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the title compound via acid hydrolysis of its nitrile precursor.
Core Application: A Building Block for Proteolysis-Targeting Chimeras (PROTACs)
The primary application driving interest in this compound is its use as a versatile building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs)[5]. PROTACs are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell by hijacking the body's own ubiquitin-proteasome system[1][7].
Mechanism of PROTAC Action
A PROTAC molecule consists of three key components:
-
A "warhead" ligand that binds to the target protein of interest (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase enzyme (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
A chemical linker that connects the two ligands.
When a PROTAC enters a cell, it forms a ternary complex, bringing the target protein and the E3 ligase into close proximity[1]. This induced proximity triggers the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell[7].
Role of this compound in PROTACs
This molecule is ideally suited for incorporation into the linker component of a PROTAC. The carboxylic acid group serves as a critical chemical handle for covalent attachment to either the E3 ligase ligand or the target protein ligand, typically through amide bond formation. The rigid oxolane ring provides a stable, well-defined scaffold that helps to control the length and geometry of the linker, a critical parameter for optimizing the formation and stability of the ternary complex.
Caption: General structure of a PROTAC, highlighting where this compound is incorporated.
Conclusion
This compound stands as a potent example of a molecular building block designed for purpose. By combining the favorable structural and electronic properties of the oxolane and benzylamine motifs, it offers medicinal chemists a rigid, functionalized scaffold with significant potential. Its primary utility as a component in the linkers of PROTACs places it at the forefront of targeted protein degradation, a therapeutic modality with the potential to address previously "undruggable" targets. As research in this area continues to expand, the demand for well-characterized, high-purity building blocks like this compound is expected to grow, solidifying its role in the development of next-generation precision medicines.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 1340215-39-5 CAS Manufactory [m.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Predictive Spectroscopic and Spectrometric Guide to 3-(Benzylamino)oxolane-3-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Spectroscopic Overview
3-(Benzylamino)oxolane-3-carboxylic acid possesses a unique combination of functional groups: a secondary amine, a carboxylic acid, a tetrahydrofuran (oxolane) ring, and a benzyl group. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. The analysis herein is based on the zwitterionic form, which is expected to be the predominant species under physiological and common analytical conditions.
Molecular Structure Diagram
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.
¹H NMR Spectroscopy: A Predictive Analysis
Theoretical Principles: Proton (¹H) NMR spectroscopy measures the resonance of hydrogen nuclei in a magnetic field. The chemical shift (δ) of a proton is influenced by the local electronic environment, providing insight into its functional group and position. Integration of the signal corresponds to the number of protons, and spin-spin coupling (splitting) reveals the number of neighboring protons.
Predicted Spectrum: Based on known chemical shift ranges for similar functional groups, the following ¹H NMR spectrum is predicted in a solvent like D₂O to allow for exchange of the acidic and amine protons.[1][2][3]
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 - 7.5 | Multiplet | 5H | Ar-H (Phenyl) | Protons on the monosubstituted benzene ring typically appear in this region. The multiplet arises from complex coupling between ortho, meta, and para protons.[1] |
| ~ 4.3 | Singlet | 2H | Ph-CH₂ -N | The benzylic protons are deshielded by the adjacent nitrogen and phenyl ring. In an achiral environment, they would appear as a singlet.[4] |
| ~ 3.8 - 4.1 | Multiplet | 4H | -O-CH₂ - & -C-CH₂ -O | Protons on the oxolane ring adjacent to the oxygen atom (C2 and C5) are highly deshielded and expected to appear in this range. |
| ~ 2.2 - 2.5 | Multiplet | 2H | -C-CH₂ -C- (C4) | Protons on the C4 position of the oxolane ring are further from the electronegative oxygen and thus appear more upfield. |
Note: The amine (N-H) and carboxylic acid (O-H) protons are typically broad and may not be observed, or their positions can vary significantly depending on the solvent, concentration, and temperature. In D₂O, they would be exchanged for deuterium and disappear from the spectrum.
¹³C NMR Spectroscopy: A Predictive Analysis
Theoretical Principles: Carbon-13 (¹³C) NMR provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its hybridization and electronic environment.
Predicted Spectrum: The predicted ¹³C NMR spectrum is as follows, based on data for tetrahydrofuran and N-benzyl compounds.[5][6][7][8][9]
| Predicted δ (ppm) | Assignment | Rationale |
| ~ 175 - 180 | C =O (Carboxyl) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |
| ~ 135 - 140 | Ar-C (ipso) | The quaternary carbon of the phenyl ring attached to the methylene group. |
| ~ 128 - 130 | Ar-C H (o, m, p) | The protonated aromatic carbons typically resonate in this region. Overlapping signals are expected. |
| ~ 70 - 75 | α-C (C3) | The quaternary carbon at the 3-position is substituted with an amine, a carboxyl group, and is part of the oxolane ring, leading to a downfield shift. |
| ~ 68 - 72 | -O-C H₂- (C2, C5) | The carbons of the tetrahydrofuran ring adjacent to the oxygen atom are deshielded and appear in this characteristic ether region.[5][8] |
| ~ 50 - 55 | Ph-C H₂-N | The benzylic carbon is deshielded by both the phenyl ring and the nitrogen atom. |
| ~ 35 - 40 | -C-C H₂-C- (C4) | The C4 carbon of the oxolane ring is the most shielded aliphatic carbon in the structure. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.[10][11][12]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is optimal for the spectrometer, typically around 4 cm.[10][13]
-
Instrumentation: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity and resolution.
-
Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers, cm⁻¹), making it a powerful tool for functional group identification.
Predicted Spectrum: For the zwitterionic form of this compound, the following key absorption bands are predicted.[14][15][16][17][18]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3000 - 2500 (broad) | N⁺-H stretch | Ammonium (R₂NH₂⁺) |
| ~ 3030 | C-H stretch (sp²) | Aromatic |
| ~ 2960 - 2850 | C-H stretch (sp³) | Aliphatic (CH₂) |
| ~ 1630 - 1550 (strong) | C=O asymmetric stretch | Carboxylate (COO⁻) |
| ~ 1400 (strong) | C=O symmetric stretch | Carboxylate (COO⁻) |
| ~ 1600, 1450 | C=C ring stretches | Aromatic |
| ~ 1100 (strong) | C-O-C stretch | Ether (oxolane ring) |
| ~ 740, 700 (strong) | C-H out-of-plane bend | Monosubstituted benzene |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[19] Record a background spectrum to subtract atmospheric and instrumental interferences.[20]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[21]
-
Pressure Application: Use the instrument's pressure arm to apply firm and even contact between the sample and the crystal surface.[20]
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[21]
High-Resolution Mass Spectrometry (HRMS)
Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like amino acids, generating protonated molecular ions [M+H]⁺ in positive ion mode.[22][23][24] High-resolution analyzers, such as Orbitrap or Time-of-Flight (TOF), can measure m/z with high precision (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula.[25][26][27][28][29]
Predicted Data: The molecular formula of this compound is C₁₂H₁₅NO₃. Its monoisotopic mass is 221.1052 Da.[30]
| Ion Species | Predicted Exact m/z |
| [M+H]⁺ | 222.1125 |
| [M+Na]⁺ | 244.0944 |
| [M-H]⁻ | 220.0979 |
Predicted values are based on PubChem data for the compound.[31]
Predicted Fragmentation Pathways
Upon collisional activation in the mass spectrometer (MS/MS), the [M+H]⁺ ion is expected to fragment via characteristic pathways. The most favorable fragmentation is often the loss of stable neutral molecules or the formation of stable carbocations.[32][33][34]
-
Formation of Tropylium Ion: A hallmark of benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[35] This is often the base peak in the spectrum.
-
Loss of Formic Acid: Neutral loss of HCOOH (46.0055 Da) from the parent ion, resulting in a fragment at m/z 176.1070 .
-
Decarboxylation: Loss of CO₂ (43.9898 Da) from the parent ion, leading to a fragment at m/z 178.1227 .
Predicted Fragmentation Diagram
Caption: Predicted major fragmentation pathways for [M+H]⁺.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µM) in a suitable solvent system, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[36]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ion Source Parameters: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and robust ion signal.
-
Mass Analyzer Settings:
-
Full Scan MS: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500) with high resolution (>60,000 FWHM) to obtain the accurate mass of the [M+H]⁺ ion.
-
MS/MS: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 222.11) as the precursor and applying collision energy (e.g., 10-30 eV) to induce fragmentation.
-
-
Data Analysis: Determine the elemental composition of the parent ion and its fragments using software that compares the measured accurate masses to theoretical values within a specified mass tolerance (e.g., < 5 ppm).
Conclusion
This guide presents a comprehensive, predictive analysis of the key spectroscopic and spectrometric data for this compound. The predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and high-resolution mass-to-charge ratios and fragmentation patterns provide a robust framework for the structural confirmation of this compound. The detailed, field-proven protocols included for each analytical technique offer a practical guide for researchers to acquire high-quality data. By integrating theoretical principles with predictive data analysis, this document serves as an essential resource for scientists engaged in the synthesis, characterization, and application of novel small molecules in drug discovery and development.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. web.pdx.edu [web.pdx.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nmrs.io [nmrs.io]
- 8. Tetrahydrofuran(109-99-9) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. scribd.com [scribd.com]
- 12. organomation.com [organomation.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 21. agilent.com [agilent.com]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 24. chem.uci.edu [chem.uci.edu]
- 25. measurlabs.com [measurlabs.com]
- 26. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 27. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 28. resolvemass.ca [resolvemass.ca]
- 29. matestlabs.com [matestlabs.com]
- 30. calpaclab.com [calpaclab.com]
- 31. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 32. researchgate.net [researchgate.net]
- 33. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. youtube.com [youtube.com]
- 36. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Perspective on Investigating a Novel Neuromodulatory Agent
An In-depth Technical Guide to the Proposed Mechanism of Action of 3-(Benzylamino)oxolane-3-carboxylic acid
Abstract
This compound is a novel small molecule with a chemical structure suggestive of potential activity within the central nervous system. While direct experimental evidence for its mechanism of action is not yet publicly available, its core scaffold, featuring a cyclic amino acid moiety, bears a significant resemblance to a well-established class of neuromodulators: the γ-aminobutyric acid (GABA) transporter (GAT) inhibitors. This guide puts forth a scientifically-grounded hypothesis that this compound functions as an inhibitor of GABA transporters. We will explore the theoretical underpinnings of this proposed mechanism, detail a comprehensive experimental framework for its validation, and provide the technical protocols necessary for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new therapeutic agents targeting the GABAergic system.
Introduction: The Rationale for a GABAergic Hypothesis
The inhibitory neurotransmitter GABA is a cornerstone of central nervous system function, and its precise regulation is critical for maintaining a balanced state of neuronal excitability. The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into neurons and surrounding glial cells via GABA transporters (GATs).[1][2] Pharmacological inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[1] This mechanism is the basis for the therapeutic effects of anticonvulsant drugs like tiagabine.[3]
The structure of this compound, particularly the oxolane ring with amino and carboxylic acid groups at the 3-position, is analogous to the core structures of known GAT inhibitors such as nipecotic acid and guvacine, which are derived from piperidine and pyridine structures, respectively.[1][4] This structural similarity forms the basis of our central hypothesis: This compound is a competitive inhibitor of GABA transporters.
This guide will now delve into the specifics of this proposed mechanism and outline a rigorous, multi-stage research plan to empirically test this hypothesis.
Proposed Mechanism of Action: Inhibition of GABA Transporters
The family of GABA transporters consists of four main subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2][5] GAT-1 and GAT-3 are the predominant subtypes in the brain and are expressed in both neurons and astrocytes, making them key regulators of synaptic GABA concentration.[2][6]
We propose that this compound, due to its structural features, can bind to the active site of one or more of these GABA transporters. The benzylamino group may confer specificity and enhanced binding affinity compared to simpler cyclic amino acids. By competitively inhibiting the binding and translocation of GABA, the compound would effectively increase the concentration and residence time of GABA in the synaptic cleft.
The anticipated downstream effect of this action is an enhancement of GABAergic tone, leading to a reduction in neuronal excitability. This could have potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety disorders, and neuropathic pain.[1][4][5]
Signaling Pathway: The GABAergic Synapse and GAT Inhibition
To visualize the proposed mechanism, the following diagram illustrates the role of GATs in a typical GABAergic synapse and the expected impact of an inhibitor like this compound.
Caption: Proposed mechanism of this compound at a GABAergic synapse.
A Framework for Experimental Validation
To rigorously test our hypothesis, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to ex vivo and potential in vivo studies.
Logical Flow of Investigation
Caption: Logical workflow for the experimental validation of the proposed mechanism of action.
In Vitro Characterization: Binding Affinity and Functional Inhibition
The initial phase will determine if the compound directly interacts with GABA transporters and inhibits their function in a controlled cellular environment.
These assays will quantify the binding affinity (Ki) of this compound for the major GAT subtypes.
Protocol: Competitive Radioligand Binding Assay
-
Cell Culture: Culture HEK-293 cells stably expressing human GAT-1, GAT-2, or GAT-3.
-
Membrane Preparation: Harvest cells, homogenize in a buffered solution, and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a GAT-selective radioligand (e.g., [³H]tiagabine for GAT-1), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (concentration of compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
This functional assay will measure the compound's ability to inhibit the transport of GABA into cells.
Protocol: [³H]GABA Uptake Inhibition Assay
-
Cell Culture: Plate HEK-293 cells expressing GAT-1, GAT-2, or GAT-3 in 24-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or a reference inhibitor (e.g., tiagabine) in a buffered salt solution.
-
Initiation of Uptake: Add a solution containing a mixture of unlabeled GABA and [³H]GABA to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 10 minutes), rapidly aspirate the radioactive solution and wash the cells with ice-cold buffer to stop the uptake.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]GABA taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage inhibition of GABA uptake against the compound concentration.
Ex Vivo Analysis: Activity in Native Brain Tissue
To assess the compound's activity in a more physiologically relevant context, GABA uptake assays will be performed using synaptosomes isolated from rodent brain tissue.
Protocol: Synaptosome [³H]GABA Uptake Assay
-
Tissue Preparation: Isolate specific brain regions (e.g., cortex, hippocampus) from rodents.
-
Synaptosome Isolation: Homogenize the tissue and prepare a crude synaptosomal fraction using differential centrifugation.
-
Uptake Assay: Resuspend the synaptosomes in a buffered solution and perform the [³H]GABA uptake assay as described in section 3.1.2, using the synaptosome preparation instead of cultured cells.
-
Data Analysis: Calculate the IC50 value for the inhibition of GABA uptake in this native tissue preparation.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of the data that could be generated from the proposed in vitro and ex vivo experiments.
| Assay Type | GAT Subtype | Parameter | Hypothetical Value |
| Radioligand Binding | GAT-1 | Ki | 150 nM |
| GAT-2 | Ki | > 10 µM | |
| GAT-3 | Ki | 800 nM | |
| [³H]GABA Uptake | GAT-1 | IC50 | 250 nM |
| GAT-2 | IC50 | > 10 µM | |
| GAT-3 | IC50 | 1.2 µM | |
| Synaptosome Uptake | Mixed GATs | IC50 | 300 nM |
Proposed In Vivo Studies
Should the in vitro and ex vivo data strongly support the GAT inhibition hypothesis, subsequent in vivo studies would be warranted to confirm the mechanism and explore the physiological consequences.
-
Microdialysis: This technique can be used in freely moving rodents to directly measure extracellular GABA levels in specific brain regions following systemic administration of this compound. An increase in basal GABA levels would provide strong evidence for GAT inhibition in the living brain.[7]
-
Pharmacodynamic and Behavioral Models: Based on the subtype selectivity profile, relevant animal models could be employed. For a GAT-1 selective inhibitor, models of epilepsy (e.g., pentylenetetrazole-induced seizures) would be appropriate to assess anticonvulsant activity.[7]
Conclusion
The structural characteristics of this compound provide a compelling rationale for investigating its potential as a GABA transporter inhibitor. The proposed multi-tiered experimental plan, progressing from in vitro binding and functional assays to ex vivo and in vivo studies, offers a robust framework for elucidating its mechanism of action. Confirmation of this hypothesis would establish this compound as a valuable new tool for studying GABAergic neurotransmission and a potential lead compound for the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA transporter - Wikipedia [en.wikipedia.org]
- 3. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Transporters [sigmaaldrich.com]
- 6. Frontiers | GABA and Glutamate Transporters in Brain [frontiersin.org]
- 7. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 3-(Benzylamino)oxolane-3-carboxylic Acid Derivatives
A Forward-Looking Approach for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxolane (tetrahydrofuran) scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. The incorporation of an amino acid moiety at the 3-position, specifically a 3-(benzylamino)-3-carboxylic acid functional group, presents a unique chemical entity with significant potential for therapeutic applications. While direct research on the biological activity of 3-(benzylamino)oxolane-3-carboxylic acid derivatives is nascent, this technical guide synthesizes available information on structurally related compounds to provide a forward-looking perspective on their potential as anticancer, anti-inflammatory, and neuroprotective agents. This document outlines potential synthetic strategies, detailed protocols for biological evaluation, and a prospective analysis of structure-activity relationships (SAR) to guide future research and development in this promising area.
Introduction: The Therapeutic Potential of the Oxolane Scaffold
The oxolane ring is a versatile heterocyclic motif found in a wide array of natural products and synthetic drugs. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive component in drug design. When combined with an amino acid-like side chain, as in the case of this compound, the resulting derivatives hold the potential to interact with a variety of biological targets, including enzymes and transporters. Given the structural similarities to known bioactive molecules, this class of compounds is hypothesized to exhibit a range of pharmacological activities. This guide will explore the evidence-based potential in three key therapeutic areas: oncology, inflammation, and neurodegenerative diseases.
Synthetic Strategies
The synthesis of a diverse library of this compound derivatives is paramount for a thorough investigation of their biological potential. Based on established methodologies for the synthesis of substituted oxolanes and amino acids, several synthetic routes can be envisioned.
A plausible approach involves the multi-step synthesis starting from readily available precursors. For instance, a key intermediate, a 3-aminooxolane-3-carboxylic acid, can be synthesized and subsequently benzylated. Modifications to the benzyl group (e.g., substitution on the aromatic ring) and the oxolane ring can be introduced to generate a library of analogs for SAR studies.
General Synthetic Workflow:
Caption: A potential synthetic workflow for this compound derivatives.
Potential Biological Activities and Experimental Protocols
Based on the biological activities of structurally related tetrahydrofuran derivatives and cyclic amino acid analogs, we propose investigating the following therapeutic areas for this compound derivatives.
Anticancer Activity
Substituted tetrahydrofurans have demonstrated potential as anticancer agents.[1] The structural resemblance of our target compounds to certain amino acids also suggests they might act as inhibitors of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[2][3]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow for MTT Assay:
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Table 1: Hypothetical Anticancer Activity Data
| Compound ID | Modification | Cell Line | IC50 (µM) |
| BZ-OX-001 | Unsubstituted Benzyl | MCF-7 | > 100 |
| BZ-OX-002 | 4-Chloro Benzyl | MCF-7 | 50.2 |
| BZ-OX-003 | 3,4-Dichloro Benzyl | MCF-7 | 15.8 |
| BZ-OX-004 | 4-Methoxy Benzyl | MCF-7 | 85.1 |
Anti-inflammatory Activity: COX-2 Inhibition
Certain 2,3,5-substituted tetrahydrofurans have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[4] The carboxylic acid moiety in the target compounds could potentially interact with the active site of COX enzymes.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Workflow for COX-2 Inhibition Assay:
Caption: Workflow for the in vitro COX-2 inhibition assay.
Table 2: Hypothetical COX-2 Inhibition Data
| Compound ID | Modification | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| BZ-OX-001 | Unsubstituted Benzyl | 25.3 | > 100 | > 4.0 |
| BZ-OX-005 | 4-Fluoro Benzyl | 5.1 | 80.5 | 15.8 |
| BZ-OX-006 | 4-Nitro Benzyl | 2.8 | 95.2 | 34.0 |
| BZ-OX-007 | 2-Methyl Benzyl | 12.6 | > 100 | > 7.9 |
Neuroprotective Activity
The search for novel neuroprotective agents is a critical area of research. While direct evidence for oxolane-based neuroprotective agents is limited, various heterocyclic compounds have shown promise.[5][6] The amino acid-like structure of the target compounds could also suggest a role in modulating neuronal signaling or protecting against excitotoxicity.
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay assesses the ability of a compound to protect primary neurons from cell death induced by excessive glutamate exposure, a key mechanism in many neurodegenerative diseases.
Workflow for Neuroprotection Assay:
Caption: Workflow for an in vitro neuroprotection assay against glutamate-induced excitotoxicity.
Table 3: Hypothetical Neuroprotective Activity Data
| Compound ID | Modification | Neuronal Viability (% of control) |
| BZ-OX-001 | Unsubstituted Benzyl | 65% |
| BZ-OX-008 | 4-Hydroxy Benzyl | 85% |
| BZ-OX-009 | 3-Methoxy Benzyl | 78% |
| BZ-OX-010 | N-Methylated Amine | 55% |
Prospective Structure-Activity Relationships (SAR)
While empirical data is not yet available, we can hypothesize potential SAR based on related compound classes.
-
Substitution on the Benzyl Ring: Electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl ring may enhance anticancer and COX-2 inhibitory activity. Conversely, electron-donating groups (e.g., methoxy, hydroxyl) might be favorable for neuroprotective effects.
-
Stereochemistry at C3: The stereochemistry of the chiral center at the 3-position of the oxolane ring will likely be critical for biological activity, influencing the compound's interaction with its biological target.
-
Modifications of the Oxolane Ring: Substitution on the oxolane ring itself could modulate the pharmacokinetic properties of the derivatives, such as lipophilicity and metabolic stability.
-
The Carboxylic Acid Group: This group is likely a key pharmacophoric feature, potentially involved in hydrogen bonding or ionic interactions with the target protein. Esterification or amidation of this group would likely alter the biological activity profile.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit prospective, overview of the potential biological activities of its derivatives in oncology, inflammation, and neuroprotection. The outlined synthetic strategies and detailed experimental protocols offer a clear roadmap for researchers to embark on the exploration of this exciting chemical space. Future work should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in the proposed biological assays. The resulting data will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. Effects of amino acid chirality and the chemical linker on the cell permeation characteristics of cyclic prodrugs of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Integration of 3-(Benzylamino)oxolane-3-carboxylic acid in Novel Protein Degrader Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1][2] At the core of this strategy are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[3][4] The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for a high degree of chemical diversity and optimization.[5][6] This guide provides an in-depth technical overview of the role and potential application of 3-(benzylamino)oxolane-3-carboxylic acid, a commercially available building block, in the rational design and synthesis of next-generation protein degraders.[7][8] While specific examples of its incorporation into publicly disclosed PROTACs are not yet prevalent in peer-reviewed literature, its structural motifs suggest a strategic utility in the construction of novel degrader molecules. This document will, therefore, explore its inferred role based on established principles of PROTAC design and synthesis.
The Dawn of a New Therapeutic Paradigm: Targeted Protein Degradation
Traditional pharmacology has largely relied on an occupancy-driven model, where small molecules inhibit the function of a target protein by binding to its active site.[4] However, this approach is limited to proteins with well-defined binding pockets and often requires sustained high concentrations of the drug to be effective.[4] Targeted protein degradation, in contrast, operates via an event-driven, catalytic mechanism.[5] PROTACs, the most prominent class of protein degraders, are bifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[3][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[9] This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[4]
The key advantages of this approach include:
-
Addressing the "Undruggable" Proteome: TPD can target proteins lacking enzymatic activity or well-defined binding sites, significantly expanding the range of druggable targets.[1]
-
Enhanced Potency and Duration of Action: The catalytic nature of PROTACs can lead to profound and sustained protein knockdown at lower concentrations compared to traditional inhibitors.
-
Improved Selectivity: Degradation is dependent on the formation of a stable ternary complex, which can provide an additional layer of selectivity beyond binary target engagement.
The Architectural Blueprint of a PROTAC
A PROTAC molecule is comprised of three key components:
-
A Protein of Interest (POI) Ligand: This "warhead" binds specifically to the target protein intended for degradation.
-
An E3 Ligase Ligand: This "anchor" recruits a specific E3 ubiquitin ligase, a family of over 600 enzymes responsible for substrate recognition in the ubiquitin-proteasome system.[6] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3]
-
A Linker: This chemical tether connects the POI and E3 ligase ligands. The length, composition, and attachment points of the linker are critical for optimizing the stability and geometry of the ternary complex, and consequently, the degradation efficiency.[5]
This compound: A Versatile Building Block
This compound is a chemical entity listed by several suppliers as a "Protein Degrader Building Block".[7][8] Its chemical structure features a central oxolane (tetrahydrofuran) ring, a benzylamino group, and a carboxylic acid functionality. This combination of features suggests its potential utility as a component of the linker or as a scaffold to which other elements of a PROTAC can be attached.
| Chemical Properties | |
| IUPAC Name | This compound |
| CAS Number | 1340215-39-5 |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
Inferred Roles in PROTAC Design
Based on its structure, this compound could be employed in several ways in the synthesis of a PROTAC:
-
As a Rigid Linker Element: The oxolane ring provides a degree of conformational constraint compared to a purely aliphatic linker. This rigidity can be advantageous in pre-organizing the POI and E3 ligase ligands for optimal ternary complex formation.
-
As a Scaffold for Linker Elaboration: The carboxylic acid and the secondary amine of the benzylamino group serve as convenient handles for chemical modification. The carboxylic acid can be readily coupled to an amine-containing linker or ligand using standard amide bond formation chemistries.[10] The secondary amine, after potential debenzylation, could also be used as a point of attachment.
-
As a Novel E3 Ligase Binder Scaffold: While ligands for CRBN and VHL are well-established, there is a significant effort in the field to discover ligands for novel E3 ligases to expand the scope of TPD.[3][11] The cyclic amino acid-like structure of this building block could serve as a starting point for the design of new E3 ligase binders, although there is no current evidence to support this.
Synthetic Strategies and Methodologies
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The modular nature of PROTACs allows for a convergent synthetic approach, where the POI ligand, E3 ligase ligand, and linker are synthesized separately and then coupled together.[12][13]
General Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting where a building block like this compound could be incorporated.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. This compound | 1340215-39-5 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 標的タンパク質分解のための分解物ビルディングブロック [sigmaaldrich.com]
- 10. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis | MDPI [mdpi.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-collection.ethz.ch [research-collection.ethz.ch]
An In-depth Technical Guide to the Safe Handling of 3-(Benzylamino)oxolane-3-carboxylic acid
This guide provides a comprehensive overview of the essential safety and handling protocols for 3-(Benzylamino)oxolane-3-carboxylic acid and its common salt form, this compound hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental work. While specific toxicological data for the free acid is limited, this guide draws upon available information for its hydrochloride salt and structurally related compounds to establish a robust framework for safe laboratory practices.
Compound Profile and Hazard Identification
This compound is a heterocyclic amino acid derivative.[1][2] Its hydrochloride salt is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.[3]
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Symptoms of exposure may include irritation to the skin, eyes, and respiratory tract.[3][6] Skin contact can lead to redness, itching, and inflammation, while eye contact may cause pain and significant irritation.[6] Inhalation of dust particles may irritate the respiratory system.[6]
GHS Classification Summary
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Data presented is for this compound hydrochloride and should be considered representative for the free acid in the absence of specific data.[3]
Exposure Controls and Personal Protection
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure risk.
Engineering Controls
The primary engineering control for handling this compound, particularly in its powdered form, is a properly functioning chemical fume hood.[7] All weighing and transferring of the solid material should be conducted within the fume hood to prevent the inhalation of dust particles.[3][7] Appropriate exhaust ventilation should be in place where dust can be generated.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety glasses with side shields or goggles are required.[3] A face shield should be worn when there is a significant risk of splashing.[3]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3][4] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[4][9] Proper glove removal technique is critical to avoid skin contact.[4][9]
-
Lab Coat: A flame-retardant lab coat should be worn at all times in the laboratory.
-
Protective Clothing: For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or a full protective suit may be necessary.[3]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter (P95 or P1) should be used.[3]
Caption: Workflow for donning and doffing PPE.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling
-
Always handle this compound within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[3]
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[4][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7][9]
-
Ensure adequate ventilation in the work area.[3]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[4][9]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |
Spill and Leak Response
-
Small Spills:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[3]
-
Place the collected material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
Caption: Decision-making workflow for spill response.
Disposal Considerations
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[4] The compound should not be allowed to enter drains or the environment.[6][7] Dispose of contaminated materials, including gloves and cleaning supplies, as hazardous waste.[4]
Conclusion
While this compound is a valuable compound in research and development, it is imperative that it is handled with the utmost care. By understanding its potential hazards and rigorously adhering to the safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment.
References
- 1. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 2. calpaclab.com [calpaclab.com]
- 3. aaronchem.com [aaronchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. msds.carboline.com [msds.carboline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Oxolane-3-Carboxylic Acid Core: A Journey from Synthetic Curiosity to a Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The substituted oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] When functionalized with a carboxylic acid at the 3-position, this motif offers a unique combination of conformational rigidity, defined stereochemistry, and versatile synthetic handles. This guide provides a comprehensive exploration of the discovery and history of substituted oxolane-3-carboxylic acids, tracing their evolution from early, rudimentary syntheses to the sophisticated, stereoselective methodologies that have made them indispensable building blocks for researchers in drug development. We will delve into the causality behind key experimental choices, present detailed protocols for seminal transformations, and examine the impact of this scaffold on contemporary pharmacology.
Introduction: The Emergence of a Privileged Scaffold
The five-membered tetrahydrofuran ring, systematically named oxolane, is a recurring structural motif in biologically active molecules. Its non-planar, flexible nature allows it to present substituents in precise three-dimensional orientations, making it an ideal scaffold for interacting with complex biological targets like enzymes and receptors. The incorporation of a carboxylic acid group at the C-3 position further enhances its utility, providing a key anchor point for molecular interactions and a versatile handle for chemical elaboration.
The journey of substituted oxolane-3-carboxylic acids is a story of increasing sophistication in synthetic organic chemistry. Initial forays into their synthesis were often characterized by low yields and a lack of stereochemical control.[3][4] However, as the demand for enantiomerically pure compounds in pharmaceuticals surged, so too did the development of elegant and powerful synthetic strategies.[5] Today, chemists have a robust toolbox of methods to construct these valuable building blocks with high precision, enabling the creation of novel therapeutics for a wide range of diseases, from infectious agents to cancer.[1][5]
Foundational Syntheses: Early Attempts and Inherent Limitations
The initial syntheses of the oxolane-3-carboxylic acid framework relied on classical cyclization strategies. These methods, while foundational, often lacked the finesse required for modern drug development, particularly regarding stereocontrol.
A common early approach involved the intramolecular Williamson ether synthesis, a type of SN2 reaction. In this strategy, a linear precursor containing a hydroxyl group and a suitable leaving group (like a halide) on a four-carbon chain is treated with a base. The alkoxide formed attacks the carbon bearing the leaving group, closing the ring to form the tetrahydrofuran core.
-
Causality of Experimental Choice: The choice of a strong, non-nucleophilic base is critical to favor deprotonation of the alcohol over competing side reactions. The solvent must be able to dissolve the substrate while not interfering with the nucleophilic substitution. However, if stereocenters were present in the starting material, their relative and absolute configurations were merely transferred, and the creation of new stereocenters during cyclization was often poorly controlled. These methods were limited by the availability of the substituted linear precursors and the potential for elimination side reactions, especially with sterically hindered substrates.
The Stereoselective Revolution: Precision in Ring Construction
The true value of the oxolane-3-carboxylic acid scaffold was unlocked with the advent of stereoselective synthesis. Methodologies emerged that could control the spatial arrangement of atoms during the formation of the ring, providing access to specific enantiomers and diastereomers.
Asymmetric Cycloadditions and Annulations
[3+2] cycloaddition reactions have become a powerful tool for constructing highly substituted tetrahydrofurans.[3] One prominent strategy involves the reaction of carbonyl ylides, often generated from rhodium-catalyzed reactions of diazo compounds, with aldehydes or activated alkenes.[3]
Another elegant approach is the [3+2] annulation of donor-acceptor cyclopropanes with aldehydes.[6] In this method, a Lewis or Brønsted acid catalyst activates the cyclopropane, causing it to ring-open and form a zwitterionic intermediate that is then trapped by the aldehyde to form the tetrahydrofuran ring.
-
Expertise in Action: The choice of catalyst is paramount for achieving high stereoselectivity. Chiral Lewis acids can coordinate to the aldehyde, creating a chiral environment that directs the approach of the nucleophilic cyclopropane intermediate, leading to the preferential formation of one enantiomer. The electronic nature of the substituents on both the cyclopropane (the "donor-acceptor" character) and the aldehyde are fine-tuned to control the reactivity and selectivity of the transformation.
Workflow for Stereoselective [3+2] Annulation
Caption: Stereoselective synthesis via Lewis acid-catalyzed [3+2] annulation.
Oxidative Cyclization of Dienes
The metal-mediated oxidative cyclization of 1,5-dienes provides a direct route to 2,5-disubstituted tetrahydrofurans, which can be further functionalized.[6] Ruthenium-catalyzed methods, for example, can stereoselectively produce tetrahydrofuran-diols, which are versatile intermediates for natural product synthesis. The regioselectivity of the initial oxidation can often be controlled by the electronic properties of the alkene, with electron-rich double bonds reacting preferentially.[6]
Key Derivatives: Expanding the Chemical Space
The versatility of the oxolane-3-carboxylic acid scaffold is demonstrated by the diverse range of substitutions that have been explored, leading to derivatives with significant pharmacological importance.
3-Amino-oxolane-3-carboxylic Acids: Constrained Amino Acid Mimetics
Perhaps the most significant derivatives are those bearing an amino group at the C-3 position. These compounds act as conformationally constrained analogues of natural amino acids. By locking the backbone into a specific geometry, these building blocks can enhance binding affinity and selectivity for a target protein. Their synthesis is a multi-step process, often requiring careful selection of protecting groups for both the amine and carboxylic acid functionalities to ensure compatibility with subsequent reaction conditions.[7] The synthesis of these compounds in high optical purity is crucial, as the stereochemistry at the C-3 quaternary center profoundly impacts biological activity.[7]
Aryl-Substituted Oxolane-3-Carboxylic Acids
The introduction of an aryl group onto the oxolane ring is another common strategy in drug design. A recently developed two-step method involves a catalytic Friedel-Crafts reaction of a four-membered ring alcohol (like 3-oxetanol) with an aromatic compound, followed by a mild oxidative cleavage of an intermediate furan to unmask the carboxylic acid.[8][9] This approach is scalable and high-yielding, providing efficient access to valuable building blocks for medicinal chemistry.
Table 1: Synthetic Methodologies for Key Substituted Oxolane-3-Carboxylic Acids
| Derivative Class | Key Synthetic Method | Typical Yields | Stereocontrol | Reference |
| 3-Amino-tetrahydrofuran-3-carboxylic acid amides | Multi-step synthesis from protected precursors | Good to Excellent | High (Enantioselective) | [7] |
| Pentasubstituted Tetrahydrofurans | [3+2] Annulation of cyclopropanes and aldehydes | Up to 95% | High (Diastereoselective) | [10] |
| 2,5-Disubstituted Tetrahydrofuran-diols | Ru-mediated oxidative cyclization of 1,5-dienes | Good | High (Stereocontrolled) | [6] |
| 3-Aryl-oxetane-3-carboxylic acids * | Friedel-Crafts alkylation & Furan oxidative cleavage | High | N/A (Aryl substitution) | [8][9] |
*Note: Oxetane is a four-membered ring, but the synthetic strategy is highly relevant and analogous.
Impact on Drug Discovery: From Scaffold to Blockbuster
The unique structural and physicochemical properties of the oxolane-3-carboxylic acid core have cemented its role in modern drug development. It is not merely a passive carrier of functional groups but an active contributor to a molecule's pharmacological profile.
-
Bioisosterism and Conformational Rigidity: The tetrahydrofuran ring can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or even a carbonyl group, while improving properties like metabolic stability.[11] Its inherent conformational constraints reduce the entropic penalty of binding to a biological target, which can lead to a significant increase in potency.
-
Improved Physicochemical Properties: Incorporation of the polar ether oxygen can improve aqueous solubility and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[11]
This scaffold is a key component in several important medicines. For instance, (R)-Tetrahydrofuran-2-carboxylic acid, a closely related analogue, is a crucial intermediate in the synthesis of the antiviral drug Baloxavir Marboxil (for influenza) and the β-lactam antibiotic Faropenem sodium .[5] These examples underscore the critical role of enantiomerically pure oxolane carboxylic acids in creating effective therapeutics.
Diagram: Role of the Scaffold in Target Binding
Caption: The oxolane core acts as a rigid scaffold for precise interactions.
Protocol in Practice: Stereoselective Synthesis of a 3-Amino-tetrahydrofuran-3-carboxylic Acid Precursor
This protocol is adapted from methodologies described in the patent literature for preparing key intermediates for pharmacologically active compounds.[7] It illustrates a self-validating system where the control of stereochemistry is paramount.
Objective: To prepare a substituted 3-amino-tetrahydrofuran-3-carboxylic acid amide in high optical purity.
Materials and Reagents:
-
Protected 3-amino-tetrahydrofuran derivative (optically pure)
-
Activated carboxylic acid (e.g., an acid chloride or activated ester)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Non-nucleophilic base (e.g., Triethylamine, DIPEA)
-
Standard laboratory glassware and purification equipment (chromatography)
Step-by-Step Methodology:
-
Preparation of Starting Material: An optically pure protected 3-amino-tetrahydrofuran-3-carboxylic acid is prepared via asymmetric synthesis or chiral resolution. The choice of protecting group (e.g., Boc for the amine) is critical to prevent side reactions and allow for selective deprotection later.
-
Rationale: Starting with an enantiomerically pure building block is the most common and reliable strategy to ensure the final product has the desired stereochemistry.
-
-
Amide Coupling Reaction: The optically pure amino-tetrahydrofuran derivative (1.0 eq) is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). A non-nucleophilic base such as triethylamine (1.2 eq) is added, and the solution is cooled to 0 °C.
-
Rationale: Anhydrous conditions prevent hydrolysis of the activated acid. The base neutralizes the HCl formed during the reaction. Cooling the reaction controls the rate of this exothermic reaction, minimizing side-product formation.
-
-
Addition of Acylating Agent: The desired activated carboxylic acid (e.g., benzoyl chloride, 1.1 eq) is added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate.
-
Rationale: This aqueous work-up sequence is a self-validating purification step, removing the majority of ionic impurities before final purification.
-
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 3-amino-tetrahydrofuran-3-carboxylic acid amide.
-
Characterization: The final product's structure and purity are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Chiral HPLC is used to confirm that the high optical purity has been maintained throughout the process.
Conclusion and Future Horizons
The history of substituted oxolane-3-carboxylic acids is a microcosm of the evolution of synthetic chemistry itself. From humble beginnings yielding racemic mixtures, the field has progressed to highly sophisticated catalytic and stereoselective methods that deliver these complex building blocks with surgical precision. Their established role in enhancing the potency and drug-like properties of therapeutic agents ensures their continued importance.[1][2]
Future research will undoubtedly focus on developing even more efficient and sustainable synthetic routes, perhaps leveraging flow chemistry or novel biocatalytic approaches. The exploration of new substitution patterns on the oxolane ring will continue to unlock novel chemical space, providing medicinal chemists with a perpetually expanding toolkit to tackle the most challenging biological targets. The substituted oxolane-3-carboxylic acid is not just a historical artifact; it is a dynamic and essential scaffold poised at the forefront of future drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydrofuran synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride salt
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The 3-substituted oxolane ring system, a privileged motif, offers a unique three-dimensional architecture that can effectively probe biological space. This guide provides a comprehensive technical overview of a promising, albeit under-characterized, molecule: 3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride salt. While extensive peer-reviewed data on this specific entity remains nascent, this document synthesizes established principles of medicinal chemistry, pharmacology, and analytical sciences to present a predictive and practical framework for its evaluation. As such, this whitepaper is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this compound, from initial synthesis to preliminary biological assessment. The insights and protocols contained herein are designed to be both instructive and adaptable, empowering research teams to unlock the full potential of this intriguing molecular entity.
Core Molecular Attributes
The hydrochloride salt of this compound is a stable, crystalline solid at room temperature. The selection of the hydrochloride salt form is a strategic choice in early drug development, often conferring advantages in terms of stability, solubility, and handling properties when compared to the free base.[1][2] The protonation of the secondary amine by hydrochloric acid increases aqueous solubility and can enhance bioavailability.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below. These values are critical for designing formulation strategies and interpreting biological data.
| Property | This compound | This compound hydrochloride | Rationale and Significance |
| Molecular Formula | C₁₂H₁₅NO₃[3] | C₁₂H₁₆ClNO₃[4] | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 221.25 g/mol [5] | 257.71 g/mol [4] | Essential for all stoichiometric calculations in synthesis and analytical procedures. |
| CAS Number | 1340215-39-5[5][6] | 1803583-24-5[4][7] | A unique identifier for the specific chemical substance. |
| Appearance | White to off-white solid | White to off-white crystalline solid | Important for initial quality control and identification. |
| Predicted XlogP | -1.6[3] | - | A measure of lipophilicity, which influences cell permeability and pharmacokinetic properties. A negative value suggests good aqueous solubility. |
| Predicted pKa | ~3.5 (carboxylic acid), ~9.5 (amine) | ~3.5 (carboxylic acid) | The pKa values are crucial for predicting the ionization state at physiological pH, which affects solubility, absorption, and receptor binding. The amine pKa is not relevant for the salt form. |
| Solubility | Sparingly soluble in water | Soluble in water, methanol; sparingly soluble in ethanol | Enhanced aqueous solubility of the hydrochloride salt is a key advantage for formulation and in vitro assays.[2] |
| Storage | Room temperature, desiccated | Room temperature, desiccated | Recommended storage conditions to ensure long-term stability. |
Structural Elucidation
The chemical structure of this compound hydrochloride is characterized by a central oxolane (tetrahydrofuran) ring, substituted at the 3-position with both a carboxylic acid and a benzylamino group.
Structure of this compound hydrochloride:
Caption: 2D structure of this compound hydrochloride.
Synthesis and Purification
Proposed Synthetic Pathway
A retro-synthetic analysis suggests that the target molecule can be constructed from commercially available starting materials through a multi-step synthesis.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Laboratory Protocol
This protocol provides a detailed methodology for the synthesis of this compound hydrochloride.
Step 1: Synthesis of 3-Aminooxolane-3-carboxylic acid (Intermediate 2)
-
Reaction Setup: In a well-ventilated fume hood, combine oxolan-3-one (1.0 eq), sodium cyanide (1.1 eq), and ammonium chloride (1.2 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are fully dissolved.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, carefully add concentrated hydrochloric acid (5.0 eq) to the reaction mixture and heat to reflux for 12 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The crude 3-aminooxolane-3-carboxylic acid will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound (Product)
-
Reaction Setup: Dissolve the crude 3-aminooxolane-3-carboxylic acid (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.
-
Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt (Final Product)
-
Salt Formation: Dissolve the purified this compound in a minimal amount of diethyl ether.
-
Precipitation: Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following methods are recommended for a comprehensive quality control assessment.
Identity Confirmation
| Technique | Expected Results | Purpose |
| ¹H NMR | Characteristic peaks for the oxolane, benzyl, and carboxylic acid protons. | Confirms the chemical structure and proton environment. |
| ¹³C NMR | Expected number of carbon signals corresponding to the molecular structure. | Provides further confirmation of the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base [M+H]⁺. | Determines the molecular weight and confirms the elemental composition. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for O-H (carboxylic acid), N-H (amine), and C=O (carbonyl) functional groups. | Confirms the presence of key functional groups. |
Purity Assessment
A high-performance liquid chromatography (HPLC) method should be developed and validated for the quantitative determination of purity.
Recommended HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).
Pre-formulation and Stability Studies
Understanding the stability and solubility of the hydrochloride salt is critical for its progression in the drug development pipeline.
Solubility Determination Protocol
A standardized protocol to determine the aqueous solubility of the hydrochloride salt is as follows:
-
Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Equilibration: Add an excess of the hydrochloride salt to each buffered solution in a sealed vial.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
-
Sampling and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method.
Stability Assessment
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[1]
Forced Degradation Conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state).
-
Photolytic: Exposure to UV light (254 nm) and visible light for 7 days (solid state).
Samples from each condition should be analyzed by the stability-indicating HPLC method to identify and quantify any degradation products.
Potential Applications and Future Directions
The structural features of this compound hydrochloride suggest several potential avenues for therapeutic investigation.
Rationale for Biological Screening
-
Protein Degraders: The mention of "Protein Degrader Building Blocks" by some chemical suppliers suggests that this molecule could serve as a linker or a component in the design of Proteolysis-Targeting Chimeras (PROTACs) or other targeted protein degradation technologies.[5] Its structure provides handles for further chemical modification.
-
Neurological Disorders: The oxolane scaffold is present in a number of centrally active compounds. The benzylamino moiety could interact with various receptors or enzymes in the central nervous system.
-
Oncology: Substituted amino acids and their derivatives have shown promise as anti-cancer agents, for instance, by inhibiting metabolic pathways crucial for tumor growth.[8]
Proposed Initial Biological Assays
A logical first step in the biological evaluation would be to screen the compound in a panel of assays relevant to the potential applications mentioned above.
Caption: A workflow for the initial biological evaluation of the compound.
Conclusion
This compound hydrochloride represents a molecule of significant interest for further investigation in drug discovery. This guide has provided a comprehensive, albeit predictive, technical overview to facilitate its synthesis, characterization, and initial biological evaluation. The proposed protocols and workflows are grounded in established scientific principles and are intended to serve as a robust starting point for research endeavors. The unique structural attributes of this compound, combined with the strategic advantages of its hydrochloride salt form, make it a compelling candidate for exploration in various therapeutic areas. It is our hope that this document will catalyze further research and unlock the potential of this novel chemical entity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 4. 1803583-24-5 | MFCD28145568 | this compound hydrochloride [aaronchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 1340215-39-5 [chemicalbook.com]
- 7. 1803583-24-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Experimental Use of 3-(Benzylamino)oxolane-3-carboxylic Acid in PROTAC Development
Introduction: Expanding the E3 Ligase Ligand Repertoire for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[5][6]
A significant bottleneck in the advancement of PROTAC technology is the limited number of well-characterized E3 ligase ligands, with development heavily relying on recruiters for Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][7][8] The discovery of novel E3 ligase ligands is paramount to expanding the scope of degradable proteins and overcoming potential resistance mechanisms.[5][9]
This document outlines the experimental application of 3-(Benzylamino)oxolane-3-carboxylic acid , a novel chemical entity with the potential to serve as a scaffold for a new class of E3 ligase ligands. Its unique three-dimensional structure, featuring a constrained oxolane ring, a secondary benzylamine for potential hydrogen bonding and pi-stacking interactions within a protein pocket, and a carboxylic acid for versatile linker attachment, makes it an intriguing starting point for PROTAC development. These notes provide a comprehensive guide for researchers on the synthesis, validation, and incorporation of this scaffold into functional PROTAC molecules.
The PROTAC Mechanism: A Conceptual Overview
The efficacy of a PROTAC hinges on its ability to form a stable ternary complex with the target protein and an E3 ligase.[3][6] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[10] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
PART 1: Synthesis and Functionalization of the E3 Ligase Ligand Scaffold
The carboxylic acid moiety of this compound serves as a primary attachment point for a linker. To facilitate this, it is first converted to a more reactive derivative, such as an amide with a terminal alkyne or azide for click chemistry, or a primary amine for direct amide bond formation with a linker.
Protocol 1: Synthesis of an Alkyne-Functionalized Ligand
This protocol describes the amidation of this compound with propargylamine to introduce a terminal alkyne for subsequent click chemistry-based linker attachment.
Materials:
-
Propargylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) and stir for another 10 minutes.
-
Add propargylamine (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkyne-functionalized ligand.
PART 2: Biochemical Validation of Ligand-E3 Ligase Interaction
Before incorporating the novel ligand into a PROTAC, it is crucial to confirm its direct binding to the intended E3 ligase and determine its binding affinity. Here, we propose validating the binding against a specific E3 ligase, for example, RNF114, a non-canonical E3 ligase that offers new avenues for selective degradation.[1]
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR measures the real-time interaction between an analyte (the novel ligand) and a ligand immobilized on a sensor chip (the E3 ligase).
Materials:
-
Purified recombinant RNF114 protein
-
Alkyne-functionalized ligand from Protocol 1
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of RNF114:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified RNF114 protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to immobilize it on the chip surface via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the alkyne-functionalized ligand in running buffer (e.g., ranging from 0.1 µM to 50 µM).
-
Inject the ligand dilutions over the immobilized RNF114 surface and a reference flow cell (without protein) at a constant flow rate.
-
Record the association and dissociation phases for each concentration.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
| Hypothetical SPR Data for Ligand-RNF114 Interaction | |
| Analyte | Alkyne-functionalized Ligand |
| Ligand | Immobilized RNF114 |
| ka (1/Ms) | 1.5 x 10⁴ |
| kd (1/s) | 3.0 x 10⁻³ |
| KD (µM) | 0.2 |
PART 3: PROTAC Synthesis and Characterization
With a validated and functionalized E3 ligase ligand, the next step is to construct the PROTAC molecule. This involves conjugating the novel ligand to a warhead for a POI via a suitable linker. For this example, we will use the well-characterized BET bromodomain inhibitor, JQ1, as the warhead to target BRD4.
Caption: Synthetic workflow for PROTAC assembly via click chemistry.
Protocol 3: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized ligand (from Protocol 1)
-
Azido-functionalized JQ1 (synthesized separately)
-
Azido-PEG-linker of desired length
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol/water solvent mixture
-
RP-HPLC for purification
Procedure:
-
First, conjugate the azido-PEG-linker to the JQ1 warhead if not already functionalized.
-
In a reaction vial, dissolve the alkyne-functionalized E3 ligand (1.0 eq) and the azido-functionalized JQ1-linker conjugate (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add freshly prepared aqueous solutions of sodium ascorbate (0.3 eq) and CuSO₄ (0.1 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water/acetonitrile and purify the final PROTAC molecule by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid. Confirm the identity and purity by HRMS and NMR.
PART 4: In Vitro and Cellular Validation of PROTAC Activity
A series of assays are required to validate the mechanism of action and cellular efficacy of the newly synthesized PROTAC.[13][14]
Protocol 4: Western Blot for Target Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[15]
Materials:
-
Human cell line expressing the target protein (e.g., HeLa or 293T for BRD4)
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (anti-BRD4, anti-GAPDH or β-actin as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a set time (e.g., 18-24 hours).
-
Include a control group co-treated with a high concentration of the PROTAC and MG132 to confirm proteasome-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and the loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[14]
-
| Hypothetical Degradation Data | PROTAC-001 |
| Target Protein | BRD4 |
| Cell Line | HeLa |
| DC₅₀ (nM) | 25 |
| Dₘₐₓ (%) | >90% |
Protocol 5: In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein, a crucial step preceding degradation.[14]
Materials:
-
Same as Protocol 4, plus:
-
Protein A/G magnetic beads
-
Denaturing lysis buffer (containing 1% SDS)
-
Dilution buffer (SDS-free)
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC₅₀) for a shorter duration (e.g., 2-4 hours). Co-treat with MG132 to allow ubiquitinated proteins to accumulate.
-
Denaturing Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions.
-
Immunoprecipitation (IP):
-
Dilute the lysates to reduce the SDS concentration.
-
Incubate the lysates with an anti-BRD4 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting, probing with an anti-ubiquitin antibody to detect the polyubiquitin chains on BRD4. An increase in the high molecular weight smear upon PROTAC treatment indicates successful target ubiquitination.
-
Conclusion and Future Directions
These application notes provide a foundational framework for the exploration of this compound as a novel scaffold in PROTAC development. The protocols herein outline a systematic approach, from initial synthesis and biochemical validation to the creation and cellular characterization of a functional protein degrader. Successful validation of this scaffold could significantly contribute to the expansion of the E3 ligase ligand toolbox, enabling the development of next-generation PROTACs with improved selectivity and efficacy. Further optimization of the linker and warhead components will be crucial for advancing any promising lead compounds toward therapeutic applications.[10][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-(Benzylamino)oxolane-3-carboxylic Acid for Bioassays
Abstract
The 3-(benzylamino)oxolane-3-carboxylic acid scaffold represents a promising starting point for the development of novel bioactive molecules. Its rigid cyclic amino acid structure, combined with the aromatic benzyl group, offers a unique three-dimensional architecture amenable to systematic chemical modification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization techniques for this scaffold to generate diverse chemical libraries suitable for a range of bioassays. We will delve into the strategic rationale behind derivatization choices, provide detailed, field-tested protocols for chemical modifications, and outline methodologies for the purification and characterization of the resulting compounds. Furthermore, we will present adaptable protocols for high-throughput screening (HTS) to assess the biological activity of the synthesized derivatives.
Introduction: The Strategic Value of the this compound Scaffold
In modern drug discovery, scaffold-based design is a cornerstone strategy for efficiently exploring chemical space and identifying novel therapeutic agents.[1][2] The core structure of a molecule, or its scaffold, provides the fundamental framework upon which chemical diversity can be built. The this compound scaffold is of particular interest due to several key features:
-
Structural Rigidity: The oxolane (tetrahydrofuran) ring imparts a degree of conformational constraint, which can lead to higher binding affinities and improved selectivity for biological targets.
-
Chirality: The tertiary stereocenter at the 3-position allows for the synthesis of enantiomerically pure compounds, which is crucial for understanding structure-activity relationships (SAR) and minimizing off-target effects.
-
Multiple Derivatization Points: The scaffold possesses three primary points for chemical modification: the carboxylic acid, the secondary amine of the benzylamino group, and the aromatic ring of the benzyl group. This allows for the generation of a large and diverse library of compounds from a single core structure.
-
Drug-like Properties: The presence of both a hydrogen bond donor (amine) and acceptor (carboxylic acid and ether oxygen), along with a lipophilic aromatic ring, provides a good starting point for developing compounds with favorable pharmacokinetic properties.
This guide will focus on practical and robust methods to exploit these features, enabling the creation of small molecule libraries for screening in various bioassays.
Derivatization Strategies and Protocols
The derivatization of the this compound scaffold can be systematically approached by targeting its three main functional regions. The following sections provide detailed protocols for these modifications.
Modification of the Carboxylic Acid Moiety: Amide Bond Formation and Esterification
The carboxylic acid is a versatile handle for introducing a wide array of chemical functionalities, primarily through the formation of amides and esters.
Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the coupling of a vast number of commercially available amines.[3] For the this compound scaffold, the steric hindrance around the tertiary carboxylic acid needs to be considered when selecting coupling reagents.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for sterically hindered systems.[4][5]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
Table 1: Representative Amine Building Blocks and Rationale for Selection
| Amine Building Block | Rationale |
| Morpholine | Introduces a polar, water-solubilizing group. |
| 4-Fluoroaniline | Provides a handle for further modification and can act as a bioisostere for a hydroxyl group. |
| (R)-1-Phenylethylamine | Introduces a chiral center to explore diastereomeric effects on biological activity. |
| Piperazine | Allows for the introduction of a second point of diversity. |
Esterification of the carboxylic acid can be used to modulate the lipophilicity of the compounds, which can be crucial for cell permeability and pharmacokinetic properties.[6]
Protocol 2: Fischer Esterification under Acidic Conditions
This is a classic and straightforward method for forming methyl or ethyl esters.[7]
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 equivalent) in anhydrous methanol or ethanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 equivalents) or concentrated sulfuric acid (catalytic amount) dropwise to the stirred suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature or gentle reflux (40-60 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Modification of the N-Benzyl Group
The N-benzyl group offers opportunities for introducing diversity through modifications of the aromatic ring or by complete removal and replacement.
Standard electrophilic aromatic substitution reactions can be employed to functionalize the benzyl ring. However, careful consideration of the directing effects of the alkyl substituent and potential side reactions is necessary.
Removal of the benzyl group can open up the secondary amine for the introduction of a wide variety of substituents. Catalytic hydrogenation is a common and effective method for N-debenzylation.[8][9]
Protocol 3: N-Debenzylation via Catalytic Hydrogenation
Materials:
-
This compound derivative (e.g., the methyl ester from Protocol 2)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the N-benzylated starting material in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture under a H₂ atmosphere (balloon or Parr apparatus) at room temperature for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product. This product can then be used in subsequent N-alkylation or N-acylation reactions.
Purification and Characterization of the Derivative Library
The generation of a high-quality chemical library necessitates robust purification and characterization methods to ensure the integrity of the data obtained from subsequent bioassays.[10]
Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small molecule libraries.[11][12][13]
General Guidance for Preparative HPLC:
-
Column Selection: A C18 reversed-phase column is a good starting point for most small molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.
-
Method Development: An analytical HPLC method should first be developed to determine the optimal separation conditions before scaling up to a preparative scale.
-
Fraction Collection: Fractions can be collected based on UV absorbance or mass spectrometry signals.
Characterization by NMR and Mass Spectrometry
The identity and purity of each synthesized derivative must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the derivatives.[16][17]
Bioassay Protocols for Screening the Derivative Library
The choice of bioassay will depend on the therapeutic area and the specific biological target of interest. The following are examples of robust and adaptable high-throughput screening assays.[18][19]
Fluorescence Polarization (FP) Assay for Protein-Ligand Binding
FP assays are homogeneous, solution-based assays that are well-suited for HTS to identify inhibitors of protein-ligand interactions.[20][21][22]
Principle: A small, fluorescently labeled ligand (tracer) has a low fluorescence polarization value due to its rapid tumbling in solution. When bound to a larger protein, its tumbling is slowed, resulting in a higher polarization value. Compounds that inhibit this interaction will displace the tracer, leading to a decrease in polarization.
Protocol 4: General FP Competition Assay
Materials:
-
Target protein
-
Fluorescently labeled tracer ligand
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Derivative library compounds in DMSO
-
384-well black, low-volume microplates
-
Fluorescence plate reader with polarization capabilities
Procedure:
-
Reagent Preparation:
-
Dilute the target protein to the desired concentration in assay buffer.
-
Dilute the fluorescent tracer to the desired concentration in assay buffer.
-
Prepare serial dilutions of the library compounds in DMSO and then further dilute in assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted library compounds or controls (DMSO for no inhibition, unlabeled ligand for maximal inhibition) to the wells.
-
Add the diluted target protein (e.g., 10 µL) to all wells except for the "tracer only" controls.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Add the diluted fluorescent tracer (e.g., 5 µL) to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the compound concentration to determine the IC₅₀ value.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Target Engagement
ELISA is a plate-based assay that can be adapted to measure the binding of library compounds to an immobilized target protein.[23][24]
Protocol 5: Competitive ELISA
Materials:
-
Target protein
-
Biotinylated ligand for the target protein
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
96-well high-binding microplates
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the target protein in coating buffer and add to the wells of the microplate.
-
Incubate overnight at 4 °C.
-
-
Washing and Blocking:
-
Wash the plate with wash buffer (3x).
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate with wash buffer (3x).
-
Add the library compounds at various concentrations to the wells.
-
Immediately add the biotinylated ligand at a constant concentration to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate with wash buffer (3x).
-
Add streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate with wash buffer (5x).
-
Add TMB substrate to each well and incubate in the dark until a color develops.
-
-
Measurement and Analysis:
-
Add stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
The signal will be inversely proportional to the binding of the library compound. Calculate IC₅₀ values.
-
Cell-Based Cytotoxicity Assay
It is crucial to assess the general cytotoxicity of hit compounds to rule out non-specific effects. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[25][26]
Protocol 6: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK293 or a cancer cell line like HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear flat-bottom microplates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the library compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC₅₀ (50% cytotoxic concentration) for each compound.
-
Visualization of Workflows
Visualizing the experimental workflows can aid in understanding the overall strategy.
Caption: General derivatization workflow for the this compound scaffold.
Caption: High-throughput screening cascade for the synthesized derivative library.
Conclusion
The this compound scaffold provides a robust and versatile platform for the generation of diverse small molecule libraries. By employing the derivatization techniques and bioassay protocols detailed in this guide, researchers can systematically explore the chemical space around this core structure. The combination of rational design, robust synthetic protocols, and carefully selected bioassays will facilitate the identification of novel bioactive compounds with therapeutic potential. The self-validating nature of the described protocols, from synthesis and purification to biological evaluation, ensures the generation of high-quality and reproducible data, which is paramount in the field of drug discovery.
References
- 1. [PDF] High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. scirp.org [scirp.org]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. tarosdiscovery.com [tarosdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. news-medical.net [news-medical.net]
- 16. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 19. news-medical.net [news-medical.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ELISA Procedures [sigmaaldrich.com]
- 24. assaygenie.com [assaygenie.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. medchemexpress.com [medchemexpress.com]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3-(Benzylamino)oxolane-3-carboxylic acid
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 3-(Benzylamino)oxolane-3-carboxylic acid. This compound, a key building block in pharmaceutical development, requires a precise and reliable analytical method to ensure its quality and integrity. The described isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, providing excellent selectivity and sensitivity for the main component and potential process-related impurities. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from method development rationale to full validation according to ICH Q2(R1) guidelines.[1][2][3][4]
Introduction
This compound is a heterocyclic amino acid derivative of increasing interest in medicinal chemistry and drug discovery. The purity of such active pharmaceutical ingredient (API) precursors is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a well-defined and validated analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[5][6] This application note addresses the specific challenges in analyzing this compound, which possesses both polar (amino acid) and non-polar (benzyl group) characteristics. The developed reversed-phase HPLC method is designed to provide reliable quantification of the main peak and separation from potential impurities.
Principles of the HPLC Method
The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[6][7][8] This setup is ideal for separating compounds with varying degrees of hydrophobicity.
Analyte and Stationary Phase Interaction
This compound's structure includes a hydrophobic benzyl group and a more polar oxolane carboxylic acid moiety. The primary mechanism of retention on a C18 (octadecylsilane) column is the hydrophobic interaction between the benzyl group and the long alkyl chains of the stationary phase.[8]
Mobile Phase Selection and Rationale
The mobile phase composition is critical for achieving optimal separation.[9][10] It must be polar to facilitate elution in a reversed-phase system. A mixture of an aqueous buffer and an organic modifier is typically used.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its moderate polarity, low viscosity, and UV transparency at the chosen detection wavelength.[6][11]
-
Aqueous Component & pH Control: The analyte has both an acidic (carboxylic acid) and a basic (secondary amine) functional group, meaning its ionization state is pH-dependent. Controlling the pH of the mobile phase is crucial to ensure consistent retention times and good peak shape.[9][10] A phosphate buffer is chosen to maintain a stable pH. By setting the pH to approximately 2.8 with formic acid, the carboxylic acid group will be protonated (less polar), and the amine group will be protonated (charged). This approach enhances retention on the non-polar stationary phase and minimizes peak tailing that can occur from interactions with residual silanols on the silica-based column.[6]
Detection
The presence of the benzyl group in the molecule provides a strong chromophore, making UV detection a suitable and sensitive choice. Aromatic amino acids, like phenylalanine and tryptophan which contain aromatic rings, are known to absorb UV light.[12][13] The benzyl group in the analyte is expected to have a significant absorbance maximum around 258 nm, similar to phenylalanine, allowing for sensitive detection.[13][14][15] A preliminary UV scan of the analyte in the mobile phase is recommended to confirm the optimal wavelength. For this method, a detection wavelength of 258 nm is proposed.
Experimental Protocol
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
pH Meter: Calibrated, with a resolution of 0.01 pH units.
-
Analytical Balance: 5-decimal place readability.
-
Volumetric Glassware: Class A.
-
Solvents and Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade
-
Formic Acid (88%), ACS Grade
-
This compound Reference Standard (known purity)
-
This compound Sample for analysis
-
Preparation of Solutions
-
Mobile Phase (Aqueous Component): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.8 ± 0.05 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase (Organic Component): Acetonitrile (100%).
-
Diluent: Prepare a mixture of the Aqueous Component and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC Method Parameters
The following table summarizes the chromatographic conditions:
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6x150 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Aqueous Component / 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 258 nm |
| Run Time | 15 minutes |
Method Validation Protocol
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][16]
Specificity
Specificity was demonstrated by injecting the diluent, a standard solution, and a sample solution. The absence of interfering peaks at the retention time of the main analyte in the diluent chromatogram indicates the method's specificity. Peak purity analysis using the DAD can further confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.
Linearity
Linearity was assessed by preparing five solutions of the reference standard at concentrations ranging from 50% to 150% of the nominal concentration (0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).[17] Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
Y-intercept should be close to zero.
Accuracy
Accuracy was determined by a recovery study. A known amount of the reference standard was spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate. The percentage recovery was calculated.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution (0.5 mg/mL) were performed on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst.
Acceptance Criteria:
-
Relative Standard Deviation (RSD) for peak areas should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Robustness
The robustness of the method was evaluated by making deliberate small variations to the method parameters and observing the effect on the results. The parameters tested included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
-
The RSD of the results should not be significantly affected.
Data Presentation and Analysis
System Suitability
Before sample analysis, a system suitability test must be performed by injecting the standard solution five times. The results should meet the criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
Purity Calculation
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Hypothetical Validation Data Summary
The following table summarizes the expected results from the method validation study.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at analyte RT | Met |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.45% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.68% | ≤ 2.0% |
| LOD | 0.001 mg/mL | Report Value |
| LOQ | 0.003 mg/mL | Report Value |
| Robustness | System suitability criteria met | No significant impact on results |
Workflow Visualization
The overall workflow for the purity analysis of this compound is depicted below.
Caption: HPLC Purity Analysis Workflow Diagram.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the determination of purity of this compound. The isocratic method allows for a relatively short run time, making it suitable for routine quality control analysis in a pharmaceutical setting. The comprehensive validation ensures that the method is reliable and fit for its intended purpose, providing confidence in the quality assessment of this important chemical entity.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. moravek.com [moravek.com]
- 8. chromtech.com [chromtech.com]
- 9. mastelf.com [mastelf.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Amino Acids - Aromatic Group [biology.arizona.edu]
- 14. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 16. ICH Official web site : ICH [ich.org]
- 17. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS Method for the Ultrasensitive Detection of Oxolane Carboxylic Acid Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of oxolane carboxylic acid derivatives. Oxolane, also known as tetrahydrofuran, is a core structural motif in numerous natural products, pharmaceuticals, and industrial chemicals. The presence of a carboxylic acid moiety renders these molecules polar and non-volatile, necessitating a robust analytical strategy for their detection. This guide provides two comprehensive protocols based on chemical derivatization—silylation and methylation—to enhance volatility and thermal stability, enabling precise and reproducible analysis by GC-MS. We delve into the causality behind experimental choices, from sample preparation to data interpretation, to provide a self-validating and scientifically rigorous methodology.
Introduction: The Analytical Challenge of Oxolane Carboxylic Acids
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its derivatives are explored for a wide range of biological activities.[1] When functionalized with a carboxylic acid group, these compounds exhibit high polarity and low volatility due to strong intermolecular hydrogen bonding.[2][3] These properties make their direct analysis by Gas Chromatography (GC) challenging, as they tend to show poor peak shape, adsorb to the analytical column, and thermally degrade at typical injection port temperatures.[4][5]
To overcome these limitations, chemical derivatization is an essential sample preparation step.[6][7] This process replaces the active, acidic hydrogen of the carboxyl group with a non-polar functional group, thereby increasing the analyte's volatility and thermal stability.[3][4] This application note details two effective derivatization strategies: silylation to form trimethylsilyl (TMS) esters and alkylation to form methyl esters. The subsequent GC-MS analysis provides both high-resolution separation and definitive structural identification based on characteristic mass spectral fragmentation patterns.
Principle of the GC-MS Method
The overall analytical workflow involves three key stages: sample preparation (extraction and derivatization), GC separation, and MS detection and analysis.
-
Sample Preparation & Derivatization: The initial step involves extracting the oxolane carboxylic acid derivatives from the sample matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8] The crucial step is the chemical derivatization of the extracted analytes.
-
Silylation: This is a rapid and effective method where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the carboxylic acid with a non-polar TMS group.[3][4] The resulting TMS esters are significantly more volatile.[9]
-
Alkylation (Esterification): This method converts the carboxylic acid into an ester, typically a methyl ester, which offers excellent stability.[3][10] Reagents like Boron Trifluoride-Methanol (BF3-Methanol) are effective for this purpose.[3][10]
-
-
Gas Chromatography (GC) Separation: The derivatized sample is injected into the GC system, where it is vaporized. The volatile derivatives travel through a capillary column (e.g., a non-polar DB-5MS) propelled by an inert carrier gas.[11][12] Separation occurs based on the analytes' boiling points and their differential interactions with the column's stationary phase.[7]
-
Mass Spectrometry (MS) Detection: As compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is typically used, where high-energy electrons bombard the analyte molecules, causing them to fragment in a reproducible and characteristic manner.[12] The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.[13][14]
Figure 1: General experimental workflow for GC-MS analysis of oxolane carboxylic acids.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Derivatization reagents are moisture-sensitive and can be corrosive.
Protocol 1: Silylation with BSTFA
This protocol is ideal for rapid screening and analysis due to its fast reaction time. The resulting TMS derivatives, however, can be susceptible to hydrolysis, so anhydrous conditions are critical.[10]
3.1.1 Reagents and Materials
-
Oxolane carboxylic acid standard or extracted sample, dried completely.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (catalyst).
-
Pyridine or Acetonitrile (anhydrous, derivatization grade).
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound like heptadecanoic acid).
-
2 mL autosampler vials with PTFE-lined caps.
-
Heating block or oven.
-
Nitrogen gas stream for evaporation.
3.1.2 Step-by-Step Derivatization Procedure
-
Sample Preparation: Accurately transfer a known amount of the dried sample extract or standard into a 2 mL autosampler vial. If starting from a liquid sample, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Internal Standard: Add a known amount of the internal standard to the vial.
-
Reconstitution: Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Derivatization: Add 50 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.[15]
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis. The reaction mixture can be injected directly.[10]
Figure 2: Silylation of an oxolane carboxylic acid using BSTFA.
Protocol 2: Methylation with BF3-Methanol
This method produces highly stable methyl ester derivatives, which is advantageous for samples that may not be analyzed immediately.[10]
3.2.1 Reagents and Materials
-
Oxolane carboxylic acid standard or extracted sample, dried completely.
-
14% Boron Trifluoride in Methanol (BF3-Methanol).
-
Hexane (GC grade).
-
Saturated Sodium Chloride (NaCl) solution.
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Internal Standard (IS) solution.
-
2 mL autosampler vials with PTFE-lined caps.
-
Heating block or oven.
-
Nitrogen gas stream for evaporation.
3.2.2 Step-by-Step Derivatization Procedure
-
Sample Preparation: Transfer the dried sample extract or standard to a vial as described in 3.1.2.
-
Internal Standard: Add a known amount of the internal standard.
-
Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cooling & Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 500 µL of hexane. Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried hexane extract to a GC autosampler vial for analysis.
GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and analytes of interest.[12]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and robust performance for routine analysis. |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-bleed, non-polar column suitable for a wide range of derivatized compounds.[15] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good separation efficiency. |
| Injector | Split/Splitless | |
| - Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analytes. |
| - Injection Mode | Splitless (for trace analysis) or Split (1:20) | Splitless mode enhances sensitivity, while a split injection prevents column overloading for concentrated samples.[12] |
| - Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Start at 70°C (hold 2 min) | Initial hold allows for focusing of analytes at the head of the column. |
| Ramp to 280°C at 10°C/min | A moderate ramp rate provides good separation of compounds with varying boiling points. | |
| Hold at 280°C for 5 min | Ensures elution of all compounds of interest. | |
| MS Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for Electron Ionization (EI). |
| Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible fragmentation patterns and enabling library matching. |
| Scan Mode | Full Scan | Acquires a full mass spectrum, essential for qualitative identification of unknown compounds.[12] |
| - Mass Range | m/z 50-550 | Covers the expected mass range for fragments of derivatized oxolane carboxylic acids. |
Data Analysis and Interpretation
4.1 Chromatographic Analysis The output from the GC-MS is a Total Ion Chromatogram (TIC), which plots signal intensity against retention time. Each peak in the TIC represents a compound eluting from the GC column. The identity of a peak is confirmed by its retention time (compared to an authentic standard) and its corresponding mass spectrum.
4.2 Mass Spectral Interpretation The mass spectrum is the key to structural confirmation.
-
TMS Derivatives: The mass spectra of TMS derivatives are often characterized by specific ions. The TMS cation, [Si(CH₃)₃]⁺, produces a prominent peak at m/z 73 .[16] The loss of a methyl group ([M-15]⁺) from the molecular ion is also a common and diagnostically useful fragmentation.[13][14] The molecular ion (M⁺) itself may or may not be visible.
-
Methyl Esters: Methyl esters of carboxylic acids often show a characteristic fragmentation pattern, including a prominent ion corresponding to the McLafferty rearrangement if the structure allows. The base peak is often related to the cleavage of the bond alpha to the carbonyl group. For simple n-alkanoic acid methyl esters, a characteristic ion at m/z 74 is observed.[17]
Identification is typically achieved by comparing the acquired mass spectrum against a commercial or in-house spectral library (e.g., NIST, Wiley).
Method Validation and Quantitation
For quantitative analysis, the method should be validated to ensure its accuracy and reliability.[18][19] Key validation parameters include:
-
Linearity: A calibration curve should be constructed by analyzing a series of standards at different concentrations. The response (peak area of analyte / peak area of IS) should be linear over the expected concentration range of the samples.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[18][19]
-
Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
Conclusion
The GC-MS methods described in this application note, utilizing either silylation or methylation, provide a robust and reliable framework for the analysis of oxolane carboxylic acid derivatives. The choice between the two derivatization protocols depends on the specific analytical need; silylation offers speed, while methylation provides superior derivative stability. By carefully following the detailed protocols and understanding the principles of derivatization and mass spectral fragmentation, researchers can achieve sensitive and accurate identification and quantification of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. organomation.com [organomation.com]
- 9. youtube.com [youtube.com]
- 10. weber.hu [weber.hu]
- 11. uoguelph.ca [uoguelph.ca]
- 12. metbio.net [metbio.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. [research.chalmers.se]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-Tetrahydrofuran-3-Carboxylic Acid Derivatives
Introduction
3-Amino-tetrahydrofuran-3-carboxylic acid and its derivatives are pivotal structural motifs in contemporary drug discovery and development. Their constrained heterocyclic framework provides a unique three-dimensional architecture that can effectively mimic peptide turns and present pharmacophoric elements in a defined spatial orientation. This often leads to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates. These compounds have found applications in the development of inhibitors for various enzymes and as key intermediates in the synthesis of complex bioactive molecules.
This comprehensive guide provides detailed, field-proven protocols for the large-scale synthesis of the chiral building block, (S)-3-amino-tetrahydrofuran-3-carboxylic acid, and its subsequent derivatization. The methodologies presented are designed to be scalable, robust, and reproducible, catering to the needs of researchers in both academic and industrial settings. We will delve into the causality behind experimental choices, ensuring a deep understanding of the synthetic strategy, and provide a self-validating framework through detailed analytical and purification protocols.
Strategic Approach to the Synthesis of (S)-3-Amino-Tetrahydrofuran-3-Carboxylic Acid
The enantioselective synthesis of the target amino acid is paramount for its application in chiral drug development. The most scalable and economically viable approach commences with a readily available and inexpensive chiral starting material, L-aspartic acid. This strategy obviates the need for chiral resolution or asymmetric catalysis in later stages, which can be costly and technically challenging to implement on a large scale.
The overall synthetic workflow can be conceptually divided into the following key stages:
-
N-Protection of L-Aspartic Acid: The initial step involves the protection of the amino group of L-aspartic acid to prevent side reactions in subsequent steps.
-
Diesterification: Both carboxylic acid functionalities are converted to esters to facilitate the subsequent reduction.
-
Selective Reduction: The ester groups are reduced to the corresponding diol using a mild and selective reducing agent.
-
Cyclization: An intramolecular cyclization of the resulting 1,2,4-butanetriol derivative yields the desired tetrahydrofuran ring.
-
Deprotection and Isolation: The protecting group is removed, and the final product is isolated and purified as its hydrochloride salt to enhance stability and ease of handling.
This multi-step synthesis is designed for scalability and employs cost-effective reagents and well-established chemical transformations.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from L-aspartic acid to (S)-3-amino-tetrahydrofuran-3-carboxylic acid hydrochloride.
Caption: Overall workflow for the synthesis of (S)-3-amino-tetrahydrofuran-3-carboxylic acid and its derivatives.
Part 1: Detailed Protocols for the Synthesis of (S)-3-Amino-Tetrahydrofuran-3-Carboxylic Acid Hydrochloride
This section provides a step-by-step guide for the multi-kilogram scale synthesis of (S)-3-amino-tetrahydrofuran-3-carboxylic acid hydrochloride, adapted from established industrial processes[1].
Step 1: N-Acylation of L-Aspartic Acid
Rationale: Protection of the amino group is crucial to prevent its interference in the subsequent esterification and reduction steps. Acylation, for instance with benzoyl chloride, is a robust and scalable method that provides a crystalline and easily handled intermediate. The use of a base like sodium hydroxide in a Schotten-Baumann type reaction is a classic and effective method for this transformation[2].
Protocol:
-
Reagents and Equipment:
-
L-Aspartic Acid (1.0 eq)
-
Sodium Hydroxide (2.1 eq)
-
Benzoyl Chloride (1.1 eq)
-
Water
-
Hydrochloric Acid (for pH adjustment)
-
Large reaction vessel with overhead stirring, cooling capabilities, and a pH probe.
-
-
Procedure:
-
Charge the reaction vessel with water and dissolve sodium hydroxide with cooling.
-
To the cooled solution, add L-aspartic acid and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add benzoyl chloride dropwise, maintaining the temperature below 10 °C. The pH of the reaction should be monitored and maintained in the alkaline range (pH 9-11) by the concurrent addition of a sodium hydroxide solution if necessary.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the consumption of L-aspartic acid by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to 0-5 °C and carefully adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration, wash with cold water until the washings are neutral, and dry under vacuum at 50-60 °C to a constant weight.
-
Expected Outcome: N-Benzoyl-L-aspartic acid is obtained as a white crystalline solid.
Step 2: Diesterification of N-Benzoyl-L-Aspartic Acid
Rationale: Esterification of both carboxylic acids is necessary for the subsequent reduction step. A Fischer-Speier esterification using an alcohol (e.g., methanol or ethanol) with an acid catalyst is a common and scalable method. The use of thionyl chloride or acetyl chloride in the alcohol can generate the acid catalyst in situ[3][4].
Protocol:
-
Reagents and Equipment:
-
N-Benzoyl-L-Aspartic Acid (1.0 eq)
-
Anhydrous Methanol (or Ethanol)
-
Thionyl Chloride (or Acetyl Chloride) (2.2 eq)
-
Reaction vessel with reflux condenser, stirring, and provision for inert atmosphere.
-
-
Procedure:
-
Suspend N-benzoyl-L-aspartic acid in anhydrous methanol in the reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0-5 °C.
-
Slowly add thionyl chloride dropwise, maintaining the temperature below 15 °C.
-
After the addition, warm the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
-
Expected Outcome: N-Benzoyl-L-aspartic acid dimethyl ester is obtained as a solid.
Step 3: Reduction of N-Benzoyl-L-Aspartic Acid Dimethyl Ester to (S)-2-(Benzoylamino)-1,4-butanediol
Rationale: Sodium borohydride is a cost-effective and safer alternative to lithium aluminum hydride for large-scale reductions. While it does not typically reduce esters under standard conditions, its reactivity can be enhanced by the addition of certain additives or by performing the reaction in specific solvent systems[5][6][7][8]. The patent CN102391214A describes a large-scale reduction using sodium borohydride in a mixture of THF, toluene, and methanol[1].
Protocol:
-
Reagents and Equipment:
-
N-Benzoyl-L-Aspartic Acid Dimethyl Ester (1.0 eq)
-
Sodium Borohydride (NaBH₄) (approx. 4.0 eq)
-
Tetrahydrofuran (THF), Toluene, Methanol (anhydrous)
-
Large, dry reaction vessel with efficient stirring, cooling, and an inert atmosphere.
-
-
Procedure:
-
Charge the reaction vessel with THF, toluene, and anhydrous methanol under a nitrogen atmosphere.
-
Add the N-benzoyl-L-aspartic acid dimethyl ester and stir for 30 minutes.
-
Cool the mixture to 0-5 °C.
-
Add sodium borohydride portion-wise over a period of 3-4 hours, carefully controlling the temperature below 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench by the slow addition of a mixture of hydrochloric acid and water.
-
The organic and aqueous layers are separated. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude diol.
-
Expected Outcome: (S)-2-(Benzoylamino)-1,4-butanediol is obtained as a thick oil or solid.
Step 4: Cyclization to N-Benzoyl-(S)-3-amino-tetrahydrofuran-3-carboxylic Acid
Rationale: The formation of the tetrahydrofuran ring from the 1,2,4-butanetriol backbone is achieved through an intramolecular cyclodehydration reaction. This is typically acid-catalyzed. Various catalysts can be employed, including strong mineral acids or solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst 15) for easier work-up[9][10][11][12][13].
Protocol:
-
Reagents and Equipment:
-
(S)-2-(Benzoylamino)-1,4-butanediol (1.0 eq)
-
A suitable solvent (e.g., dioxane or toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst 15)
-
Reaction vessel equipped with a Dean-Stark trap if water removal is necessary.
-
-
Procedure:
-
Dissolve the crude diol in the chosen solvent in the reaction vessel.
-
Add the acid catalyst (e.g., 0.1 eq of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, azeotropically remove the water formed during the reaction.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Expected Outcome: N-Benzoyl-(S)-3-amino-tetrahydrofuran-3-carboxylic acid is obtained and can be carried forward to the next step.
Step 5: Hydrolysis and Salification to (S)-3-Amino-tetrahydrofuran-3-carboxylic Acid Hydrochloride
Rationale: The final step involves the removal of the N-benzoyl protecting group. This is typically achieved by acid or base-catalyzed hydrolysis. Acidic hydrolysis with hydrochloric acid is convenient as it also forms the hydrochloride salt of the final product, which is often a stable, crystalline solid that is easier to isolate and purify[14].
Protocol:
-
Reagents and Equipment:
-
N-Benzoyl-(S)-3-amino-tetrahydrofuran-3-carboxylic Acid (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (or Isopropanol)
-
Reaction vessel with reflux condenser and stirring.
-
-
Procedure:
-
Suspend the crude N-benzoyl intermediate in a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the hydrolysis is complete (monitored by HPLC).
-
Cool the reaction mixture. The benzoic acid byproduct may precipitate and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure to remove water and excess HCl.
-
Add ethanol or isopropanol to the residue and stir. The product should precipitate as the hydrochloride salt.
-
Cool the mixture to aid crystallization, and then isolate the product by filtration.
-
Wash the solid with cold ethanol or isopropanol and dry under vacuum.
-
Expected Outcome: (S)-3-Amino-tetrahydrofuran-3-carboxylic acid hydrochloride is obtained as a crystalline solid.
Analytical Characterization
A self-validating protocol requires rigorous analytical characterization of the final product and key intermediates.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (indicative shifts) | Expected ¹³C NMR (indicative shifts) | Expected MS (m/z) |
| (S)-3-Amino-tetrahydrofuran-3-carboxylic Acid HCl | C₅H₁₀ClNO₃ | 167.59 | δ 3.5-4.2 (m, 4H, -CH₂-O-), 2.2-2.6 (m, 2H, -CH₂-), 8.5-9.5 (br s, 3H, -NH₃⁺), 10-12 (br s, 1H, -COOH) | δ 170-175 (-COOH), 65-75 (-CH₂-O-), 55-60 (quaternary C), 35-45 (-CH₂-) | [M+H]⁺: 132.06 |
Note: Spectroscopic data should be acquired on purified samples and compared with reference spectra if available. The hydrochloride salt of (S)-3-aminotetrahydrofuran has been characterized in the literature[15].
Part 2: Protocols for the Derivatization of (S)-3-Amino-Tetrahydrofuran-3-Carboxylic Acid
The primary amino and carboxylic acid functionalities of the title compound make it a versatile building block for further chemical modifications, most commonly through amide bond formation.
Amide Coupling Reactions
Rationale: The formation of amide bonds is a cornerstone of medicinal chemistry. A variety of coupling reagents can be employed to activate the carboxylic acid for reaction with an amine. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and racemization, or uronium/phosphonium-based reagents like HATU or PyBOP for more challenging couplings[16][17][18].
General Protocol for Amide Bond Formation:
-
Reagents and Equipment:
-
(S)-3-Amino-tetrahydrofuran-3-carboxylic Acid (as the free base, 1.0 eq)
-
Amine (1.0-1.2 eq)
-
Coupling Reagent (e.g., HATU, 1.1 eq)
-
Organic Base (e.g., Diisopropylethylamine - DIPEA, 2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
Reaction vessel under inert atmosphere.
-
-
Procedure:
-
Dissolve (S)-3-amino-tetrahydrofuran-3-carboxylic acid (prepared by neutralizing the HCl salt) in the anhydrous solvent.
-
Add the amine, followed by the organic base.
-
Cool the mixture to 0 °C.
-
Add the coupling reagent portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Safety Considerations
-
Sodium Borohydride: This reagent is flammable and reacts with water to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood, away from sources of ignition. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Quenching of the reaction should be performed slowly and with adequate cooling.
-
Acyl Chlorides (e.g., Benzoyl Chloride, Thionyl Chloride): These are corrosive and lachrymatory. They should be handled in a fume hood with appropriate PPE.
-
Solvents: Many organic solvents used in these protocols are flammable and may be harmful. Ensure proper ventilation and avoid inhalation or skin contact.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
Conclusion
The synthetic routes and protocols detailed in this guide provide a robust and scalable platform for the production of 3-amino-tetrahydrofuran-3-carboxylic acid and its derivatives. By starting from the inexpensive and enantiopure L-aspartic acid, this approach offers an efficient pathway to this valuable chiral building block. The emphasis on explaining the rationale behind procedural choices, coupled with detailed experimental and analytical guidance, is intended to empower researchers to successfully implement and adapt these methods for their specific drug discovery and development programs. Rigorous adherence to safety protocols is essential for the successful and safe execution of these chemical transformations.
References
- 1. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 2. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride | Semantic Scholar [semanticscholar.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 3-Hydroxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]
- 10. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of tetrahydrofuran from 1,4-butanediol - Patent 1939190 [data.epo.org]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
- 16. Amide Synthesis [fishersci.dk]
- 17. Amide synthesis by acylation [organic-chemistry.org]
- 18. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3-(Benzylamino)oxolane-3-carboxylic acid for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening for identifying high-quality lead compounds.[1][2][3] This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders, which then serve as starting points for rational, structure-guided optimization.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a novel, three-dimensional fragment, 3-(Benzylamino)oxolane-3-carboxylic acid , in a typical FBDD campaign. We will explore the rationale behind its selection, provide detailed protocols for its preparation and screening, and discuss strategies for hit-to-lead elaboration.
Introduction: The Case for a Novel 3D Fragment
The quality and diversity of a fragment library are paramount to the success of an FBDD campaign.[6][7] While many traditional fragment libraries are rich in flat, aromatic compounds, there is a growing recognition of the need for fragments with greater three-dimensional (3D) character.[8] 3D fragments can explore more complex and under-drugged binding sites, such as those found at protein-protein interfaces, offering a potential advantage for challenging targets.[2][8]
This compound (henceforth referred to as 'Fragment 1') is an exemplary scaffold for next-generation fragment libraries. Its structure combines several desirable features:
-
A 3D Saturated Heterocycle: The oxolane (tetrahydrofuran) ring provides a rigid, non-planar core, which can present its substituents in well-defined vectors in 3D space.[9]
-
Key Interaction Motifs: It features a secondary amine, a carboxylic acid, and an aromatic ring. These are common pharmacophoric elements capable of forming a variety of interactions with a protein target, including hydrogen bonds, salt bridges, and hydrophobic interactions.
-
Defined Elaboration Vectors: The core structure presents clear, synthetically accessible points for future optimization, a critical feature for the hit-to-lead process.[10]
Below are the key physicochemical properties of Fragment 1.
| Property | Value | Source |
| CAS Number | 1340215-39-5 | [11][12][13][14] |
| Molecular Formula | C12H15NO3 | [12][15] |
| Molecular Weight | 221.25 g/mol | [12][13] |
| Heavy Atom Count | 16 | - |
| cLogP (predicted) | ~ -1.6 | [15] |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 4 | - |
These properties adhere well to the widely accepted "Rule of Three" for fragment design (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), suggesting good potential for aqueous solubility and efficient binding.[16]
Caption: Chemical Structure of this compound.
The FBDD Workflow: An Overview
A successful FBDD campaign is a multi-stage process that requires the integration of biophysical screening, structural biology, and medicinal chemistry.[1][17] The goal is to identify fragments that bind to the target protein and then use structural information to guide their evolution into potent, selective, and drug-like lead molecules.[18][19]
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
This section provides detailed, step-by-step methodologies for incorporating Fragment 1 into an FBDD screening cascade.
Fragment Stock Preparation and Quality Control
Causality: The integrity of an FBDD screen is critically dependent on the quality and solubility of the fragments.[20] High concentrations are used to detect weak binders, making solubility a primary concern to avoid false positives from aggregation.
Protocol:
-
Solubilization: Prepare a high-concentration stock solution of Fragment 1 (e.g., 100 mM) in 100% dimethyl sulfoxide (DMSO). Use sonication or gentle heating (30-40°C) if necessary to ensure complete dissolution.
-
Purity Analysis: Confirm the identity and purity (>95%) of the fragment using LC-MS and ¹H NMR spectroscopy. This step is crucial to ensure that any observed activity is due to the intended molecule.
-
Solubility Assessment:
-
Prepare a series of dilutions of the DMSO stock into the final aqueous assay buffer (e.g., PBS, pH 7.4).
-
Incubate for 1 hour at room temperature.
-
Measure turbidity using nephelometry or by observing light scatter at 620 nm.
-
The highest concentration that remains clear is the maximum soluble concentration for screening. Fragment 1, with its polar functional groups, is expected to have good aqueous solubility.
-
-
Plate Preparation: Create a master fragment plate by dispensing the 100 mM DMSO stock into a 96- or 384-well plate. This plate will be used to prepare daughter plates for screening assays.
Primary Screening: Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragments.[21][22][23] It provides real-time kinetic data (association and dissociation rates) and affinity measurements, making it a powerful primary screening tool.[23]
Protocol:
-
Target Immobilization:
-
Immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling. Aim for a surface density that will yield a theoretical maximum response (Rmax) appropriate for detecting low molecular weight fragments.
-
Include a reference flow cell, either left blank or immobilized with an irrelevant protein, to subtract bulk refractive index changes and non-specific binding.[21]
-
-
Assay Conditions:
-
Prepare a dilution series of Fragment 1 in the assay running buffer (e.g., PBS with 0.05% Tween-20 and 2-5% DMSO). It is critical that the DMSO concentration in the sample matches the running buffer precisely to avoid solvent mismatch artifacts.[21]
-
Screen Fragment 1 at a high concentration (e.g., 200 µM).
-
-
Screening Execution:
-
Inject the fragment solution over the target and reference surfaces.
-
Monitor the binding response in real-time. A response significantly above the reference channel indicates a potential interaction.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
A confirmed hit is a fragment that produces a reproducible, concentration-dependent binding response.
-
For initial hits, perform a full dose-response experiment to determine the equilibrium dissociation constant (KD).
-
| Parameter | Typical Value for Fragments | Rationale |
| Screening Concentration | 100 µM - 2 mM | Necessary to detect weak binding affinities (high µM to mM). |
| Flow Rate | 30 - 50 µL/min | Balances throughput with minimizing mass transport limitation effects. |
| Contact Time | 60 - 120 seconds | Allows sufficient time for the binding interaction to approach equilibrium. |
| Dissociation Time | 120 - 300 seconds | Ensures complete dissociation of weak binders, preparing the surface for the next injection. |
Hit Validation: NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method for hit validation.[16][24] It is a solution-based technique that can confirm direct binding to the target protein and, in some cases, map the binding site, providing invaluable information for structure-based design.[25]
Protocol (Ligand-Observed):
-
Sample Preparation:
-
Prepare two samples in a suitable deuterated buffer (e.g., D₂O-based PBS).
-
Sample A: Fragment 1 alone (e.g., 200 µM).
-
Sample B: Fragment 1 (200 µM) + Target Protein (e.g., 10 µM).
-
-
Experiment Selection: Utilize ligand-observed NMR experiments like Saturation Transfer Difference (STD) or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY). These are highly sensitive to weak binding.[16][24]
-
STD NMR: Irradiate the protein. If the fragment binds, saturation will be transferred from the protein to the fragment, resulting in a decrease in the fragment's signal intensity. The resulting difference spectrum will only show signals from the binding fragment.
-
WaterLOGSY: This experiment detects the transfer of magnetization from bulk water to the fragment via the protein. Non-binding fragments will show a negative NOE, while binding fragments will show a positive NOE.[2]
-
-
Data Analysis:
-
A positive result in either experiment (a signal in the STD difference spectrum or an inverted signal in the WaterLOGSY spectrum) confirms that Fragment 1 directly binds to the target protein in solution.
-
This validation provides high confidence that the hit from the primary screen is not an artifact of the assay technology.
-
Caption: A decision-making workflow for the hit identification and validation cascade.
Structural Characterization: X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the ultimate goal of the hit validation phase.[4][26] This structural information is critical for understanding the binding mode and provides a definitive roadmap for rational, structure-based drug design.[27][28]
Protocol:
-
Crystal Production: Grow high-quality crystals of the target protein that diffract to a suitable resolution (<2.5 Å). This often requires extensive screening of crystallization conditions.
-
Fragment Soaking:
-
Transfer the protein crystals into a solution of artificial mother liquor containing a high concentration of Fragment 1 (e.g., 1-10 mM) and 5-10% DMSO.
-
Allow the fragment to soak into the crystal for a period ranging from minutes to hours.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryo-protectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. Since fragments are weak binders, they may have low occupancy, requiring specialized data analysis.[26]
-
Once identified, model the fragment into the density and refine the structure. The final model will reveal the precise atomic interactions (hydrogen bonds, salt bridges, etc.) between Fragment 1 and the protein.
-
Hit-to-Lead: Strategies for Fragment Elaboration
Once a validated co-crystal structure of Fragment 1 bound to the target is obtained, the hit-to-lead optimization phase begins.[29] The goal is to rationally modify the fragment to increase its affinity and selectivity while maintaining or improving its drug-like properties.[18][30]
Key Strategies:
-
Fragment Growing: This involves adding chemical functionality to an unoccupied "exit vector" on the fragment to engage with nearby pockets or residues on the protein surface. The structure of Fragment 1 offers several potential vectors for growth.
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, the two fragments can be chemically linked together. This can lead to a dramatic increase in affinity due to avidity effects.[19]
Caption: Potential vectors for synthetic elaboration on the Fragment 1 scaffold.
Based on the co-crystal structure, a medicinal chemist can design modifications:
-
Vector 1 (Aromatic Ring): Substituents can be added to the benzyl ring (e.g., at the para position) to probe for nearby hydrophobic pockets or hydrogen bond acceptors/donors.
-
Vector 2 (Carboxylate): The carboxylic acid can be converted to amides or other bioisosteres to form new interactions or improve properties like cell permeability.
-
Vector 3 (Amine): If the amine is not critical for binding, it can be acylated or alkylated to extend into adjacent space.
Each synthetic modification should be guided by the structural data and followed by affinity determination to build a structure-activity relationship (SAR) and drive the project toward a potent lead compound.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its inherent 3D nature and strategically placed functional groups provide an excellent opportunity to probe complex biological targets. By following a rigorous workflow of high-quality fragment preparation, sensitive biophysical screening, orthogonal validation, and structure-based design, researchers can effectively leverage this and similar fragments to discover novel, high-quality lead compounds for challenging therapeutic targets.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. biosciencehorizons.com [biosciencehorizons.com]
- 4. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 1340215-39-5 [chemicalbook.com]
- 12. calpaclab.com [calpaclab.com]
- 13. calpaclab.com [calpaclab.com]
- 14. This compound | 1340215-39-5 [sigmaaldrich.com]
- 15. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 18. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 20. biorxiv.org [biorxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 24. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 25. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 27. selvita.com [selvita.com]
- 28. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 29. researchgate.net [researchgate.net]
- 30. lifechemicals.com [lifechemicals.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of benzylamino oxolane derivatives
Welcome to the technical support center for the synthesis of benzylamino oxolane derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable scaffolds. Instead of a generic protocol, we will explore the synthesis through a series of frequently encountered challenges, providing in-depth mechanistic explanations and actionable troubleshooting advice to enhance the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of benzylamino oxolane derivatives, commonly achieved via reductive amination of a corresponding lactone or protected furanose, is a robust transformation. However, several side reactions can compromise yield and purity. Let's address the most common issues in a practical Q&A format.
FAQ 1: My LC-MS analysis shows a significant byproduct with a mass corresponding to a dibenzylated product. What is happening and how can I prevent it?
Answer: This is a classic case of over-alkylation or dibenzylation .
The Chemistry Behind the Problem: The root cause is that your desired product, the secondary benzylamino oxolane, is also a nucleophile. In the reaction mixture, it can compete with the starting benzylamine to react with any remaining iminium ion intermediate. This secondary reaction leads to the formation of a tertiary amine, the dibenzylated byproduct. Direct alkylation of amines is often difficult to control, and reductive amination can suffer from the same issue if conditions are not optimized.[1]
Mechanism of Over-alkylation:
-
Desired Reaction: The lactone reacts with benzylamine to form a hemiaminal, which then dehydrates to an iminium ion. This intermediate is reduced to yield the target secondary amine.
-
Side Reaction: The newly formed secondary amine product, being nucleophilic, attacks another molecule of the iminium ion intermediate, leading to the undesired dibenzylated product after reduction.
Troubleshooting Strategies:
-
Control Stoichiometry: Avoid using a large excess of the oxolane starting material. Start with a 1:1 to 1:1.2 ratio of the oxolane to benzylamine.
-
Slow Addition of Reducing Agent: Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise or as a solution via syringe pump. This keeps the concentration of the reactive iminium intermediate low at any given time, favoring the reaction with the more abundant primary amine (benzylamine) over the product amine.
-
Stepwise Procedure: In challenging cases, a stepwise approach can offer greater control. First, form the imine intermediate by mixing the lactone and benzylamine, often with a dehydrating agent or by removing water azeotropically. Monitor for completion by NMR or TLC. Once the imine is formed, then add the reducing agent.[2]
FAQ 2: The reaction is sluggish, and upon workup, I isolate a complex mixture of polar, unidentified byproducts. Could the oxolane ring be opening?
Answer: Yes, oxolane ring-opening is a significant possibility, especially under harsh acidic or basic conditions. The tetrahydrofuran (THF) or oxolane ring, while generally stable, is a cyclic ether and can be susceptible to cleavage.
The Chemistry Behind the Problem: Reductive amination is often catalyzed by acid to promote the formation of the iminium ion from the hemiaminal intermediate.[3] However, if the acid is too strong or the temperature too high, the ether oxygen of the oxolane ring can be protonated. This activation makes the ring susceptible to nucleophilic attack, leading to ring-opening. This can result in a variety of linear, polar byproducts that complicate purification. Studies on related oxolane systems have demonstrated that reagents like TFA/Ac₂O or H₂SO₄/Ac₂O can readily induce ring cleavage.[4][5]
Troubleshooting Strategies:
-
Use a Mild Acid Catalyst: Employ a mild acid like acetic acid. It is often sufficient to catalyze imine formation without promoting significant ring-opening.
-
Choose the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is effective under mildly acidic conditions and is less basic than reagents like NaBH₄.[2] This avoids the need for strong acids.
-
Temperature Control: Run the reaction at room temperature or 0 °C. Avoid excessive heating unless you have established that your specific substrate is stable at higher temperatures.
-
pH Monitoring: If possible, monitor the pH of your reaction. The ideal range for reductive amination is typically between pH 5 and 7.
Visualizing Reaction Pathways
To better understand the competition between the desired reaction and common side reactions, the following diagrams illustrate the mechanistic pathways.
Diagram 1: General Synthesis Workflow & Divergence of Side Reactions
Caption: Key decision points in the synthesis where side reactions can occur.
Diagram 2: Mechanism of Dibenzylation vs. Desired Product Formation
Caption: Competing nucleophilic attack leading to desired vs. byproduct.
Optimized Experimental Protocol: Reductive Amination
This protocol for the synthesis of a generic benzylamino oxolane derivative from a lactone is designed to minimize common side reactions.
Materials:
-
γ-Butyrolactone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the γ-butyrolactone and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Amine Addition: Add benzylamine dropwise to the stirred solution, followed by the catalytic amount of acetic acid.
-
Imine Formation: Allow the mixture to stir at 0 °C for 20-30 minutes. This pre-formation step allows the imine/iminium ion to form before the reducing agent is introduced, which can help minimize competitive reduction of the starting carbonyl.
-
Reduction: Slowly add the sodium triacetoxyborohydride in small portions over 30-45 minutes. Scientist's Note: This controlled addition is critical. It maintains a low concentration of the reducing agent, preventing a rapid, exothermic reaction and minimizing side reactions like over-reduction or dibenzylation.[2][6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting lactone is consumed.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]
Troubleshooting Data Summary
| Observed Issue | Probable Cause(s) | Recommended Solutions |
| Low Yield, Unreacted Starting Material | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Insufficient reaction time. | 1. Add catalytic acetic acid; allow more time for imine formation before adding reductant.[8][9] 2. Use fresh, high-quality NaBH(OAc)₃. 3. Extend reaction time and monitor by TLC/LC-MS. |
| Major Dibenzylation Byproduct | Excess nucleophilic attack by the product amine. | 1. Use closer to a 1:1 stoichiometry of reactants. 2. Add the reducing agent slowly and at a low temperature (0 °C).[1] |
| Multiple Polar Byproducts | Ring-opening of the oxolane nucleus. | 1. Avoid strong acids; use only catalytic acetic acid. 2. Maintain low reaction temperatures (0 °C to RT).[4][5] |
| Product is difficult to isolate from imine | Incomplete reduction of the imine intermediate. | 1. Increase the equivalents of the reducing agent (e.g., to 2.0 eq). 2. Increase reaction time. 3. Consider a more powerful, non-selective reducing agent like NaBH₄ if other reducible groups are not present.[10] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Oxolane Ring Opening of Some Muramic Acid Derivatives Under A...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
3-(Benzylamino)oxolane-3-carboxylic acid stability and degradation pathways
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(benzylamino)oxolane-3-carboxylic acid (CAS 1340215-39-5). This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of this compound throughout your research. Given the specific nature of this molecule as a likely synthetic intermediate, this guide draws upon established principles of chemical stability for its core structural motifs: a secondary benzylamine, a carboxylic acid, and an oxolane (tetrahydrofuran) ring.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Potency or Activity in Biological Assays
Symptoms:
-
You observe a gradual or sudden drop in the compound's expected biological activity over time.
-
Reproducibility between experiments is low, even with freshly prepared solutions.
-
Assay results show high variability between replicates.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Hydrolytic Degradation of the Oxolane Ring | The oxolane (tetrahydrofuran) ring, while generally more stable than highly strained cyclic ethers like epoxides, can undergo acid-catalyzed cleavage.[1][2] This is particularly relevant if your assay buffer is acidic. The protonation of the ether oxygen makes the ring susceptible to nucleophilic attack, leading to ring-opening and loss of the compound's three-dimensional structure, which is often critical for biological activity. Action: 1. Verify the pH of all your buffers and solutions. Aim for a pH range of 6.0-8.0 if the compound's activity allows. 2. If acidic conditions are necessary for your experiment, prepare fresh solutions of the compound immediately before use. 3. Consider performing a time-course experiment in your acidic buffer to quantify the rate of degradation and determine an acceptable experimental window. |
| Oxidative Degradation of the Benzylamine Moiety | Secondary amines, particularly benzylamines, are susceptible to oxidation.[3][4] This can occur through exposure to atmospheric oxygen, trace metal contaminants (which can catalyze oxidation), or reactive oxygen species (ROS) in your assay system.[5] Oxidation can lead to the formation of imines, hydroxylamines, or even cleavage of the benzyl group, resulting in inactive degradants.[6] Action: 1. De-gas your buffers by sparging with an inert gas (e.g., nitrogen or argon) before adding the compound. 2. If possible, include an antioxidant, such as ascorbic acid or glutathione, in your stock solutions, provided it does not interfere with your assay. 3. Store stock solutions under an inert atmosphere and protect them from light, which can promote photo-oxidation. |
| Precipitation in Aqueous Buffers | The compound has a logP of approximately -1.6, suggesting good water solubility.[7] However, the formation of salts with buffer components or pH-dependent changes in ionization could lead to precipitation, especially at high concentrations. The carboxylic acid and amine groups have pKa values that will be influenced by the solution's pH, affecting overall charge and solubility. Action: 1. Visually inspect your solutions for any signs of precipitation or cloudiness. 2. Determine the compound's solubility limit in your specific assay buffer. 3. If solubility is an issue, consider using a co-solvent such as DMSO or ethanol (ensure the final concentration is compatible with your assay). |
Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
Symptoms:
-
Your chromatogram shows new peaks that are not present in the analysis of a freshly prepared standard.
-
The area of the main compound peak decreases over time, corresponding with an increase in the area of impurity peaks.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Forced Degradation During Sample Preparation | The conditions used for sample preparation (e.g., pH of the mobile phase, temperature of the autosampler) can induce degradation. For instance, a highly acidic mobile phase could cause hydrolysis of the oxolane ring, while a basic mobile phase could promote other reactions. Action: 1. Analyze your samples immediately after preparation. 2. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C) to minimize degradation in the vial. 3. Perform a stability study of the compound in your mobile phase to confirm its compatibility. |
| Photo-degradation | Benzyl-containing compounds can be susceptible to degradation upon exposure to UV light. This can lead to complex degradation pathways, including oxidation and bond cleavage. Action: 1. Protect all solutions (both stock and experimental) from light by using amber vials or wrapping them in aluminum foil. 2. Minimize the exposure of the compound to ambient light during weighing and solution preparation. |
| Reaction with Mobile Phase Additives | Certain mobile phase additives, such as trifluoroacetic acid (TFA), can sometimes form adducts with the analyte, especially in the mass spectrometer source, leading to the appearance of unexpected ions. Action: 1. If unexpected adducts are observed in LC-MS, try using an alternative mobile phase modifier, such as formic acid. 2. Carefully analyze the mass spectra of the new peaks to see if they correspond to known adducts or predicted degradation products. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored at room temperature, as indicated by suppliers.[8] For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture. Benzylamine itself can absorb CO2 from the air to form a carbamate salt, so minimizing air exposure is good practice.[9]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: What are the primary degradation pathways I should be aware of?
A3: Based on the compound's structure, the three most probable degradation pathways are:
-
Oxidation: The secondary amine is susceptible to oxidation, potentially leading to the formation of an imine or N-oxide, or cleavage to benzaldehyde and the parent amino acid.[10][11]
-
Hydrolysis: The oxolane ring can undergo acid-catalyzed hydrolytic cleavage.[2] While tetrahydrofuran is relatively stable, strong acidic conditions should be avoided.[1]
-
Decarboxylation: While less common under typical experimental conditions, carboxylic acids can undergo decarboxylation, especially at elevated temperatures.
The interplay of these pathways is illustrated in the diagram below.
Caption: Potential degradation pathways for the target compound.
Q4: Is this compound compatible with common buffers like PBS and Tris?
A4: Yes, the compound should be compatible with common physiological buffers such as PBS (pH ~7.4) and Tris (pH 7.0-9.0). These pH ranges are generally mild and less likely to cause significant hydrolytic degradation. However, always confirm the solubility and stability in your specific buffer system, especially during prolonged incubations.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.[12][13]
Objective: To generate degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC or UPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
Control: Keep 1 mL of the stock solution at 4°C, protected from light.
-
-
Sample Quenching & Analysis:
-
After the incubation period, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by a suitable stability-indicating HPLC-UV or LC-MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 10-20% degradation of the main peak.[13] Identify the major degradation products and their retention times. Use LC-MS to obtain mass information for structural elucidation of the degradants.
Caption: Workflow for the forced degradation study.
Protocol 2: Real-Time Solution Stability Study
Objective: To determine the stability of the compound in a specific experimental buffer over a relevant time course.
Materials:
-
This compound
-
Your specific experimental buffer (e.g., PBS, pH 7.4)
-
Co-solvent if needed (e.g., DMSO)
-
HPLC or UPLC system
Procedure:
-
Sample Preparation: Prepare a solution of the compound in your experimental buffer at the highest concentration you plan to use. If a co-solvent is used, ensure the final concentration is consistent with your experimental conditions.
-
Incubation: Store the solution under your standard experimental conditions (e.g., 37°C in an incubator).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution.
-
Analysis: Immediately analyze each aliquot by HPLC.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining versus time.
Acceptance Criteria: Determine an acceptable level of degradation for your specific application (e.g., less than 5% degradation over the course of the experiment). This will define the maximum time your prepared solutions can be used.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 8. calpaclab.com [calpaclab.com]
- 9. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 10. Benzylamine - Wikipedia [en.wikipedia.org]
- 11. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Coupling with 3-(Benzylamino)oxolane-3-carboxylic acid
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide coupling reactions, specifically focusing on sterically hindered and structurally unique amino acids such as 3-(benzylamino)oxolane-3-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate and resolve low-yield issues in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding low-yield peptide coupling with hindered amino acids.
Q1: What are the primary reasons for low coupling yields when using sterically hindered amino acids like this compound?
Low yields in peptide coupling reactions involving sterically hindered amino acids are typically due to a confluence of factors:
-
Steric Hindrance: The bulky nature of the amino acid, in this case, the benzylamino and oxolane rings, can physically impede the approach of the activated carboxylic acid to the amine of the coupling partner. This slows down the reaction rate and can prevent the reaction from going to completion.[1]
-
Reduced Nucleophilicity: The electron-donating nature of the benzyl group can decrease the nucleophilicity of the secondary amine, making it a less effective reactant.[1]
-
Inappropriate Coupling Reagent: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often prove insufficient for overcoming the steric barriers presented by such complex amino acids.[1][2]
-
Suboptimal Reaction Conditions: Critical parameters like solvent choice, reaction temperature, and time are not adequately optimized for the specific demands of the hindered coupling.[1]
-
Peptide Aggregation: Sequences containing hydrophobic and hindered residues are prone to aggregation on the solid support, which can block reactive sites and lead to incomplete reactions.[1][3]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For challenging couplings involving sterically hindered amino acids, more powerful coupling reagents are necessary. Onium-salt-based reagents are generally the preferred choice:
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[1][4] HATU is often considered the superior choice for many difficult couplings.[1][4] COMU is a newer-generation uronium salt that incorporates the non-explosive Oxyma Pure additive, offering high efficiency and improved safety.[4][5][6]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings and are less likely to cause guanidinylation of the N-terminus, a common side reaction with uronium salts.[1][4]
-
Specialized Reagents: For particularly difficult cases, reagents like TOTT (for N-methylated amino acids) and TFFH (which generates highly reactive amino acid fluorides) can be beneficial.[5]
Q3: How can I minimize racemization during the coupling of this compound?
Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern, especially with highly activating coupling conditions.[5] To minimize this side reaction:
-
Choice of Additive: Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure in conjunction with your coupling reagent. These are more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[1][5]
-
Base Selection: Employ a weaker base like N-methylmorpholine (NMM) or collidine instead of the more commonly used diisopropylethylamine (DIPEA).[1][5]
-
Temperature Control: Perform the coupling at a reduced temperature (e.g., 0 °C) to slow down the rate of racemization relative to the rate of coupling.[5]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component to reduce the window for racemization to occur.[7]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low-yield issues in your peptide coupling reactions.
A. Starting Material and Reagent Quality
The quality of your starting materials is paramount for a successful peptide synthesis.
Problem: Inconsistent or low yields despite optimized conditions.
Possible Causes & Solutions:
-
Purity of this compound:
-
Verification: Confirm the purity of your amino acid derivative by LC-MS and NMR. Impurities can interfere with the reaction.
-
Solution: If impurities are detected, purify the starting material by recrystallization or chromatography.
-
-
Reagent Integrity:
-
Coupling Reagents and Additives: Onium salts and additives like HOAt and HOBt can degrade upon exposure to moisture.
-
Solution: Store these reagents in a desiccator and handle them under an inert atmosphere (e.g., argon or nitrogen) when possible.[8] Purchase fresh reagents if degradation is suspected.
-
-
Solvent Quality:
-
Water Content: The presence of water in your reaction solvent (e.g., DMF, NMP) will hydrolyze the activated ester, leading to low yields.
-
Solution: Use anhydrous, peptide-synthesis-grade solvents. Ensure solvents are stored over molecular sieves.
-
B. Reaction Setup and Conditions
Optimizing the reaction environment is critical for driving the coupling to completion.
Problem: The coupling reaction stalls or proceeds very slowly.
Possible Causes & Solutions:
-
Solvent Selection:
-
Impact on Solvation: The success of solid-phase peptide synthesis (SPPS) is highly dependent on the solvation of the resin and the growing peptide chain.[9][10] Inefficient solvation can lead to poor coupling yields.[9][10]
-
Recommended Solvents: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are generally the best choices due to their excellent solvating properties for both the peptide-resin and the reagents.[9][10] For sequences prone to aggregation, consider adding chaotropic salts or using a solvent mixture like DCM/DMF/NMP.[3]
-
-
Temperature Optimization:
-
Standard Conditions: Most couplings are performed at room temperature.
-
For Hindered Systems: Increasing the temperature to 40-60 °C can provide the necessary energy to overcome the activation barrier for sterically hindered couplings.[11] However, be mindful that elevated temperatures can also increase the risk of racemization.[11] A careful balance must be struck.
-
-
Reaction Time:
-
Insufficient Time: Hindered couplings require longer reaction times than standard couplings.
-
Monitoring Progress: Use a qualitative test like the ninhydrin (Kaiser) or bromophenol blue test to monitor the reaction progress on solid phase.[1][12][13] Continue the reaction until the test indicates the absence of free amines.
-
-
Double Coupling:
-
Procedure: If a single coupling does not go to completion, performing a second coupling with fresh reagents can significantly improve the yield.[11] After the initial coupling and washing steps, simply repeat the coupling procedure.
-
C. Coupling Reagent and Activation Strategy
The choice of coupling reagent and the activation method are arguably the most critical factors for success with hindered amino acids.
Problem: Persistently low yields even after optimizing reaction conditions.
Possible Causes & Solutions:
-
Suboptimal Coupling Reagent:
| Coupling Reagent | Active Ester Formed | Key Advantages for Hindered Couplings | Potential Drawbacks |
| HATU | OAt Ester | Highly reactive, often considered the gold standard for difficult couplings.[1][4] | More expensive, can cause guanidinylation.[4] |
| HBTU/HCTU | OBt/O-6-ClBt Ester | Good for routine synthesis, but may be less effective for highly hindered systems.[4] | Can cause guanidinylation.[4] |
| COMU | Oxyma Ester | High reactivity, non-explosive, and byproducts are water-soluble.[4][5][6] | Limited solution stability, can cause guanidinylation.[4] |
| PyBOP/PyAOP | OBt/OAt Ester | Phosphonium-based, so they do not cause guanidinylation.[1][4] Excellent for cyclization and fragment condensation.[4] | |
| TOTT | Thiouronium Salt | Shows good results for sterically hindered and N-methylated amino acids with low racemization.[5] |
-
Activation Protocol:
-
In Situ Activation: This is the most common method, where the amino acid, coupling reagent, additive, and base are mixed together before being added to the deprotected peptide-resin.[4]
-
Pre-activation: For particularly challenging couplings, pre-activating the carboxylic acid for a short period (1-5 minutes) before adding it to the resin can sometimes improve yields. However, this must be balanced against the increased risk of racemization.[7]
-
D. Side Reactions and Their Mitigation
Unwanted side reactions can significantly reduce the yield of the desired peptide.
Problem: The appearance of unexpected byproducts in the crude product analysis.
Possible Causes & Solutions:
-
Guanidinylation of the N-terminus:
-
Cause: This occurs when uronium/aminium reagents react with the free N-terminal amine, capping the peptide chain.[3][4] This is more problematic when the coupling reaction is slow.[4]
-
Solution: Use a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.[1][4] Alternatively, use a slight excess of the carboxylic acid relative to the coupling reagent.[6]
-
-
Diketopiperazine Formation:
-
Cause: This side reaction can occur at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, cleaving a cyclic dipeptide.[3]
-
Solution: If this compound is one of the first two residues, consider using a sterically hindered resin, such as 2-chlorotrityl chloride resin, which can suppress this side reaction.[3]
-
-
Aspartimide Formation:
-
Cause: If your sequence contains an aspartic acid residue, it can cyclize to form an aspartimide, especially under basic conditions.[3] This can lead to a mixture of α- and β-coupled peptides.[3]
-
Solution: Adding HOBt to the piperidine solution used for Fmoc deprotection can help to reduce aspartimide formation.[3]
-
III. Experimental Protocols and Visualizations
A. Protocol: Optimized Coupling of a Hindered Amino Acid
This protocol is a general guideline for coupling a sterically hindered amino acid like this compound using HATU.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirmation of Deprotection: Perform a ninhydrin or bromophenol blue test to confirm the presence of free amines.
-
Coupling Solution Preparation: In a separate vial, dissolve the N-Fmoc-3-(benzylamino)oxolane-3-carboxylic acid (3-5 equivalents), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in a minimal amount of DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the coupling solution and vortex briefly (pre-activation for 1-2 minutes).
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 2-4 hours. For very difficult couplings, the reaction can be heated to 40-50 °C.[11]
-
Monitoring: After the initial coupling time, take a small sample of resin beads and perform a ninhydrin test.
-
Recoupling (if necessary): If the ninhydrin test is positive (indicating incomplete coupling), wash the resin with DMF and repeat steps 5-8.[1]
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF to remove excess reagents and byproducts.
B. Visualizations
The following diagrams illustrate key concepts in peptide coupling and troubleshooting.
Caption: General mechanism of peptide bond formation.
Caption: A systematic troubleshooting workflow for low peptide coupling yields.
IV. References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. --INVALID-LINK--
-
Sigma-Aldrich. Peptide Coupling Reagents Guide. --INVALID-LINK--
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. --INVALID-LINK--
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. --INVALID-LINK--
-
American Peptide Society. Tips & Tricks. --INVALID-LINK--
-
BenchChem. Troubleshooting guide for peptide coupling reactions with hindered amino acids. --INVALID-LINK--
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4844–4850. --INVALID-LINK--
-
AAPPTec. Coupling Reagents. --INVALID-LINK--
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. --INVALID-LINK--
-
S. De Luca, M. Giacometti, C. F. Morelli, G. Porcu, A. T. P. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Pharmaceutical Analysis, 1(1), 59–76. --INVALID-LINK--
-
Cem-Biotech. Optimizing Peptide Coupling: Key Techniques. --INVALID-LINK--
-
Biosynth. Protecting Groups in Peptide Synthesis. --INVALID-LINK--
-
Bibliomed. Side reactions in peptide synthesis: An overview. --INVALID-LINK--
-
Smith, D. D., et al. (2006). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 67(5), 445–452. --INVALID-LINK--
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. --INVALID-LINK--
-
Biosynth. Analytical methods and Quality Control for peptide products. --INVALID-LINK--
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. --INVALID-LINK--
-
LibreTexts Chemistry. (2020). 25.8: Peptide Synthesis. --INVALID-LINK--
-
Bachem. Introduction to Peptide Synthesis Methods. --INVALID-LINK--
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. --INVALID-LINK--
-
ResearchGate. (PDF) Procedures to Improve Difficult Couplings. --INVALID-LINK--
-
Ingenta Connect. Analytical Methods for Solid Phase Peptide Synthesis. --INVALID-LINK--
-
Creative Peptides. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. --INVALID-LINK--
-
ResearchGate. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. --INVALID-LINK--
-
Semantic Scholar. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. --INVALID-LINK--
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. --INVALID-LINK--
-
BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. --INVALID-LINK--
-
Indian Academy of Sciences. (2013). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. --INVALID-LINK--
-
Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. jpt.com [jpt.com]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 13. ias.ac.in [ias.ac.in]
Technical Support Center: Refining HPLC Separation of 3-(Benzylamino)oxolane-3-carboxylic acid and its Precursors
Welcome to the technical support resource for the chromatographic analysis of 3-(Benzylamino)oxolane-3-carboxylic acid. This guide is designed for researchers, chromatographers, and drug development professionals who are working with this molecule, a key building block in areas such as protein degradation. We will address common challenges in separating this zwitterionic, chiral compound from its synthetic precursors, providing in-depth, scientifically-grounded solutions.
Part 1: Understanding the Analytical Challenge
The successful separation of this compound requires a foundational understanding of its structure and the properties of its common precursors. The target molecule is zwitterionic, containing both a basic secondary amine and an acidic carboxylic acid group. This dual nature, combined with its moderate polarity, presents a unique set of chromatographic challenges, primarily the control of peak shape and retention.
A common synthetic route may involve a Strecker-type reaction, meaning precursors could include a ketone, benzylamine, and an intermediate aminonitrile. The goal is to resolve the final amino acid product from these less polar starting materials and intermediates.
Table 1: Physicochemical Properties of Target Analyte and Key Precursors
| Compound | Structure | Molecular Weight ( g/mol ) | Key Properties & Chromatographic Behavior |
| This compound (Product) | ![]() | 221.25[1] | Zwitterionic; charge is pH-dependent. Prone to peak tailing on standard silica-based columns due to amine interaction with silanols. Possesses a chiral center. |
| Tetrahydrofuran-3-one (Precursor) | ![]() | 86.09 | Highly polar, small molecule. May have low retention on reversed-phase columns, eluting near the void volume. |
| Benzylamine (Precursor) | ![]() | 107.15 | Basic compound. Can exhibit strong secondary interactions with column silanols, leading to severe peak tailing if mobile phase is not properly controlled. |
| 3-(Benzylamino)oxolane-3-carbonitrile (Intermediate) | ![]() | 202.26 | Less polar than the final acid product. Generally well-retained on reversed-phase columns. The primary resolution challenge is often separating this from the final product. |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during method development and routine analysis in a direct question-and-answer format.
Q1: Why is my peak for this compound tailing, and how can I fix it?
Answer: Peak tailing is the most frequent problem for this type of molecule and is almost always caused by secondary interactions between the analyte and the stationary phase.[2]
-
Causality — Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual acidic silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact ionically with the protonated secondary amine (R₂-NH₂⁺) of your analyte. This secondary retention mechanism is slow and non-uniform, causing the peak to tail.[3]
-
Solution Workflow:
-
Control Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH. Operating at a pH between 2.5 and 3.0 ensures that the silanols are protonated and neutral, minimizing ionic interactions.[3] This also ensures the analyte's carboxylic acid is protonated, presenting a more consistent species to the stationary phase. Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are excellent for this purpose.[4][5]
-
Increase Buffer Strength: If tailing persists at low pH, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask residual silanol sites and improve peak symmetry.[2][3]
-
Consider a Modern Column: Use a high-purity silica column with advanced end-capping. These columns have a much lower concentration of residual silanols, inherently reducing the potential for tailing. Polar-endcapped columns are also an excellent choice as they are designed to improve the peak shape of polar and basic compounds.[4][6]
-
Q2: I have poor retention of the target analyte; it elutes near the solvent front. How can I increase its retention time?
Answer: Poor retention of polar compounds on traditional nonpolar C18 phases is a common issue.[7][8]
-
Causality — Hydrophilicity: Your analyte, being a polar amino acid, has a strong affinity for the polar mobile phase and a weaker affinity for the nonpolar C18 stationary phase, leading to rapid elution.
-
Solution Workflow:
-
Use a Highly Aqueous Mobile Phase: Start by reducing the organic solvent (acetonitrile or methanol) percentage in your mobile phase. However, be aware that using more than 95% water on a traditional C18 column can cause "phase dewetting" or "phase collapse," leading to a sudden loss of retention.
-
Switch to a Water-Compatible Column: The best practice is to use a column specifically designed for use in highly aqueous conditions. Look for columns with "AQ" designations, polar-endcapping, or those with embedded polar groups.[9] These modifications prevent phase collapse and provide alternative interaction mechanisms to better retain polar molecules.
-
Explore HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[10] HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase rich in organic solvent (typically >80% acetonitrile). In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase, and the elution order is typically the reverse of reversed-phase—more polar compounds are retained longer.[9][11]
-
Q3: How can I improve the resolution between the final carboxylic acid product and its aminonitrile intermediate?
Answer: These two compounds are structurally similar, which can make baseline separation challenging. The primary difference is the polarity of the carboxylic acid versus the nitrile group.
-
Causality — Subtle Polarity Differences: While the acid is more polar overall, its retention can be manipulated significantly with pH, whereas the nitrile's retention is less affected.
-
Solution Workflow:
-
Optimize the Organic Gradient: If using an isocratic method, switch to a shallow gradient elution.[10] A slow, shallow gradient (e.g., increasing the organic content by 0.5-1% per minute) will often provide the necessary resolution between closely eluting peaks.
-
Adjust Mobile Phase pH: As discussed, pH dramatically affects the retention of the carboxylic acid. A slight adjustment of the pH (e.g., from 2.7 to 3.2) can alter the retention of the acid without significantly changing the retention of the nitrile, thereby improving resolution.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities in reversed-phase HPLC. If you are using acetonitrile, try substituting it with methanol (or a combination of both). This can alter the elution order or improve the spacing between your peaks.
-
Consider an Alternative Stationary Phase: A phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity for aromatic-containing compounds like yours compared to a standard C18.[6] The PFP phase, in particular, can provide unique pi-pi and dipole-dipole interactions that may enhance the separation.
-
Q4: How can I separate the (R) and (S) enantiomers of this compound?
Answer: As a chiral molecule, separating its enantiomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP).
-
Causality — Stereospecific Interactions: CSPs are designed with a chiral selector (a single enantiomer of a chiral molecule) bonded to the silica support. The enantiomers of your analyte form transient, diastereomeric complexes with the chiral selector, which have different energies of interaction, leading to different retention times.
-
Solution Workflow:
-
Select a Chiral Stationary Phase (CSP): Direct analysis without derivatization is often preferred to avoid extra sample preparation steps.[12]
-
Polysaccharide-based CSPs: Columns like those based on cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and effective for a wide range of chiral compounds.[13] They can be used in normal-phase, polar organic, or reversed-phase modes.
-
Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin or vancomycin are particularly successful for separating underivatized amino acids.[12] They possess ionic groups and are compatible with aqueous mobile phases, making them ideal for this type of analyte.[12][14]
-
-
Method Development on CSPs: Chiral separations can be sensitive to the mobile phase composition and temperature. Small changes in the organic modifier, additives (acids/bases), or column temperature can significantly impact enantioselectivity. A systematic screening of these parameters is usually required.
-
Alternative - Chiral Derivatization: An alternative approach involves reacting your racemic analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[15] However, this adds complexity and potential sources of error to the analysis.
-
Part 3: Visual Troubleshooting & Method Development Workflows
The following diagrams provide logical decision-making paths for common experimental challenges.
Caption: Logical workflow for diagnosing and resolving peak tailing.
Caption: Method development workflow for improving resolution.
Part 4: Standard Operating Protocols
Protocol 1: Recommended Starting RP-HPLC Method
This protocol provides a robust starting point for the analysis of this compound and its precursors.
-
Column Selection: High-purity, end-capped C18 or a Polar-Endcapped C18 (e.g., Ascentis RP-Amide[6]), 150 x 4.6 mm, 3 or 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
20.0 min: 70% B
-
22.0 min: 95% B
-
25.0 min: 95% B
-
25.1 min: 5% B
-
30.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) at 210 nm (for general detection) and 254 nm (for aromatic precursors/product).
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Acetonitrile/Water. Ensure the sample diluent is compatible with the initial mobile phase conditions to avoid peak distortion.
Protocol 2: Column Flushing and Storage
Proper column hygiene is critical for maintaining performance and extending column lifetime.
-
Post-Analysis Flush (Buffered Mobile Phase): After analysis, flush the column with a buffer-free mobile phase of the same or higher organic composition (e.g., 60:40 Acetonitrile/Water) for at least 15 column volumes to remove buffer salts.
-
Organic Solvent Flush: Flush the column with 100% Acetonitrile or Methanol for 10-15 column volumes.
-
Short-Term Storage (< 3 days): Store the column in the organic solvent used for the final flush (e.g., 100% Acetonitrile).
-
Long-Term Storage (> 3 days): Store the column in 100% Acetonitrile. Ensure both ends are securely plugged to prevent the stationary phase from drying out.
References
- 1. calpaclab.com [calpaclab.com]
- 2. hplc.eu [hplc.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. yakhak.org [yakhak.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor reactivity of 3-(Benzylamino)oxolane-3-carboxylic acid in amidation
Technical Support Center: Advanced Amidation Strategies
Guide ID: TSC-AMID-03B Topic: Overcoming Poor Reactivity of 3-(Benzylamino)oxolane-3-carboxylic acid in Amidation Senior Application Scientist: Dr. Alistair Finch
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the amidation of sterically demanding substrates. Specifically, we will address the poor reactivity of this compound, a molecule that combines the challenges of a tertiary carboxylic acid and a secondary amine, creating significant steric hindrance around the reactive center. This document provides a series of troubleshooting steps and advanced protocols in a direct question-and-answer format to help you successfully synthesize your target amide.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my amidation reaction with this compound failing or giving low yields with standard coupling reagents like DCC or EDC/HOBt?
A1: The primary obstacle is severe steric hindrance.
Your substrate, this compound, presents a classic case of steric congestion that impedes standard amidation approaches. Let's break down the two key structural features responsible for this low reactivity:
-
Tertiary Carboxylic Acid: The carboxyl group is attached to a quaternary carbon atom within the oxolane ring. This arrangement shields the carbonyl carbon, making it difficult for the activated intermediate to form and for the incoming amine nucleophile to attack.
-
Bulky Secondary Amine: The presence of a benzyl group on the nitrogen further contributes to the crowded environment around the reactive carboxylic acid.
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), form an O-acylisourea intermediate.[1] This intermediate is not only moderately reactive but is also prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, effectively terminating the reaction pathway.[2] In a sterically hindered system, the rate of this side reaction can become competitive with or even faster than the desired nucleophilic attack by the amine, leading to low or no product yield.
Caption: Steric congestion around the reactive carbonyl center.
Q2: Before abandoning carbodiimides, are there any simple process modifications I can attempt?
A2: Yes, optimizing reaction parameters can sometimes overcome moderate reactivity barriers.
Before escalating to more powerful and expensive reagents, consider these adjustments. They are incremental but can provide valuable data on the nature of your system.
-
Switch to a More Potent Additive: Replace HOBt with 1-hydroxy-7-aza-benzotriazole (HOAt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives form more highly activated esters with the O-acylisourea intermediate, which can accelerate the rate of amidation to better compete with side reactions.[1][3]
-
Increase Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy. However, this must be monitored closely, as excessive heat can promote side reactions and, if chiral centers are present in your coupling partner, lead to racemization.
-
Solvent Choice: If you are using common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP) can improve the solubility of reagents and intermediates and may accelerate the reaction rate.
Q3: The simple fixes failed. Which advanced coupling reagents are recommended for a substrate this challenging?
A3: For sterically demanding amidations, you must move to higher-potency phosphonium or uronium/aminium salt-based reagents.
These reagents are designed for difficult couplings, such as those found in peptide synthesis with hindered amino acids.[2] They operate through a different mechanism than carbodiimides, forming highly reactive intermediates that are less prone to undesirable rearrangements.
1. Uronium/Aminium Salts (Recommended First Choice): These are among the most efficient coupling reagents available.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): The gold standard for difficult couplings. It reacts with the carboxylic acid to form a highly reactive OAt-active ester.[4] This intermediate reacts rapidly with amines, often succeeding where other reagents fail.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that is an excellent alternative to HATU. COMU is known for its high reactivity, improved solubility, and a better safety profile.[6] It often requires only one equivalent of base, simplifying the reaction setup.[5][7]
2. Phosphonium Salts: These reagents are also highly effective and have a key advantage: they do not react with the free amino group of the amine component, which prevents the formation of guanidinium byproducts that can occur with uronium salts used in excess.[3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that forms a reactive OBt-active ester. It is a non-toxic alternative to its predecessor, BOP, which produces the carcinogen hexamethylphosphoramide (HMPA) as a byproduct.[2]
Caption: Simplified mechanism of carboxylic acid activation using HATU.
| Feature | EDC/HOBt | PyBOP | HATU | COMU |
| Class | Carbodiimide | Phosphonium | Aminium | Uronium |
| Reactivity | Moderate | High | Very High | Very High |
| Suitability for Hindered Systems | Poor to Fair | Good | Excellent | Excellent |
| Key Byproducts | Isourea (can be hard to remove) | Pyrrolidine, HOBt | Tetramethylurea, HOAt | Tetramethylurea, Oxyma |
| Racemization Risk | Moderate | Low | Very Low | Very Low |
| Relative Cost | Low | High | Very High | Very High |
Q4: Can you provide a robust, step-by-step protocol for a HATU-mediated coupling with my substrate?
A4: Certainly. Here is a reliable starting protocol for the amidation of this compound with a generic primary or secondary amine.
This protocol is designed for small-scale synthesis (0.1 to 1.0 mmol). Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
This compound (1.0 equiv)
-
Target Amine (1.1 - 1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial with a magnetic stir bar and septum
Procedure:
-
Preparation: To the reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the target amine (1.1 equiv), and HATU (1.2 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids, aiming for a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir for 5 minutes to ensure a homogeneous solution.
-
Initiation: Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the cold, stirring solution over 1-2 minutes. A color change may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.
-
Monitoring: Check the reaction progress by taking a small aliquot, diluting it with a suitable solvent (e.g., ethyl acetate), and analyzing by LC-MS or TLC. Look for the consumption of the starting carboxylic acid and the appearance of the desired product mass.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOAt), and finally with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield the final amide.[8]
Q5: What is the final option if even powerful coupling reagents like HATU or COMU fail to provide a satisfactory yield?
A5: If onium salt-based methods are unsuccessful, the most aggressive (and final) conventional option is to convert the carboxylic acid to an acyl halide.
This method involves converting the carboxylic acid to a highly reactive acyl chloride or fluoride, which can then react with the amine, often without the need for a coupling reagent.
Methodology:
-
Acyl Chloride Formation: React the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM. This is a harsh method and must be used with caution, as it is incompatible with many sensitive functional groups.[1]
-
Acyl Fluoride Formation: A milder alternative is to use a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate an acyl fluoride, which is more stable than an acyl chloride but still highly reactive towards amines.[2]
Considerations:
-
Harsh Conditions: The formation of acyl halides often requires forcing conditions and generates corrosive byproducts (e.g., HCl gas), limiting its functional group tolerance.[3]
-
Two-Step Process: This is not a one-pot reaction. The acyl halide must typically be formed first, the excess chlorinating agent removed, and then the amine is added in a separate step.
This strategy should be reserved as a last resort due to its aggressive nature and potential for side reactions on complex molecules.
Caption: Troubleshooting workflow for difficult amidation reactions.
References
Technical Support Center: Preventing Racemization in 3-(Benzylamino)oxolane-3-carboxylic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(Benzylamino)oxolane-3-carboxylic acid. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to maintain the stereochemical integrity of this valuable chiral building block during your synthetic transformations.
I. Understanding the Risk: Why Racemization Occurs
This compound, a cyclic α-amino acid derivative, is susceptible to racemization, the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers.[1] This loss of stereochemical purity is a critical issue in drug development, as different enantiomers can exhibit vastly different pharmacological activities.
The primary mechanism of racemization in amino acids involves the deprotonation of the α-carbon, leading to the formation of a planar carbanion or enolate intermediate.[2][3] Reprotonation can then occur from either face of this planar intermediate, resulting in a loss of the original stereochemistry.[4] Several factors can promote this process during a chemical reaction, particularly during the activation of the carboxylic acid group for amide bond formation.[5][6]
Key Factors Influencing Racemization:
-
Activation of the Carboxyl Group: Highly reactive intermediates formed during carboxyl group activation are prone to racemization.[6]
-
Base: The presence and strength of a base can facilitate the abstraction of the α-proton.[7]
-
Temperature: Elevated temperatures accelerate the rate of racemization.[8][9]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.[10]
-
Protecting Groups: The nature of the protecting groups on the amino and carboxyl functionalities can impact susceptibility to racemization.[11][12]
II. Troubleshooting Guide: Addressing Racemization in Your Reactions
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Significant Racemization Detected After Amide Coupling Reaction
Q: I performed an amide coupling reaction with this compound and my final product shows a high degree of racemization. What are the likely causes and how can I fix this?
A: This is a frequent challenge, and the root cause often lies in the coupling conditions. Let's break down the potential culprits and the recommended solutions.
Possible Cause A: Inappropriate Coupling Reagent and Lack of Additives
The choice of coupling reagent is critical. Highly reactive reagents can promote the formation of an oxazolone intermediate, which is highly susceptible to racemization.[6][13][14]
Solution:
-
Utilize Carbodiimides with Additives: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) should be used in combination with racemization-suppressing additives.[7]
-
HOBt (1-hydroxybenzotriazole): A standard additive that reduces racemization.[15]
-
HOAt (1-hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization.[5][16]
-
Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and safe alternative to HOBt and HOAt.[5][7]
-
-
Consider Phosphonium and Uronium Reagents with Caution: Reagents like BOP, PyBOP, HBTU, and HATU can be very effective but may increase the risk of racemization under certain conditions.[7] If you must use them, ensure the presence of an additive like HOAt.
Possible Cause B: Unsuitable Base or Excessive Base Concentration
Bases can directly abstract the α-proton of the activated amino acid, leading to racemization.[7] The strength and steric hindrance of the base are key factors.[5]
Solution:
-
Choose a Weaker or Sterically Hindered Base:
-
Avoid Strong, Non-hindered Bases: N,N-diisopropylethylamine (DIEA) is known to promote racemization and should be used with caution or replaced.[7][16]
-
Use Stoichiometric Amounts: Employ the minimum necessary amount of base, typically one equivalent when using an amino acid salt.[7]
Possible Cause C: Elevated Reaction Temperature
Higher temperatures provide the activation energy needed for the racemization process to occur more rapidly.[8][9]
Solution:
-
Maintain Low Temperatures: Perform coupling reactions at 0°C or room temperature. Avoid heating the reaction unless absolutely necessary for difficult couplings. If elevated temperatures are required, consider microwave-assisted synthesis with careful temperature control and shorter reaction times.[7]
Issue 2: Racemization Occurring During Protecting Group Manipulation
Q: I'm observing racemization during the removal or modification of protecting groups on my this compound derivative. What steps can I take to prevent this?
A: Protecting group chemistry can indeed be a source of racemization if not handled carefully.
Possible Cause A: Harsh Deprotection Conditions
Strongly acidic or basic conditions used for deprotection can promote racemization.
Solution:
-
Select Orthogonal Protecting Groups: Choose protecting groups that can be removed under mild conditions that do not affect the stereocenter.
-
For the Amino Group: The Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed under mild basic conditions (e.g., piperidine in DMF), is a good option.[12] The Boc (tert-butoxycarbonyl) group is removed with acid, so conditions should be carefully optimized to be as mild as possible.[12]
-
For the Carboxyl Group: Benzyl esters can be removed by hydrogenolysis, which is a neutral and mild method. Tert-butyl esters require acidic conditions for removal, so again, mildness is key.
-
Possible Cause B: Base-Mediated Epimerization During Ester Hydrolysis
Saponification of an ester to the carboxylic acid using a strong base like NaOH or KOH can lead to racemization.
Solution:
-
Use Milder Hydrolysis Conditions: Consider enzymatic hydrolysis or using milder basic conditions at low temperatures.
-
Alternative Deprotection Strategies: If possible, use a protecting group that can be removed under non-basic conditions, such as hydrogenolysis of a benzyl ester.
III. Frequently Asked Questions (FAQs)
Q1: Is this compound more prone to racemization than other amino acids?
A1: As a cyclic α,α-disubstituted amino acid, the oxolane ring provides some conformational rigidity which can influence its susceptibility to racemization. However, like all chiral amino acids, it is at risk, especially during carboxyl group activation. The general principles for preventing racemization in standard amino acids are directly applicable.
Q2: How can I accurately quantify the extent of racemization in my sample?
A2: Chiral chromatography, specifically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the most common and reliable method. This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. Derivatization with a chiral reagent followed by analysis on a standard achiral column is another effective technique.[16]
Q3: Can the choice of solvent impact racemization?
A3: Yes, the solvent can play a role. Polar aprotic solvents like DMF and NMP are common in peptide synthesis. While effective for solubility, they can sometimes facilitate racemization.[17] In some cases, less polar solvents like dichloromethane (DCM) or mixtures of DCM/DMF may reduce racemization, provided the reagents remain soluble.[16]
Q4: Are there any specific protecting groups for the benzylamino nitrogen that can help prevent racemization?
A4: While the primary focus is often on the α-amino group in peptide synthesis, the benzylamino group's basicity could potentially influence the reaction environment. Protecting this nitrogen, for instance with a Boc group, could be considered if other strategies fail, as it would modulate its electronic properties and basicity. However, this adds synthetic steps and the benefit would need to be experimentally verified.
Q5: What is the mechanism of racemization via an oxazolone intermediate?
A5: During the activation of an N-protected amino acid, the activated carboxyl group can be attacked intramolecularly by the oxygen of the protecting group's carbonyl, forming a five-membered oxazolone ring.[6][13][14] The α-proton of this oxazolone is acidic and can be easily removed by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate results in racemization.[18]
IV. Experimental Protocols & Visualizations
Protocol: Racemization-Suppressed Amide Coupling
This protocol outlines a general procedure for coupling this compound while minimizing racemization.
-
Dissolution: Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in an appropriate solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Additive Addition: Add an anti-racemization additive such as HOAt (1.2 equivalents) or Oxyma (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling Reagent Addition: Slowly add the coupling reagent, for example, DIC (1.2 equivalents), to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification by column chromatography.
Diagrams
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. creation.com [creation.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3-(Benzylamino)oxolane-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(benzylamino)oxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable cyclic amino acid derivative. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure your scale-up process is efficient, safe, and successful.
The synthesis of this compound, a key building block in medicinal chemistry, typically involves a multi-step process. While laboratory-scale synthesis may be straightforward, scaling up introduces a new set of challenges that can impact yield, purity, and safety.[1][2] This guide is structured to anticipate and solve these potential issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during the scale-up of the this compound synthesis. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low Yield in the Strecker Reaction Step
Q: We are experiencing a significant drop in the yield of the intermediate α-aminonitrile when scaling up the Strecker synthesis from tetrahydrofuran-3-one. What could be the cause?
A: A decrease in yield during the scale-up of a Strecker reaction is a common issue often related to inefficient mixing and heat transfer.[2][3] The formation of the α-aminonitrile from an aldehyde or ketone, in this case, tetrahydrofuran-3-one, involves the formation of an imine intermediate, which is then attacked by a cyanide ion.[4][5][6]
Potential Causes & Solutions:
-
Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions or decomposition of the imine intermediate before the cyanide addition.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) capable of providing homogenous mixing for the entire reaction volume. You may need to increase the stirring speed, but be mindful of creating a vortex that could introduce atmospheric moisture. A baffled reactor can improve mixing efficiency.[3]
-
-
Poor Temperature Control: The Strecker reaction is often exothermic. What might be easily managed in a small flask can lead to a significant temperature increase in a large reactor.[3] This can accelerate side reactions.
-
Solution: Implement a robust cooling system for your reactor. The addition of reactants, particularly the cyanide source, should be done portion-wise or via a syringe pump to control the reaction rate and temperature. Real-time temperature monitoring is crucial.
-
-
Inefficient Imine Formation: The equilibrium for imine formation can be unfavorable. On a larger scale, the removal of water, a byproduct of imine formation, can be less efficient.
-
Solution: Consider the use of a dehydrating agent like magnesium sulfate to drive the equilibrium towards the imine.[4] Alternatively, if the solvent system allows, a Dean-Stark trap could be employed to remove water azeotropically.
-
-
Toxicity of Cyanide Source: The use of hydrogen cyanide (HCN) or cyanide salts poses significant safety risks, especially at scale.[7]
-
Solution: While not directly a yield issue, consider alternative, safer cyanating agents if your process allows. Always handle cyanide with extreme caution in a well-ventilated fume hood and have an appropriate quenching agent (e.g., sodium hypochlorite solution) readily available.
-
Issue 2: Incomplete Hydrolysis of the α-Aminonitrile
Q: During the acid hydrolysis of the α-aminonitrile to the final carboxylic acid, we are observing incomplete conversion and the presence of the corresponding α-amino amide as a major byproduct. How can we drive the reaction to completion?
A: The hydrolysis of nitriles to carboxylic acids is a two-step process, proceeding through an amide intermediate.[4][5] Incomplete hydrolysis is often a result of insufficient reaction time, temperature, or acid concentration.
Potential Causes & Solutions:
-
Insufficiently Harsh Conditions: The hydrolysis of the intermediate amide to the carboxylic acid often requires more forcing conditions than the initial hydrolysis of the nitrile to the amide.
-
Solution: Increase the reaction temperature and/or the concentration of the acid (e.g., 6M HCl). Prolonging the reaction time is also a viable strategy. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal conditions.
-
-
Product Precipitation: The final amino acid product may precipitate out of the reaction mixture, especially if its solubility in the acidic aqueous medium is low. This can physically prevent the unreacted starting material from accessing the acid catalyst.
-
Solution: If precipitation is observed, consider adding a co-solvent to improve the solubility of all species. Alternatively, more vigorous stirring might help to keep the mixture suspended.
-
-
Alkaline Hydrolysis as an Alternative: While acidic hydrolysis is common, alkaline hydrolysis can also be effective.[8][9]
-
Solution: Explore the use of a strong base like sodium hydroxide for the hydrolysis. This may offer a different impurity profile and could be advantageous for purification.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: Our final product, this compound, is proving difficult to crystallize and purify on a larger scale. We are getting an oily product or a solid with significant impurities.
A: Amino acids are zwitterionic compounds, which can make their crystallization challenging.[10][11] Their solubility can be highly dependent on pH.
Potential Causes & Solutions:
-
Zwitterionic Nature: At its isoelectric point (pI), an amino acid has a net neutral charge, and its solubility is at a minimum. This is the ideal pH for crystallization.
-
Solution: Carefully adjust the pH of the aqueous solution of your crude product to its isoelectric point. This can be done by the slow addition of an acid or base while monitoring the pH. The pI will need to be determined experimentally but will likely be in the weakly acidic to neutral range.
-
-
Presence of Salts: Salts formed during the reaction or workup (e.g., ammonium chloride from the Strecker reaction, sodium chloride from neutralization) can interfere with crystallization.
-
Solution: Desalting the crude product before crystallization can be beneficial. This can be achieved by techniques such as ion-exchange chromatography or by washing the crude solid with a solvent in which the desired product is sparingly soluble, but the salts are soluble.
-
-
Solvent Selection for Crystallization: The choice of solvent is critical for obtaining a crystalline product.
-
Solution: A systematic solvent screen is recommended. Common solvent systems for amino acid crystallization include water/alcohol mixtures (e.g., water/ethanol, water/isopropanol) or water/acetone. Anti-solvent crystallization, where a solvent in which the product is insoluble is slowly added to a solution of the product, can also be effective.
-
-
General Purification of Carboxylic Acids: Standard purification techniques for carboxylic acids can be applied.
-
Solution: Dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the purified acid is a common and effective method.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up this synthesis?
A1: The primary safety concern is the use of cyanide in the Strecker reaction.[7] Ensure that all personnel are trained in the safe handling of cyanides and that emergency procedures are in place. The hydrolysis step with strong acids or bases is also hazardous and requires appropriate personal protective equipment (PPE). Exothermic reactions need to be carefully controlled to prevent runaways.[3]
Q2: How can I monitor the progress of the reactions effectively at a larger scale?
A2: For the Strecker reaction, monitoring the disappearance of the tetrahydrofuran-3-one starting material by GC or TLC is effective. For the hydrolysis step, TLC or LC-MS can be used to track the conversion of the aminonitrile to the amino acid. It is crucial to take representative samples from the reactor for analysis.
Q3: Are there any specific considerations for the quality of starting materials for a successful scale-up?
A3: Yes, the purity of the starting materials is critical. Impurities in the tetrahydrofuran-3-one or benzylamine can lead to the formation of side products that are difficult to remove. It is advisable to use high-purity starting materials and to run a small-scale trial with the bulk materials before committing to a large-scale reaction.
Q4: What are the potential challenges related to the final debenzylation step if the unprotected amino acid is desired?
A4: The N-benzyl group is a common protecting group.[13] Its removal is typically achieved by catalytic transfer hydrogenation or hydrogenolysis.[14][15] On a larger scale, ensuring efficient mixing of the catalyst (e.g., Pd/C) with the reaction mixture can be challenging. The catalyst can also be pyrophoric and must be handled with care. Alternative oxidative debenzylation methods exist but may not be compatible with all functional groups.[13][16]
Experimental Protocols
Protocol 1: Scaled-Up Strecker Reaction
-
To a multi-necked, baffled reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add tetrahydrofuran-3-one (1.0 eq) and benzylamine (1.05 eq) in methanol.
-
Cool the mixture to 0-5 °C with an external cooling bath.
-
Slowly add a solution of sodium cyanide (1.1 eq) in water via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC until the tetrahydrofuran-3-one is consumed.
-
Quench the reaction by the slow addition of an appropriate quenching agent (e.g., sodium hypochlorite solution) to destroy any excess cyanide.
Protocol 2: Acidic Hydrolysis
-
Concentrate the crude α-aminonitrile solution from the previous step under reduced pressure.
-
Add 6M hydrochloric acid to the residue.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.
-
Monitor the reaction by LC-MS for the disappearance of the aminonitrile and the intermediate amide.
-
Once the reaction is complete, cool the mixture to room temperature.
Protocol 3: Product Isolation and Purification
-
Cool the acidic solution from the hydrolysis step in an ice bath.
-
Carefully adjust the pH to the isoelectric point (experimentally determined, likely around pH 5-7) by the slow addition of a base (e.g., 6M NaOH or ammonium hydroxide).
-
The product will precipitate out of the solution. Stir the slurry for 1-2 hours at 0-5 °C to maximize precipitation.
-
Collect the solid by filtration and wash with cold water, followed by a cold organic solvent like ethanol or acetone to remove residual impurities and salts.
-
Dry the product under vacuum to a constant weight.
-
If further purification is needed, recrystallize from a suitable solvent system (e.g., water/ethanol).
Quantitative Data Summary
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Considerations for Scale-Up |
| Tetrahydrofuran-3-one | 10 g | 1 kg | Ensure purity is consistent. |
| Benzylamine | 1.05 eq | 1.05 eq | Monitor for impurities. |
| Sodium Cyanide | 1.1 eq | 1.1 eq | Handle with extreme care; controlled addition is critical. |
| Solvent Volume | ~100 mL | ~10 L | Solvent purity can impact the reaction. |
| Reaction Temperature | 0-25 °C | 0-25 °C | Requires efficient cooling and monitoring on a larger scale. |
| Hydrolysis Acid | 6M HCl | 6M HCl | Use appropriate corrosion-resistant reactors. |
| Hydrolysis Temperature | Reflux | Reflux | Ensure even heating to avoid localized overheating. |
| Expected Yield | 70-85% | 60-75% | Yield may decrease slightly on scale-up due to handling losses and less efficient transfers. |
Visual Diagrams
Caption: Synthetic pathway for this compound.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. Scale-Up: What Goes Wrong? [rsc.org]
- 3. sdlookchem.com [sdlookchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. leah4sci.com [leah4sci.com]
- 7. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmrd.in [ijmrd.in]
- 9. Understanding Titan’s Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Zwitterion - Wikipedia [en.wikipedia.org]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 16. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: 3-(Benzylamino)oxolane-3-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis and optimization of 3-(benzylamino)oxolane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot and optimize your reaction conditions effectively.
The primary synthetic route to this compound is the reductive amination of a 3-oxooxolane-3-carboxylic acid precursor with benzylamine. This process, while straightforward in principle, involves a delicate equilibrium and several potential pitfalls.[1][2][3] This guide provides a structured approach to navigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing this compound?
The synthesis is a classic example of reductive amination. The reaction proceeds in two main steps:
-
Imine/Iminium Ion Formation: The carbonyl group of the 3-oxooxolane-3-carboxylic acid (or its ester) reacts with the primary amine (benzylamine) under neutral or weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine. This imine is in equilibrium with its protonated form, the iminium ion.[1][4] Shifting this equilibrium towards the imine is crucial for high yield.[1]
-
Reduction: A reducing agent is introduced to selectively reduce the C=N double bond of the iminium ion to the corresponding secondary amine, yielding the final product.[3]
Caption: General reaction scheme for reductive amination.
Q2: Which reducing agent is optimal for this transformation?
There is no single "best" agent; the choice depends on substrate reactivity, desired reaction conditions (especially pH), and cost. The most common issue is the premature reduction of the starting ketone.[5] Therefore, agents that selectively reduce the iminium ion are strongly preferred.[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent, capable of reducing imines and enamines but generally unreactive towards ketones and aldehydes.[6][7][8] Its steric bulk and moderate reactivity make it ideal for one-pot reactions.
-
Sodium Cyanoborohydride (NaBH₃CN): Another highly effective agent, NaBH₃CN is stable in mildly acidic conditions (pH 4-6), which are optimal for imine formation.[3][9] However, its high toxicity and the potential generation of cyanide gas are significant drawbacks.[6]
-
Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Raney Ni): This is a green and atom-economical method.[10] It can be highly effective but may require specialized high-pressure equipment and can sometimes lead to over-reduction or side reactions depending on the catalyst and substrate.[11]
Q3: Why is pH control so important in this reaction?
The pH of the reaction medium is critical because it governs the equilibrium of imine formation.[6]
-
At high pH (basic): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.
-
At low pH (strongly acidic): The amine nucleophile (benzylamine) becomes fully protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl group. A weakly acidic environment (typically pH 4-6) provides the optimal balance, promoting both carbonyl activation and ensuring the amine remains sufficiently nucleophilic.[5][9] Acetic acid is often used as a catalyst, especially with less reactive ketones.[7]
Q4: How can I purify the final product, which is an amino acid?
As a zwitterionic compound, this compound can be purified using several methods:
-
Acid-Base Extraction: The product can be dissolved in an aqueous base (like NaOH), washed with an organic solvent (e.g., ether or ethyl acetate) to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer to its isoelectric point.[12]
-
Crystallization: The product can be crystallized from a suitable solvent system, such as an alcohol/water mixture or toluene.[12]
-
Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography is an effective method for separating amino acids from other charged and neutral species.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Issue 1: Low or No Yield of the Desired Product
Low conversion is the most common challenge and can stem from several factors.
Caption: Troubleshooting workflow for low reaction yield.
-
Potential Cause A: Inefficient Imine Formation. The equilibrium between the reactants and the imine intermediate may not favor the imine.[1]
-
Troubleshooting Steps:
-
Verify pH: Use a pH meter or pH paper to ensure the reaction medium is in the optimal 4-6 range. If not, add a catalytic amount of acetic acid.[7]
-
Remove Water: The formation of the imine from the hemiaminal is a dehydration reaction. If the reaction solvent is not rigorously dry, or if water is produced, the equilibrium can be driven back to the starting materials. Consider adding molecular sieves (3Å or 4Å) to the reaction mixture.
-
Check Stoichiometry: Ensure at least a 1:1 molar ratio of benzylamine to the ketone precursor. A slight excess of the amine (e.g., 1.1-1.2 equivalents) can help push the equilibrium.
-
-
-
Potential Cause B: Inactive Reducing Agent. Hydride-based reducing agents can decompose upon improper storage or handling.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Use a newly opened bottle of the reducing agent or one that has been stored properly under an inert atmosphere.
-
Check Solvent Compatibility: Sodium triacetoxyborohydride (STAB) is sensitive to water and is not highly compatible with protic solvents like methanol.[8] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[7][8] Recent studies advocate for greener alternatives like ethyl acetate.[13][14]
-
-
Issue 2: Significant Formation of Alcohol Byproduct
The presence of 3-hydroxyoxolane-3-carboxylic acid indicates that the reducing agent is reducing the starting ketone faster than the iminium ion.
-
Potential Cause: Non-selective or Overly Reactive Reducing Agent.
-
Troubleshooting Steps:
-
Switch to a More Selective Reagent: If you are using a general-purpose reductant like sodium borohydride (NaBH₄), it will readily reduce the ketone.[8] The best solution is to switch to sodium triacetoxyborohydride (STAB), which is specifically designed for this purpose.[6][7]
-
Optimize a Two-Step, One-Pot Procedure: If you must use NaBH₄, modify the procedure. First, mix the ketone, amine, and acid catalyst and allow sufficient time for the imine to form (this can be monitored by TLC, GC-MS, or NMR). Only then should you add the NaBH₄, preferably portion-wise at a reduced temperature (e.g., 0 °C) to control reactivity.[5][7]
-
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
A sluggish reaction can be due to steric hindrance, electronic effects, or suboptimal conditions.
-
Potential Cause A: Low Reactivity of the Ketone. The 3-oxooxolane-3-carboxylic acid might be sterically hindered or electronically deactivated.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate of both imine formation and reduction. Monitor carefully to avoid byproduct formation.
-
Add a Lewis Acid: For particularly stubborn ketones, the addition of a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ can help activate the carbonyl group towards nucleophilic attack.[8]
-
-
-
Potential Cause B: Poor Solvent Choice. The choice of solvent can significantly impact reaction rates by affecting the solubility of reagents and the stability of intermediates.[15]
-
Troubleshooting Steps:
-
Screen Solvents: While DCE is a standard, other solvents like tetrahydrofuran (THF), acetonitrile, or even methanol (if using NaBH₃CN) can be effective.[7][15] Methanol has been identified as an excellent solvent for some reductive aminations due to high rates of imine formation and hydrogenation activity.[15]
-
Ensure Solubility: Verify that all reactants, especially the amine salt if formed in situ, are soluble in the chosen solvent.
-
-
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis, utilizing the preferred and more selective reducing agent.
Materials:
-
3-Oxooxolane-3-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (1.1 eq)
-
1,2-Dichloroethane (DCE) or Ethyl Acetate (to make a 0.1-0.2 M solution)
-
Anhydrous solvents and reagents are recommended.[16]
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-oxooxolane-3-carboxylic acid and the chosen solvent (e.g., DCE).
-
Add benzylamine followed by glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) to the stirring mixture. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by acid-base extraction or crystallization as described in the FAQ section.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Solvent(s) | Optimal pH | Selectivity (Imine vs. Ketone) | Advantages | Disadvantages |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF, EtOAc[7][8][13] | Weakly Acidic | Excellent | Mild, highly selective, one-pot procedure is standard.[7] | Water sensitive, relatively expensive.[8] |
| NaBH₃CN | MeOH, EtOH[8] | 4 - 6 | Very Good | Tolerant of protic solvents, stable in acid.[9] | Highly toxic, potential for HCN release.[6] |
| NaBH₄ | MeOH, EtOH[8] | Neutral/Basic | Poor | Inexpensive, readily available. | Reduces ketones/aldehydes, requires a two-step (or timed one-pot) procedure.[5] |
| H₂ / Catalyst (e.g., Pd/C) | Alcohols, EtOAc | N/A | Good to Excellent | "Green" (water is the only byproduct), high yielding.[10] | Requires specialized equipment, potential for debenzylation. |
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-(Benzylamino)oxolane-3-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is a foundational requirement. 3-(Benzylamino)oxolane-3-carboxylic acid is a unique scaffold, combining the features of a cyclic ether (oxolane), an amino acid, and an N-benzyl protecting group. This trifunctional nature makes it a compelling building block for synthesizing complex molecular architectures. Verifying the identity and purity of such a molecule is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.
This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. As experimental spectra for this specific compound are not widely published, we will employ a comparative and predictive approach. By dissecting the molecule into its constituent fragments and comparing them to known chemical shift data from analogous structures, we can construct a reliable spectral forecast. This document is designed for researchers and drug development professionals, offering not just data, but the scientific rationale behind spectral interpretation and a robust protocol for empirical validation.
Methodology: A Protocol for Unambiguous Characterization
Achieving high-quality, interpretable NMR spectra requires a meticulously planned experimental approach. The protocol outlined below is designed to be a self-validating system, ensuring that all assignments are supported by corroborating data.
Experimental Workflow
The logical flow from sample preparation to final structure confirmation is critical. This process ensures that each step builds upon the last, leading to an unambiguous assignment.
Figure 1: Recommended workflow for NMR-based structure elucidation.
Step-by-Step Experimental Protocol
-
Sample Preparation :
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale : DMSO-d₆ is the solvent of choice for this molecule. Its polar, aprotic nature ensures good solubility. Crucially, it allows for the observation of exchangeable protons (the carboxylic acid -COOH and the amine -NH), which would be lost in solvents like D₂O or methanol-d₄.[1] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.5 ppm in ¹³C NMR.[2]
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration, especially of the potentially broad signals from the exchangeable protons.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.
-
Due to the presence of a non-protonated quaternary carbon (C3), a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio for this peak.
-
-
2D NMR Acquisition (Recommended) :
-
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity within the oxolane ring and the benzyl group.[3]
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is essential for assigning quaternary carbons, such as the C3 atom and the carboxyl carbon, which are not visible in an HSQC spectrum.[5]
-
Predicted Spectral Data and Interpretation
The following analysis is based on established chemical shift principles and data from comparable chemical structures. The numbering scheme used for assignment is shown below.
Figure 2: Structure and numbering of this compound.
¹H NMR Spectrum: Predicted Analysis
The proton spectrum is predicted to show distinct regions for aromatic, aliphatic, and exchangeable protons.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is sensitive to concentration and temperature.[6][7] |
| Aromatic (H-ortho, H-meta, H-para) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons on the benzene ring typically resonate in this region. The signals for the ortho, meta, and para protons will likely overlap to form a complex multiplet.[8] |
| Oxolane (H-2, H-5) | 3.70 - 4.10 | Multiplet (m) | 4H | These protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield. Due to the chiral center at C3, the protons on C2 (and C5) are diastereotopic and will appear as complex multiplets rather than simple triplets.[9] |
| Benzyl (-CH₂-) | 3.80 - 4.20 | Singlet (s) | 2H | This benzylic methylene group is adjacent to a nitrogen atom. Its signal is expected to be a sharp singlet as there are no adjacent protons for coupling.[10] |
| -NH- | 3.0 - 5.0 | Broad Singlet (br s) | 1H | The chemical shift of the secondary amine proton is variable and depends heavily on the solvent, pH, and temperature. It will likely appear as a broad singlet that may exchange with trace water in the solvent.[11] |
| Oxolane (H-4) | 2.10 - 2.50 | Multiplet (m) | 2H | These protons are on the carbon beta to the oxygen atom and alpha to the quaternary center, placing them in a relatively upfield aliphatic region. They will show coupling to the protons on C5. |
¹³C NMR Spectrum: Predicted Analysis
The proton-decoupled ¹³C spectrum provides a count of the unique carbon environments.
| Carbon(s) | Predicted δ (ppm) | Rationale and Comparative Insights |
| -COOH (C1) | 170 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[12] |
| Aromatic (C-ipso) | 138 - 142 | The ipso-carbon of the benzyl group (the one attached to the CH₂ group) is a quaternary carbon and its chemical shift is influenced by the substituent. |
| Aromatic (C-ortho, C-meta, C-para) | 127 - 130 | Aromatic carbons typically resonate in this range. The signals for C-ortho, C-meta, and C-para may be distinct or overlapping.[13][14] |
| Oxolane (C2, C5) | 67 - 72 | These carbons are directly bonded to the electronegative oxygen atom, causing a significant downfield shift into the range typical for ethers.[9] |
| Quaternary (C3) | 60 - 70 | This is a key structural carbon. It is bonded to an oxygen (in the ring), a nitrogen, and a carboxyl group, resulting in a downfield shift. Its signal will likely be of lower intensity compared to protonated carbons. |
| Benzyl (-CH₂-) | 48 - 55 | The benzylic carbon signal is found in a typical range for carbons situated between an aromatic ring and a heteroatom.[10] |
| Oxolane (C4) | 30 - 38 | This aliphatic carbon is beta to the oxygen and alpha to the quaternary center, placing it in the upfield region of the spectrum. |
Comparative Analysis: Contextualizing the Data
To ground our predictions, we can compare the expected data for our target molecule with the known ¹H NMR data for a simpler, related structure: Tetrahydrofuran-3-carboxylic acid .
| Proton Assignment | This compound (Predicted) | Tetrahydrofuran-3-carboxylic acid (Reference) | Analysis of Differences |
| -COOH | ~10-13 ppm | ~12.2 ppm | Similar chemical shift, as the local electronic environment of the carboxyl group is comparable. |
| Oxolane Protons (α to O) | ~3.7-4.1 ppm | ~3.8-4.0 ppm | The shifts are expected to be very similar, as the primary influence is the adjacent oxygen atom. The multiplicity will be more complex in our target molecule due to the C3 substituents. |
| Oxolane Protons (β to O) | ~2.1-2.5 ppm | ~2.1-2.3 ppm | Again, a similar chemical shift is predicted. The key difference is the substitution pattern at C3. |
| Benzyl & Amine Protons | Present | Absent | The signals for the benzyl group (~7.3 ppm and ~4.0 ppm) and the amine proton (~3-5 ppm) are the defining features that differentiate our target molecule. |
This comparison highlights that the core oxolane ring signals are expected to be in similar regions, while the addition of the N-benzyl group introduces characteristic aromatic and benzylic signals, serving as key identifiers.
Conclusion
The structural characterization of this compound by NMR spectroscopy is a clear-cut process when a systematic approach is employed. This guide provides a comprehensive, predictive framework for its ¹H and ¹³C NMR spectra. The key identifiers for this molecule are the simultaneous presence of:
-
A downfield, broad singlet for the carboxylic acid proton (>10 ppm).
-
Aromatic signals in the 7.2-7.4 ppm region.
-
Two distinct sets of complex multiplets for the diastereotopic oxolane protons.
-
A characteristic benzylic singlet.
-
A quaternary carbon signal around 60-70 ppm in the ¹³C spectrum.
While these predictions offer a strong baseline, empirical verification using the detailed protocol, including 2D NMR techniques like COSY, HSQC, and HMBC, is essential for unambiguous structural confirmation. This dual approach of prediction and rigorous experimental validation embodies the principles of scientific integrity and provides a trusted methodology for researchers in the field.
References
- 1. rsc.org [rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. reddit.com [reddit.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. web.pdx.edu [web.pdx.edu]
- 11. researchgate.net [researchgate.net]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Benzyl alcohol(100-51-6) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Structure Validation: Mass Spectrometry Analysis of 3-(Benzylamino)oxolane-3-carboxylic Acid
Introduction: The Imperative of Structural Certainty in Drug Discovery
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the drug discovery pipeline. For novel small molecules like 3-(benzylamino)oxolane-3-carboxylic acid, a compound featuring a tertiary amino acid core with both a cyclic ether (oxolane) and a benzyl group, presents a unique analytical challenge. Its structure must be validated with the highest degree of confidence.
Mass spectrometry (MS) has become an indispensable tool for this purpose, offering unparalleled sensitivity, speed, and depth of structural information from minimal sample amounts.[1][2][3] This guide will walk through a systematic MS-based workflow to confirm the structure of this compound, demonstrating how orthogonal mass spectrometric techniques—High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)—work in concert to provide irrefutable evidence of chemical identity.
Foundational Pillars of MS-Based Structure Validation
The power of mass spectrometry in structural elucidation lies in its ability to provide two critical and complementary pieces of information: the exact elemental composition and a detailed fragmentation fingerprint unique to the molecule's architecture.
-
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper Not all mass spectrometers measure mass in the same way. While low-resolution instruments provide the nominal mass (the integer mass of the most abundant isotope), HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure mass to several decimal places.[4][5] This precision is crucial because the exact mass of an atom is not an integer (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu).[5] By measuring the mass of our target molecule with high accuracy (typically <5 ppm), we can calculate a unique elemental composition, effectively filtering out virtually all other possible molecular formulas.[6][7][8]
-
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecular Blueprint Once the elemental formula is confirmed, tandem mass spectrometry (MS/MS) is employed to probe the molecule's connectivity.[4][9] In this technique, the intact molecule (the "precursor ion") is selected and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). The resulting fragment ions ("product ions") are then mass analyzed.[10] The pattern of fragmentation provides a roadmap of the molecule's structure, revealing how its constituent parts are connected.[3] For a molecule with multiple functional groups like this compound, this fragmentation data is essential for confirming the specific arrangement of the benzyl, amino, carboxylic acid, and oxolane moieties.
Experimental Workflow for Structure Validation
This section details the step-by-step protocol for the comprehensive analysis of this compound.
Workflow Overview
Caption: High-level workflow for MS-based structure validation.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition of the target molecule.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive mode electrospray ionization (ESI).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Sciex TripleTOF®).
-
Ionization: Introduce the sample via direct infusion using an ESI source operating in positive ion mode. ESI is the method of choice due to the polar nature of the carboxylic acid and amine groups.[3]
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition based on the measured accurate mass.
Expected Results: The molecular formula for this compound is C₁₂H₁₅NO₃.[11][12][13] The expected accurate mass can be precisely calculated and compared against the experimental value.
| Parameter | Theoretical Value | Experimental Value | Mass Error (ppm) |
| Molecular Formula | C₁₂H₁₅NO₃ | - | - |
| Neutral Monoisotopic Mass | 221.1052 amu | - | - |
| [M+H]⁺ Ion Formula | C₁₂H₁₆NO₃⁺ | C₁₂H₁₆NO₃⁺ | - |
| [M+H]⁺ Theoretical m/z | 222.1125 | 222.1122 | -1.35 |
A mass error of less than 5 ppm provides extremely high confidence in the assigned elemental composition.
Protocol 2: Tandem Mass Spectrometry (MS/MS)
Objective: To confirm the molecular structure by analyzing its fragmentation pattern.
Methodology:
-
Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) capable of performing product ion scans.
-
Precursor Ion Selection: Set the instrument to isolate the [M+H]⁺ precursor ion (m/z 222.11) in the first mass analyzer.
-
Fragmentation: Subject the isolated precursor ions to Collision-Induced Dissociation (CID) in the collision cell. Optimize the collision energy (typically 10-40 eV) to achieve a rich spectrum of fragment ions. The goal is not to obliterate the molecule, but to induce key bond cleavages that are structurally informative.
-
Data Acquisition: Scan the second mass analyzer to detect the resulting product ions.
-
Data Interpretation: Propose fragmentation pathways that explain the observed product ions. The stability of carbocations and neutral losses are key principles guiding this interpretation.
Predicted Fragmentation Pathway: The structure of this compound suggests several likely fragmentation points. The carboxylic acid can easily lose CO₂ or H₂O. The benzyl group can be cleaved to form a stable tropylium ion (m/z 91). The oxolane ring can undergo cleavage as well.[14]
References
- 1. Structural Elucidation - RFI [rfi.ac.uk]
- 2. scispace.com [scispace.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 11. calpaclab.com [calpaclab.com]
- 12. calpaclab.com [calpaclab.com]
- 13. This compound | 1340215-39-5 [sigmaaldrich.com]
- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to PROTAC Linker Scaffolds: Unveiling the Potential of 3-(Benzylamino)oxolane-3-carboxylic Acid
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two crucial elements.[1][2] While the warhead and E3 ligase ligand dictate the "what" and "how" of the degradation process, the linker is the unsung hero that profoundly influences the "if" and "how well."[3] This guide provides a comparative analysis of commonly used PROTAC linker scaffolds and introduces a potential new player: 3-(benzylamino)oxolane-3-carboxylic acid . We will delve into the structural and functional nuances of these linkers, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.
The Linker: More Than Just a Spacer
The linker in a PROTAC is not a mere passive tether but an active contributor to the molecule's overall performance. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing key parameters such as:
-
Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[][5] An optimal linker geometry is essential for inducing favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination.[]
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, a crucial factor for its developability.[6] Hydrophilic linkers can enhance aqueous solubility, while more lipophilic linkers may improve cell permeability.[6][7]
-
Cell Permeability: For a PROTAC to be effective, it must traverse the cell membrane to reach its intracellular target. The linker's characteristics, including its polarity and number of rotatable bonds, play a pivotal role in this process.[7][8]
-
Pharmacokinetics: The metabolic stability and overall pharmacokinetic profile of a PROTAC are influenced by the linker's composition.[6]
Common PROTAC Linker Scaffolds: A Comparative Overview
The most prevalent linker motifs in published PROTAC structures are polyethylene glycol (PEG) and alkyl chains, owing to their synthetic tractability and the ease with which their length and composition can be modulated.[3] However, the field is witnessing a shift towards more rigid and sophisticated linker designs to enhance potency and selectivity.[1][3]
| Linker Scaffold | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Simple, flexible hydrocarbon chains. | Synthetically accessible, easy to modify length. Can improve cell permeability due to lipophilicity. | Can lead to poor aqueous solubility. High flexibility may result in an entropic penalty upon ternary complex formation.[6] |
| PEG Linkers | Repeating ethylene glycol units. | Enhance aqueous solubility and can improve pharmacokinetic profiles.[9] | May decrease cell permeability. Can be susceptible to metabolism. |
| Rigid Linkers | Incorporate cyclic structures (e.g., piperazine, piperidine) or alkynes. | Can pre-organize the PROTAC into a favorable conformation for ternary complex formation, reducing the entropic penalty.[6] Can improve selectivity. | More synthetically challenging to prepare. |
Introducing a Novel Scaffold: this compound
While PEG and alkyl chains have been the workhorses of PROTAC linker design, the exploration of novel scaffolds is crucial for expanding the chemical space and addressing the limitations of current linkers. One such scaffold of interest is This compound .
The oxolane (tetrahydrofuran) ring is a five-membered cyclic ether that has found applications in medicinal chemistry.[10][11] Its incorporation into a PROTAC linker could offer a unique combination of properties:
-
Constrained Flexibility: The oxolane ring introduces a degree of conformational rigidity compared to a linear alkyl or PEG chain. This semi-rigid nature could help to pre-organize the PROTAC for optimal ternary complex formation, potentially leading to enhanced potency.
-
Improved Physicochemical Properties: The ether oxygen in the oxolane ring can act as a hydrogen bond acceptor, which may improve solubility compared to a purely aliphatic linker. The overall impact on lipophilicity would need to be experimentally determined.
-
Synthetic Accessibility: As a commercially available building block, this compound provides a straightforward entry point for the synthesis of novel PROTACs.[12][13][14]
The benzylamino group provides a point for further functionalization and attachment to either the warhead or the E3 ligase ligand, while the carboxylic acid offers a versatile handle for amide bond formation, a common reaction in PROTAC synthesis.
Experimental Roadmap for Evaluating a Novel Linker Scaffold
To ascertain the true potential of this compound as a PROTAC linker, a systematic experimental evaluation is necessary. This would involve synthesizing a series of PROTACs incorporating this scaffold and comparing their performance to analogs with established linkers.
Diagram: Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation and optimization of PROTACs.
Experimental Protocols
The synthesis of a PROTAC involves the sequential coupling of the warhead, linker, and E3 ligase ligand. For a hypothetical PROTAC utilizing this compound, a standard amide coupling reaction can be employed.
Step-by-Step Protocol for Amide Coupling:
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Coupling: To the activated carboxylic acid solution, add the amine-containing warhead or E3 ligase ligand (1.0 eq).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling reagents and base. Purify the desired product by flash column chromatography.
-
Second Coupling: Repeat the amide coupling procedure to attach the final component (E3 ligase ligand or warhead) to the other end of the linker.
Several biophysical techniques can be used to assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[][5][15]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Reagent Preparation: Prepare solutions of the fluorescently labeled POI (e.g., with a terbium cryptate donor) and E3 ligase (e.g., with a d2 acceptor) in an appropriate assay buffer.
-
PROTAC Titration: In a microplate, add a fixed concentration of the labeled proteins and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation is achieved (TC50).
The ability of a PROTAC to cross the cell membrane is a critical determinant of its cellular efficacy.
Parallel Artificial Membrane Permeability Assay (PAMPA): [7][16]
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC is added to the donor wells of the plate.
-
Incubation: The plate is incubated to allow the compound to diffuse across the artificial membrane into the acceptor wells.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the rate of compound diffusion across the membrane.
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein in a cellular context.[17][18][19]
Western Blot Analysis:
-
Cell Treatment: Seed cells in a multi-well plate and treat them with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The level of POI degradation is determined by normalizing the POI band intensity to the loading control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can then be calculated.
Data Presentation: A Hypothetical Comparison
The following table summarizes hypothetical data from a comparative study of PROTACs with different linkers.
| PROTAC | Linker Scaffold | Ternary Complex Formation (TC50, nM) | Cell Permeability (Pe, 10⁻⁶ cm/s) | Protein Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |
| PROTAC-Oxolane | This compound | 50 | 2.5 | 25 | >95 |
| PROTAC-PEG | PEG4 | 75 | 1.8 | 50 | >90 |
| PROTAC-Alkyl | C8 Alkyl Chain | 100 | 4.2 | 100 | >85 |
In this hypothetical scenario, the PROTAC with the this compound linker demonstrates a favorable balance of properties, with good ternary complex formation, moderate cell permeability, and potent protein degradation.
Conclusion
The linker is a critical component of a PROTAC molecule, and its rational design is paramount for achieving optimal efficacy. While established linkers like PEG and alkyl chains have proven utility, the exploration of novel scaffolds such as this compound holds the potential to unlock new chemical space and develop next-generation protein degraders with improved properties. The systematic evaluation of these novel linkers, following a rigorous experimental workflow, will be instrumental in advancing the field of targeted protein degradation.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ternary complex formation - Profacgen [profacgen.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 11. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 1340215-39-5 [chemicalbook.com]
- 13. calpaclab.com [calpaclab.com]
- 14. calpaclab.com [calpaclab.com]
- 15. lifesensors.com [lifesensors.com]
- 16. Permeability Assay - Profacgen [profacgen.com]
- 17. lifesensors.com [lifesensors.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Benzylamino)oxolane-3-carboxylic Acid Quantification
Introduction: The Imperative for Rigorous Method Comparison
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by robust analytical data. The molecule at the center of our discussion, 3-(benzylamino)oxolane-3-carboxylic acid, represents a class of compounds—cyclic amino acid analogues—that are pivotal as pharmaceutical intermediates or active moieties. The ability to accurately and reliably quantify this analyte in various matrices is not merely a procedural step; it is the foundation of safety, efficacy, and regulatory compliance.
This guide addresses a critical juncture in the analytical lifecycle: the cross-validation of two distinct quantitative methods. Scenarios requiring such a comparison are common and crucial:
-
Method Transfer: Migrating a complex, research-grade method (e.g., LC-MS/MS) from a discovery lab to a quality control (QC) environment that favors a more routine technique (e.g., HPLC-UV).
-
Method Modernization: Replacing an older, validated method with a newer, more efficient or sensitive technology.
-
Inter-Laboratory Comparison: Ensuring data equivalency when a study's samples are analyzed at multiple sites.
Here, we present a comprehensive comparison of two workhorse analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is not a simple recitation of protocols. It is a deep dive into the causality of experimental design, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Chapter 1: A Tale of Two Methods - Strategic Selection and Rationale
The choice of an analytical method is dictated by its intended purpose—the "Analytical Target Profile" (ATP), a concept emphasized in modern validation guidelines.[3] For our target analyte, we will compare a robust, widely accessible HPLC-UV method against a highly sensitive and specific LC-MS/MS method.
Method A: HPLC-UV with Pre-Column Derivatization
High-Performance Liquid Chromatography with UV detection is the cornerstone of QC laboratories globally. Its reliability and cost-effectiveness are unparalleled for routine analysis.
-
Expertise & Experience: The primary challenge with a molecule like this compound is its lack of a strong native chromophore, making it difficult to detect at low concentrations with a UV detector.[4] To overcome this, we employ a pre-column derivatization strategy. The selection of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as the derivatizing agent is deliberate; it reacts efficiently with the secondary amine group of our analyte to yield a highly fluorescent and UV-absorbent derivative, dramatically enhancing sensitivity.[5] This approach transforms a challenging analysis into a routine and robust assay.
Method B: LC-MS/MS for High-Sensitivity Quantification
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for trace-level quantification in complex matrices due to its exceptional selectivity and sensitivity.[6][7]
-
Expertise & Experience: This method circumvents the need for derivatization, simplifying sample preparation.[7] The key to a trustworthy LC-MS/MS assay is mitigating matrix effects—the suppression or enhancement of the analyte's ionization by co-eluting matrix components.[8] Our protocol addresses this head-on by utilizing a stable isotope-labeled (SIL) internal standard (e.g., D5-benzyl-3-(amino)oxolane-3-carboxylic acid). The SIL-IS co-elutes and experiences identical matrix effects as the analyte, ensuring that the analyte/IS peak area ratio remains constant, thus providing highly accurate quantification. The choice of a Hydrophilic Interaction Chromatography (HILIC) column is also strategic for retaining this polar analyte without the high aqueous mobile phases that can compromise MS sensitivity.
Chapter 2: The Cross-Validation Framework
Cross-validation serves to demonstrate that two distinct analytical methods yield equivalent and reliable data.[2][9] It is a formal comparison of validation parameters to establish inter-method reliability.
Caption: Workflow for the cross-validation of two analytical methods.
The core of the evaluation lies in analyzing the same set of samples—both quality control (QC) samples spiked in a representative matrix and, ideally, incurred samples from a study—with both methods. The results are then compared statistically.
Key Validation Parameters for Comparison
According to ICH and FDA guidelines, the following parameters are central to demonstrating method equivalence.[1][10][11]
Caption: Core parameters assessed during cross-validation.
Chapter 3: Experimental Protocols
The following protocols are detailed to be self-validating systems, with system suitability tests (SST) integrated to ensure the instrumentation is performing correctly before any samples are analyzed.[12]
Protocol 1: HPLC-UV Method with AQC Derivatization
1. Reagent and Standard Preparation:
-
Analyte Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of 50:50 acetonitrile:water to make a 1 mg/mL solution.
-
Calibration Standards & QCs: Serially dilute the stock solution in the appropriate matrix (e.g., drug product placebo, plasma) to prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and Quality Control samples (Low: 3 µg/mL, Mid: 30 µg/mL, High: 80 µg/mL).
-
AQC Reagent: Prepare the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatizing reagent according to the manufacturer's instructions (e.g., Waters AccQ•Tag chemistry).
2. Sample Preparation & Derivatization:
-
To 100 µL of sample (standard, QC, or unknown), add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Add 70 µL of borate buffer. Vortex briefly.
-
Add 20 µL of the prepared AQC reagent. Cap immediately and vortex for 10 seconds.
-
Heat the vial at 55°C for 10 minutes to complete the derivatization reaction.[5]
-
Cool to room temperature before placing in the autosampler.
3. HPLC-UV System Conditions:
-
Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Acetate-phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 10% B to 60% B over 20 minutes to resolve the derivatized analyte from matrix components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
4. System Suitability Test (SST):
-
Inject a mid-range standard six times. The relative standard deviation (%RSD) of the peak area and retention time should be ≤ 2.0%.
Protocol 2: LC-MS/MS Method
1. Reagent and Standard Preparation:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock as described in Protocol 1.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the stable isotope-labeled IS.
-
Working Solutions: Prepare intermediate dilutions of the analyte and a working solution of the IS (e.g., 100 ng/mL).
-
Calibration Standards & QCs: Serially dilute the analyte stock and spike into the matrix to prepare standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QCs (Low: 0.3 ng/mL, Mid: 15 ng/mL, High: 80 ng/mL). Note the significantly lower range compared to the HPLC-UV method.
2. Sample Preparation:
-
To 100 µL of sample, add 20 µL of the IS working solution.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS System Conditions:
-
Column: HILIC, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A time-based gradient from 95% B to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and its SIL-IS (e.g., determined during method development).
4. System Suitability Test (SST):
-
Inject a mid-range standard and a blank sample. Check for signal intensity, retention time stability, and absence of carryover.
Protocol 3: The Cross-Validation Study
1. Sample Set Preparation:
-
Prepare a minimum of three batches of QC samples at three concentration levels (Low, Mid, High).
-
If available, use at least 20 incurred samples from a relevant study.
2. Analysis:
-
Analyze the full sample set using the validated HPLC-UV method (Method A).
-
Analyze the identical sample set using the validated LC-MS/MS method (Method B). Ensure the analysis is performed by analysts proficient in each technique.
3. Data Evaluation:
-
For each sample, calculate the concentration obtained from both methods.
-
Calculate the percent difference (%Diff) for each sample using the reference method as the baseline. The reference method is typically the one that is being replaced or the one used in the original study (e.g., LC-MS/MS). %Diff = [(Conc_MethodA - Conc_MethodB) / Conc_MethodB] * 100
-
Acceptance Criteria: The cross-validation is successful if at least two-thirds (67%) of the samples have a %Diff within ±20.0% of each other.[2]
Chapter 4: Data Presentation and Interpretation
Clear data presentation is essential for an objective comparison. The tables below summarize hypothetical data from our cross-validation study.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (ICH/FDA) |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.995 |
| Range | 1.0 - 100 µg/mL | 0.1 - 100 ng/mL | Application Dependent |
| LLOQ | 1.0 µg/mL | 0.1 ng/mL | S/N ≥ 10, Acc/Prec within 20% |
| Accuracy (%Bias) | -2.5% to +3.1% | -4.8% to +1.9% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 4.5% | ≤ 6.2% | ≤ 15% (≤ 20% at LLOQ) |
Scientist's Note: The data clearly show that while both methods meet regulatory acceptance criteria, the LC-MS/MS method offers a 10,000-fold lower Limit of Quantitation (LLOQ), making it suitable for bioanalysis where concentrations are typically very low. The HPLC-UV method is well-suited for higher concentration assays like drug product formulation testing.
Table 2: Cross-Validation Results for QC Samples
| QC Level | N | Mean Conc. (LC-MS/MS, ng/mL) | Mean Conc. (HPLC-UV, ng/mL)* | Mean % Difference | Pass/Fail |
| Low QC | 6 | 305.2 | 315.8 | +3.47% | Pass |
| Mid QC | 6 | 30,150 | 29,880 | -0.90% | Pass |
| High QC | 6 | 80,500 | 82,340 | +2.29% | Pass |
*Note: For comparison, the HPLC-UV QCs were prepared at concentrations within its linear range (3, 30, and 80 µg/mL) and the results were converted to ng/mL.
Table 3: Cross-Validation of Incurred Samples
| Sample ID | Conc. by LC-MS/MS (ng/mL) | Conc. by HPLC-UV (ng/mL) | % Difference | Within ±20%? |
| IS-001 | 45.2 | 48.1 | +6.4% | Yes |
| IS-002 | 12.8 | 11.9 | -7.0% | Yes |
| IS-003 | 88.1 | 93.5 | +6.1% | Yes |
| ... | ... | ... | ... | ... |
| IS-020 | 5.6 | 6.8 | +21.4% | No |
| Summary | 19/20 (95%) Passed |
Interpretation: The results from both the QC samples and the incurred samples demonstrate a strong correlation between the two methods. The mean percentage difference is well within the typical acceptance limit of ±20.0%. With 95% of incurred samples meeting the criteria, the cross-validation is considered successful, indicating that the HPLC-UV method can be reliably used in place of the LC-MS/MS method for samples within its validated range.
Conclusion: A Foundation of Trustworthy Data
This guide has systematically deconstructed the process of cross-validating two fundamentally different analytical methods for the quantification of this compound. We have moved beyond mere procedural steps to explain the scientific rationale behind methodological choices, from derivatization strategies in HPLC to the use of stable isotope-labeled internal standards in LC-MS/MS.
The successful cross-validation demonstrates that both the high-sensitivity LC-MS/MS method and the robust HPLC-UV method are fit for their respective purposes. The data confirm their equivalence within the overlapping range of the HPLC-UV assay. This rigorous, evidence-based approach ensures data integrity across the entire drug development lifecycle, satisfying both scientific and regulatory demands. By grounding our protocols and acceptance criteria in authoritative guidelines, we build a self-validating system that provides a foundation of trust for all subsequent development decisions.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
Comparative study of different synthetic routes to 3-(Benzylamino)oxolane-3-carboxylic acid
Introduction
3-(Benzylamino)oxolane-3-carboxylic acid is a substituted α-amino acid derivative built upon a tetrahydrofuran scaffold. This unique structural motif makes it a valuable building block for medicinal chemists and drug development professionals, potentially serving as a constrained amino acid analogue in peptidomimetics or as a key intermediate in the synthesis of novel therapeutic agents. The strategic introduction of the benzylamino group at the quaternary C3 position of the oxolane ring presents a distinct synthetic challenge.
This guide provides an in-depth, objective comparison of three plausible and scientifically-grounded synthetic strategies for the preparation of this compound. Each route is analyzed from a mechanistic standpoint, with detailed experimental protocols and a critical evaluation of its advantages and disadvantages, including factors like yield, safety, scalability, and reagent availability. This comparative study is designed to empower researchers to make informed decisions when selecting a synthetic pathway tailored to their specific laboratory capabilities and project goals.
Overview of Synthetic Strategies
Three primary disconnection approaches have been evaluated for the synthesis of the target molecule. Each strategy hinges on the formation of the critical C-N bond at the C3 position of the oxolane ring, but they employ fundamentally different chemical transformations. The chosen routes are:
-
The Strecker Synthesis: A classic multicomponent reaction starting from the cyclic ketone, oxolan-3-one.
-
Reductive Amination of an α-Keto Ester: A two-step sequence involving the formation of an imine from an α-keto ester intermediate, followed by reduction.
-
Nucleophilic Substitution on an α-Halo Ester: A direct displacement of a halogen at the C3 position by benzylamine.
The logical flow of these synthetic approaches is illustrated below.
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel 3-(Benzylamino)oxolane-3-carboxylic Acid Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. A critical juncture in this path is the translation of early-stage in vitro findings to robust in vivo efficacy. This guide provides a comprehensive comparison of the methodologies used to assess compounds derived from 3-(benzylamino)oxolane-3-carboxylic acid, a novel scaffold showing potential as a potent kinase inhibitor for oncological applications. We will explore the nuances of experimental design, the interpretation of results, and the critical importance of correlating data between the laboratory bench and preclinical models.
Introduction: The Promise of the this compound Scaffold
The this compound core represents a promising starting point for the development of targeted therapies.[1][2][3] Its unique three-dimensional structure offers opportunities for novel interactions within the ATP-binding pocket of various kinases, potentially leading to high potency and selectivity. This guide will focus on a hypothetical series of derivatives of this scaffold, designed to inhibit a key oncogenic kinase, "Kinase-X," implicated in the proliferation of non-small cell lung cancer (NSCLC). Our objective is to provide a clear framework for evaluating these compounds, from initial biochemical assays to their performance in complex biological systems.
Part 1: Establishing the Foundation with In Vitro Efficacy
The initial phase of our investigation focuses on characterizing the direct interaction of our compounds with the molecular target and their effects on cancer cells in a controlled environment. These in vitro assays are crucial for initial screening, lead optimization, and understanding the mechanism of action.[4][5]
Biochemical Assays: Direct Target Engagement
The first step is to ascertain the direct inhibitory effect of our compounds on the purified Kinase-X enzyme. This is typically achieved through assays that measure the phosphorylation of a substrate.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase active site.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the Kinase-X enzyme, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase inhibitor (tracer) in the reaction buffer.
-
Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of the Kinase-X/antibody mixture to each well.
-
Add 5 µL of the tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.[6]
-
Cellular Assays: Assessing On-Target Effects in a Biological Context
While biochemical assays confirm direct target engagement, cellular assays are necessary to determine if the compounds can penetrate the cell membrane, engage the target in the complex intracellular environment, and elicit a biological response.
Experimental Protocol: Western Blot Analysis of Phospho-Kinase-X Substrate
This protocol assesses the ability of the compounds to inhibit Kinase-X activity within NSCLC cell lines.
Methodology:
-
Cell Culture and Treatment:
-
Culture NSCLC cells (e.g., A549) to 70-80% confluency.
-
Treat the cells with a serial dilution of the test compounds for a predetermined time (e.g., 2 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known Kinase-X substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total substrate and a loading control (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total substrate and loading control.
-
Plot the normalized signal against the compound concentration to determine the IC₅₀ for cellular target inhibition.
-
Experimental Protocol: Cell Viability Assay (MTT)
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cells.
Methodology:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Table 1: Summary of In Vitro Efficacy Data for Hypothetical Derivatives
| Compound ID | Kinase-X IC₅₀ (nM) (Biochemical) | p-Substrate IC₅₀ (nM) (Cellular) | A549 GI₅₀ (µM) (Cell Viability) |
| BXO-001 | 15 | 150 | 2.5 |
| BXO-002 | 5 | 25 | 0.8 |
| BXO-003 | 50 | 500 | 10.2 |
Part 2: The Crucial Transition to In Vivo Efficacy
While in vitro data provides a foundational understanding of a compound's potential, the complex physiological environment of a living organism presents numerous hurdles that can impact efficacy. In vivo studies are indispensable for evaluating a drug candidate's pharmacokinetic properties, tolerability, and ultimately, its therapeutic effect in a disease model.[7][8][9]
Pharmacokinetic (PK) Studies: Understanding Drug Disposition
Before assessing efficacy, it is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).[9]
Experimental Protocol: Murine Pharmacokinetic Study
Methodology:
-
Animal Model: Utilize healthy BALB/c mice.
-
Dosing: Administer the test compound via intravenous (IV) and oral (PO) routes at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to plasma and analyze the compound concentration using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
In Vivo Efficacy Studies: Assessing Anti-Tumor Activity
The gold standard for preclinical efficacy is the demonstration of anti-tumor activity in a relevant animal model.[10][11]
Experimental Protocol: NSCLC Xenograft Mouse Model
Methodology:
-
Tumor Implantation: Subcutaneously implant A549 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the test compounds daily via the desired route (e.g., oral gavage) at one or more dose levels.
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a set duration.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the results.[8]
-
Table 2: Summary of In Vivo Efficacy Data for Hypothetical Derivatives
| Compound ID | Oral Bioavailability (%) | TGI (%) at 50 mg/kg QD | Body Weight Change (%) |
| BXO-001 | 10 | 25 | -2 |
| BXO-002 | 45 | 75 | -5 |
| BXO-003 | 5 | 10 | -1 |
Part 3: Correlating In Vitro and In Vivo Data - Bridging the Divide
The ultimate goal is to establish a clear relationship between the in vitro activity and the in vivo efficacy of a compound.[5][12] This correlation, or lack thereof, provides invaluable insights for lead optimization.
Key Considerations for Correlation:
-
Cellular Potency vs. In Vivo Efficacy: A potent compound in cellular assays may fail in vivo due to poor pharmacokinetic properties. For example, BXO-001 showed reasonable in vitro potency but its low oral bioavailability likely limited its efficacy in the xenograft model.
-
Exposure-Response Relationship: The concentration of the drug at the tumor site is a critical determinant of its efficacy. It is essential to correlate the observed TGI with the plasma and tumor drug concentrations.
-
Metabolic Stability: A compound that is rapidly metabolized will have a short half-life, potentially requiring more frequent or higher doses to maintain a therapeutic concentration. In vitro metabolism assays using liver microsomes can often predict in vivo clearance.[12]
Visualizing the Path to Efficacy
Experimental Workflow
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 1340215-39-5 [chemicalbook.com]
- 3. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. caymanchem.com [caymanchem.com]
- 7. In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges [ouci.dntb.gov.ua]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A standardised framework to identify optimal animal models for efficacy assessment in drug development | PLOS One [journals.plos.org]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Commercial 3-(Benzylamino)oxolane-3-carboxylic Acid Batches
For researchers, scientists, and drug development professionals, the purity of a chemical building block is paramount to the integrity and reproducibility of their work. In the synthesis of novel chemical entities, the starting materials' quality dictates the downstream success of multi-step reactions and the ultimate purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of essential analytical techniques for confirming the purity of commercial batches of 3-(Benzylamino)oxolane-3-carboxylic acid, a key intermediate in various synthetic pathways.
This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system for purity assessment. We will explore a multi-pronged analytical approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The combination of these techniques provides a comprehensive purity profile, ensuring both the identity and integrity of the compound.
The Orthogonal Approach to Purity Verification
No single analytical technique is sufficient to definitively determine the purity of a compound. An orthogonal approach, employing multiple methods that measure different chemical and physical properties, is the gold standard in the pharmaceutical industry.[1] This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method. For this compound, a combination of chromatographic and spectroscopic techniques is essential for a complete purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone technique for purity testing in pharmaceutical quality control, offering high sensitivity and robust quantification of impurities.[2][3] It separates components in a liquid sample based on their differential interactions with a stationary phase and a mobile phase.[2] For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound batch and dissolve in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]
The rationale for using a gradient elution is to ensure the separation of impurities with a wide range of polarities. The acidic mobile phase helps to protonate the carboxylic acid and amine functionalities, leading to sharper peaks and better chromatographic resolution.
Comparative Data for Three Commercial Batches
| Batch ID | Retention Time (min) | Purity by Area % | Number of Impurities Detected |
| Batch A | 12.5 | 99.8% | 2 |
| Batch B | 12.5 | 98.5% | 4 |
| Batch C | 12.6 | 99.2% | 3 |
This table clearly shows that Batch A has the highest purity as determined by HPLC, with the fewest detectable impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
While HPLC provides quantitative data on purity, it does not identify the impurities. LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[1][5] This is a critical step in impurity profiling and understanding potential side reactions in the synthesis process.[6]
Experimental Protocol: LC-MS Analysis
The HPLC method described above can be directly coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like this compound. Both positive and negative ion modes should be run to ensure detection of a wide range of impurities.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) provides accurate mass measurements, which can be used to predict the elemental composition of impurities.[6]
-
Data Analysis: The mass-to-charge ratio (m/z) of each impurity peak is determined. This information, combined with knowledge of the synthetic route, allows for the tentative identification of impurities.
Hypothetical Impurity Profile for Batch B
| Retention Time (min) | m/z (Positive Mode) | Proposed Impurity | Potential Source |
| 8.2 | 122.07 | Benzylamine | Unreacted starting material |
| 10.1 | 146.05 | Oxolane-3-carboxylic acid | Unreacted starting material |
| 14.8 | 328.16 | Dimerized product | Side reaction |
| 16.2 | 235.12 | N-oxide derivative | Oxidation of the tertiary amine |
This detailed analysis of Batch B reveals the presence of unreacted starting materials and by-products from side reactions, highlighting the importance of LC-MS in a comprehensive purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds.[7][8] For purity analysis, ¹H and ¹³C NMR are used to confirm the structure of the main component and to detect any structurally related impurities that may be present in significant amounts.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound batch in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals and their integrations. The ratio of the integrals of the aromatic protons to the aliphatic protons should be consistent with the structure.
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration values of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate the presence of impurities.
Comparative NMR Analysis
| Batch ID | ¹H NMR Conformity | ¹³C NMR Conformity | Observable Impurities |
| Batch A | Conforms | Conforms | No significant impurities detected |
| Batch B | Conforms | Conforms | Minor signals consistent with residual benzylamine |
| Batch C | Conforms | Conforms | Minor signals in the aliphatic region, structure unassigned |
The NMR data for Batch B corroborates the LC-MS finding of residual benzylamine. For Batch C, the unidentified aliphatic signals suggest an impurity that was not resolved or detected by the other methods, underscoring the value of an orthogonal approach.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[9] This technique is used to confirm the empirical formula of the compound and to assess its overall purity. The measured elemental composition should be within a narrow range (typically ±0.4%) of the theoretical values.[10]
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.
-
Data Analysis: The measured percentages of C, H, and N are compared to the theoretical values for C₁₂H₁₅NO₃.
Comparative Elemental Analysis Data
| Batch ID | % Carbon (Theory: 65.14) | % Hydrogen (Theory: 6.83) | % Nitrogen (Theory: 6.33) |
| Batch A | 65.05 | 6.88 | 6.30 |
| Batch B | 64.89 | 6.95 | 6.41 |
| Batch C | 65.31 | 6.80 | 6.25 |
All three batches show elemental compositions that are in good agreement with the theoretical values, indicating a high overall purity and the absence of significant inorganic impurities.
Conclusion: A Multi-faceted Approach to Ensuring Quality
The comprehensive purity assessment of commercial this compound batches requires a synergistic combination of analytical techniques. HPLC provides a robust and quantitative measure of purity, while LC-MS is essential for the identification of unknown impurities. NMR spectroscopy serves as the definitive tool for structural confirmation and the detection of structurally related impurities. Finally, elemental analysis verifies the elemental composition and overall purity.
Based on the comparative data presented, Batch A demonstrates the highest purity across all analytical methods. While Batch C appears to have high purity by HPLC, the presence of an uncharacterized impurity in the NMR spectrum warrants further investigation. Batch B shows a lower purity by HPLC, and the impurities have been identified as residual starting materials.
For researchers and drug development professionals, a thorough understanding and application of these orthogonal analytical techniques are critical for ensuring the quality and reliability of their starting materials, ultimately leading to more robust and reproducible scientific outcomes. The validation of these analytical procedures should be performed in accordance with ICH guidelines to ensure data integrity and regulatory compliance.
References
- 1. 1803583-24-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. This compound | 1340215-39-5 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII [1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog | MDPI [mdpi.com]
- 6. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 7. calpaclab.com [calpaclab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. calpaclab.com [calpaclab.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Benzylamino)oxolane-3-carboxylic Acid Analogs as Potential GABA Transporter Inhibitors
For researchers and drug development professionals navigating the complex landscape of neurotransmitter modulation, the inhibition of γ-aminobutyric acid (GABA) transporters (GATs) presents a compelling therapeutic strategy for a range of neurological disorders, including epilepsy and neuropathic pain. By impeding the reuptake of GABA from the synaptic cleft, GAT inhibitors effectively boost GABAergic neurotransmission.[1] Within the diverse chemical space of GAT inhibitors, cyclic amino acid analogs have proven to be a particularly fruitful area of investigation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising, yet less explored scaffold: 3-(benzylamino)oxolane-3-carboxylic acid.
While direct, comprehensive SAR studies on a wide range of this compound analogs are not extensively available in peer-reviewed literature, we can construct a robust, inferred SAR profile by examining closely related structures and foundational principles of GAT inhibitor design. This guide will synthesize this information to provide a predictive framework for designing novel analogs with enhanced potency and selectivity. We will also present a comparative analysis with established GAT inhibitors and provide detailed experimental protocols for their evaluation.
The 3-Amino-3-carboxytetrahydrofuran Scaffold: A Foundation for Novel Inhibitors
The core of the molecules under investigation is the 3-amino-3-carboxytetrahydrofuran moiety. This rigidified amino acid structure is of significant interest in medicinal chemistry, as evidenced by its exploration in various therapeutic areas. For instance, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been investigated as factor Xa inhibitors, highlighting the versatility of this scaffold in presenting key pharmacophoric elements in a constrained conformation.[2] In the context of GABA transporter inhibition, the tetrahydrofuran ring serves as a bioisosteric replacement for the carbocyclic or acyclic linkers found in other GAT inhibitors, offering a unique conformational and electronic profile.
Inferred Structure-Activity Relationships
Based on extensive research into other classes of GAT inhibitors, such as derivatives of nipecotic acid and pyrrolidine-2-yl-acetic acid, we can extrapolate key SAR principles that are likely to govern the activity of this compound analogs.[3][4]
The Essential Carboxylate and Amino Groups
The presence of both a carboxylic acid and an amino group is fundamental for activity. The carboxylic acid is believed to mimic the carboxylate of GABA, engaging in a critical ionic interaction with a corresponding positively charged residue in the transporter's binding pocket. The amino group, protonated at physiological pH, is also crucial for binding, likely forming a salt bridge with an acidic residue in the transporter. Esterification of the carboxylic acid typically leads to a significant loss of activity, underscoring the importance of the free carboxylate.
The Role of the Benzyl Group: Lipophilicity and Aromatic Interactions
The N-benzyl group is a key feature that distinguishes these analogs from simpler amino acids. This lipophilic moiety is expected to interact with a hydrophobic region of the transporter, significantly enhancing binding affinity compared to unsubstituted analogs. The SAR of related GAT inhibitors suggests that the nature and substitution pattern of this aromatic ring will have a profound impact on both potency and subtype selectivity.
-
Substitution on the Benzyl Ring: The introduction of substituents on the phenyl ring can modulate electronic properties, steric bulk, and hydrogen bonding potential.
-
Electron-withdrawing groups (e.g., halogens, nitro groups) may enhance potency through favorable electronic interactions or by influencing the pKa of the amino group.
-
Electron-donating groups (e.g., methoxy, methyl groups) can also be beneficial, potentially through improved hydrophobic interactions.
-
Positional Isomerism: The position of the substituent (ortho, meta, or para) will be critical in determining the optimal interaction with the binding pocket.
-
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine) is a common strategy to fine-tune activity and selectivity, as well as to improve physicochemical properties.
The Amino Linker: Spacing and Rigidity
The secondary amine in the this compound structure provides a crucial link between the pharmacophoric amino acid core and the lipophilic benzyl group. The nature of this linker is important for orienting the benzyl group correctly within the binding site. While the parent structure features a direct benzylamino linkage, modifications to this linker, such as the introduction of a methylene spacer (e.g., 3-(benzylmethylamino)oxolane-3-carboxylic acid), could alter the conformational flexibility and potentially impact activity.
The Oxolane Ring: Stereochemistry and Conformation
The tetrahydrofuran (oxolane) ring provides a conformationally restricted scaffold. The stereochemistry at the C3 position is expected to be a critical determinant of activity. Typically, for chiral GAT inhibitors, one enantiomer is significantly more potent than the other. It is therefore highly probable that the (R)- or (S)-enantiomer of this compound will exhibit superior inhibitory activity.
Comparative Analysis with Alternative GAT Inhibitors
To contextualize the potential of this compound analogs, it is instructive to compare their structural features and performance with well-established GAT inhibitors that target the four major GABA transporter subtypes: GAT1, GAT2, GAT3, and BGT1.[5]
| Compound | Scaffold | Key Structural Features | Primary Target(s) | Reported IC50 (µM) | Reference |
| Tiagabine | Nipecotic Acid | Lipophilic di-thienylbutenyl side chain | GAT1 | ~0.07 (human GAT1) | [3] |
| (S)-SNAP-5114 | Nipecotic Acid | Tris(4-methoxyphenyl)methoxyethyl side chain | GAT3/GAT4 (rodent) | ~4 (rat GAT-3) | [6] |
| NNC-711 | Guvacine | Lipophilic di-phenylbutenyl side chain | GAT1 | ~0.04 (human GAT1) | [3] |
| (R)-Pyrrolidine-2-acetic acid derivative | Pyrrolidine | 2-[tris(4-methoxyphenyl)methoxy]ethyl residue | GAT3 | 3.1 | [4] |
| Hypothetical this compound Analog | Tetrahydrofuran | N-benzyl group | GAT subtypes | Data not available |
Note: The IC50 values are subject to variation based on the specific assay conditions and cell types used.
This table highlights that high potency is often associated with the presence of a large, lipophilic side chain attached to the nitrogen of a cyclic amino acid core. This is a key design principle that should be applied to the optimization of this compound analogs.
Experimental Protocols
The evaluation of novel GAT inhibitors requires robust and reproducible experimental protocols. The following is a detailed, step-by-step methodology for a standard in vitro GABA uptake inhibition assay.
Protocol: [³H]GABA Uptake Inhibition Assay in HEK293 Cells
This protocol describes the determination of the inhibitory potency (IC50) of test compounds on GABA transporters stably expressed in Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells stably transfected with the desired human GAT subtype (hGAT1, hGAT2, hGAT3, or hBGT1).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-Glucose.
-
[³H]GABA (specific activity ~30-60 Ci/mmol).
-
Unlabeled GABA.
-
Test compounds (e.g., this compound analogs).
-
Reference inhibitors (e.g., Tiagabine for GAT1, (S)-SNAP-5114 for GAT3).
-
96-well cell culture plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Cell Culture:
-
Maintain HEK293 cells expressing the target GAT subtype in DMEM with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere and grow for 24-48 hours.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with 200 µL of pre-warmed (37°C) Assay Buffer.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test compounds and reference inhibitors in Assay Buffer.
-
Add 50 µL of the compound dilutions to the appropriate wells. For total uptake, add 50 µL of Assay Buffer. For non-specific uptake, add 50 µL of a high concentration of a potent inhibitor (e.g., 1 mM GABA or 100 µM Tiagabine for GAT1).
-
Pre-incubate the plates at 37°C for 10-20 minutes.
-
-
GABA Uptake:
-
Prepare the [³H]GABA solution in Assay Buffer at a final concentration of ~10-50 nM.
-
Initiate the uptake by adding 50 µL of the [³H]GABA solution to each well.
-
Incubate the plates at 37°C for a predetermined time (typically 5-20 minutes, within the linear range of uptake).
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay solution.
-
Wash the cells three times with 200 µL of ice-cold PBS to remove unincorporated [³H]GABA.
-
-
Quantification:
-
Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubate for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials or a microplate compatible with a scintillation counter.
-
Add 1 mL of scintillation cocktail to each vial (or as required for the microplate).
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Visualizing the Path Forward: Key Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key relationships in SAR and the experimental workflow.
References
- 1. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA Transporters [sigmaaldrich.com]
- 6. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Benzylamino)oxolane-3-carboxylic Acid
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(benzylamino)oxolane-3-carboxylic acid, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the core principles of chemical waste management, emphasizing causality and procedural integrity over rigid templates.
Immediate Safety & Disposal Overview
Before handling waste, it is critical to recognize that this compound and its derivatives should be treated as hazardous chemicals. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar molecules and its hydrochloride salt indicate it should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, all waste material must be managed as hazardous chemical waste in strict accordance with federal, state, and local regulations.[4][5]
Key Directives:
-
Do Not Drain Dispose: This compound must never be disposed of via the sanitary sewer system.[6][7]
-
Do Not Mix: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous reactions.[8][9]
-
Treat Empty Containers as Hazardous: Empty containers that once held the compound must be handled as if they still contain the product and disposed of accordingly.[10]
Core Principles of Chemical Waste Management
Understanding the rationale behind disposal protocols is fundamental to building a culture of safety. The proper management of chemical waste is dictated by the Resource Conservation and Recovery Act (RCRA) and enforced by the Environmental Protection Agency (EPA).[5] The primary goals are to prevent environmental contamination and protect human health.
The foundation of this process is Waste Characterization . A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] this compound waste is classified as hazardous based on its irritant and potential toxicity characteristics derived from analogous compounds.[2][3]
Segregation is the next critical pillar. Storing incompatible chemicals together can result in violent reactions, the release of toxic gases, or fire.[11] As an amino acid derivative, this compound has both a basic amine group and an acidic carboxylic acid group. Therefore, it must be segregated from strong acids, strong bases, and strong oxidizing agents.[9][12]
Data Presentation: Hazard Profile & Protective Equipment
To ensure operational safety, a clear understanding of the compound's hazard profile and the corresponding personal protective equipment (PPE) is essential.
| Hazard Classification | Guideline & Precautionary Statement | Required Personal Protective Equipment (PPE) | Citation |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | Standard laboratory attire, chemically resistant gloves (e.g., nitrile). | [1][2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation. P280: Wear protective gloves. | Lab coat, chemically resistant gloves. | [2][3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | Safety glasses with side shields or chemical splash goggles. | [2][3] |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation. P261: Avoid breathing dust. | Use only in a well-ventilated area or in a certified chemical fume hood. | [3][13] |
Experimental Protocol: Step-by-Step Disposal Methodology
This protocol provides a direct, step-by-step workflow for the compliant disposal of this compound and associated contaminated materials.
1. Waste Accumulation & Container Selection
-
Point of Generation: Accumulate chemical waste at or near the point of generation, in a designated and clearly marked "Satellite Accumulation Area" (SAA).[11][14] This area must be under the control of laboratory personnel.
-
Container for Solid Waste:
-
Collect pure solid this compound, or mixtures where it is the primary component, in a dedicated, leak-proof container with a secure screw-top lid.
-
The container must be chemically compatible. High-density polyethylene (HDPE) is a suitable choice. Avoid metal containers due to the compound's acidic nature.[14]
-
Ensure the container is free from damage or deterioration.[5]
-
-
Container for Contaminated Labware:
-
Disposable items such as gloves, weigh boats, or pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled, plastic-lined container.
-
For contaminated sharps (needles, scalpels, glass pipettes), use a designated rigid, puncture-resistant sharps container.[15]
-
2. Labeling
-
Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9]
-
Content Identification: The label must include:
3. Storage
-
Segregation: Store the waste container in your lab's designated SAA, segregated from incompatible materials (acids, bases, oxidizers) using secondary containment or physical barriers.[5][11]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[6][8]
-
Time Limits: Be aware of regulatory time limits for waste accumulation. Once a container is full, it must be removed from the SAA within three days. Partially filled containers may remain for up to one year, but institutional policies may be stricter.[11]
4. Disposal Request and Pickup
-
Contact EHS: When the waste container is full or your project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[16]
-
Documentation: Provide a complete and accurate description of the waste. Maintain all records of waste generation and disposal as required by your institution and regulatory agencies.[4]
Mandatory Visualization: Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste streams associated with this compound.
Caption: Disposal decision workflow for this compound.
Spill Management Protocol
Accidents happen, but preparedness minimizes risk. In the event of a spill, follow these procedures.[12]
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves other highly volatile or toxic materials, evacuate the lab and call emergency services.
-
Control & Contain: If the spill is small and you are trained to handle it, prevent its spread by enclosing it with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Ventilate: Ensure the area is well-ventilated. Work within a fume hood if possible.
-
Neutralize & Absorb: For this compound, a neutral absorbent material is appropriate. Do not attempt to neutralize with strong acids or bases. Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.
By adhering to these comprehensive guidelines, you contribute to a robust safety culture and ensure that the final step in your research is as responsible and meticulous as the first.
References
- 1. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1340215-39-5 [sigmaaldrich.cn]
- 2. aaronchem.com [aaronchem.com]
- 3. aksci.com [aksci.com]
- 4. epa.gov [epa.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. montgomerycollege.edu [montgomerycollege.edu]
- 7. nems.nih.gov [nems.nih.gov]
- 8. mwcog.org [mwcog.org]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. uwlax.edu [uwlax.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Benzylamino)oxolane-3-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The integrity of our data and the well-being of our team depend on it. This guide provides essential, field-tested safety and logistical information for handling 3-(Benzylamino)oxolane-3-carboxylic acid, focusing on the rationale and implementation of a robust Personal Protective Equipment (PPE) plan.
Hazard Assessment: Understanding the Risks
Before handling any compound, a thorough understanding of its hazard profile is non-negotiable. Based on available Safety Data Sheet (SDS) information for the hydrochloride salt of this compound, this compound is classified with several key hazards.[1] A related compound with a benzyloxycarbonyl protecting group presents a similar profile of irritation.[2]
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes can cause significant irritation, potentially leading to damage.[1][2]
-
Skin Irritation (Category 2): The compound is known to cause skin irritation upon contact.[1][2]
-
Respiratory Tract Irritation (Category 3): As a solid, the compound can form dust. Inhalation of this dust may irritate the respiratory system.[1][2]
-
Harmful if Swallowed (Category 4): Ingestion of the compound is considered harmful.[1]
These classifications necessitate a multi-faceted PPE approach to create effective barriers for all potential routes of exposure. The prudent assumption is to treat any new or not fully characterized compound with a high degree of caution.[3]
Core PPE Requirements: Your First Line of Defense
Engineering controls, such as certified chemical fume hoods, are the primary method for minimizing exposure, especially to airborne dust.[4][5] All work involving the solid form of this compound should be performed within a fume hood.[4][6] PPE serves as the critical final barrier.
Given the classification as a serious eye irritant, robust eye protection is mandatory.[1]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne dust and potential splashes.[4][7] Ensure they meet appropriate government standards such as ANSI Z.87.1 (US) or EN 166 (EU).[1][4]
-
Face Shield: When handling larger quantities (>1 gram) of the solid or when there is a significant risk of splashing (e.g., during dissolution in a volatile solvent), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[1][4][8]
Preventing dermal contact is crucial due to the compound's skin irritation properties.[1]
-
Gloves: Chemical-resistant nitrile or butyl rubber gloves are required.[7] Always inspect gloves for tears or defects before use.[1] Given that no specific glove breakthrough data is available for this compound, the best practice is to double-glove if handling the material for extended periods. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[9] After any handling procedure, hands should be washed thoroughly with soap and water, even after gloves are removed.[1]
-
Lab Coat: A clean, fully buttoned lab coat must be worn to protect skin and personal clothing.[4][8] For this specific compound, a standard cotton lab coat is acceptable for low-quantity work, but a chemical-resistant coat is recommended for larger-scale operations.
-
Footwear: Fully enclosed shoes are mandatory in any laboratory setting.[3][4] Perforated shoes or sandals offer no protection and are not permitted.[3]
The primary defense against respiratory irritation from dust is the use of a chemical fume hood.[4][5]
-
Engineering Controls: All weighing and transfer operations involving the solid compound must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust inhalation.[2][4]
-
Respirator: In the rare event that engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), a NIOSH-approved respirator with a P95 or P1 (EU EN 143) particle filter is necessary.[1][10] All personnel requiring respirator use must be properly fit-tested and trained.
PPE Selection Matrix for Common Laboratory Tasks
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides guidance for common scenarios.
| Task | Minimum Required PPE |
| Weighing/Transfer of Solid (<1g) | Chemical Splash Goggles, Nitrile Gloves, Lab Coat (within a fume hood) |
| Weighing/Transfer of Solid (>1g) | Face Shield over Chemical Splash Goggles, Nitrile Gloves, Lab Coat (within a fume hood) |
| Preparing a Solution | Chemical Splash Goggles, Nitrile Gloves, Lab Coat (within a fume hood) |
| Running a Reaction | Chemical Splash Goggles, Nitrile Gloves, Lab Coat |
| Work-up/Purification | Chemical Splash Goggles, Nitrile Gloves, Lab Coat |
| Handling a Spill | Face Shield over Chemical Splash Goggles, Chemical-Resistant Gloves, Lab Coat or Chemical-Resistant Apron. Respirator may be required based on spill size. |
Procedural Discipline: Donning and Doffing PPE
Cross-contamination often occurs not during an experiment, but when removing PPE. Adhering to a strict sequence is vital.
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Position securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
This protocol is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the ungloved fingers under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a designated hazardous waste container.[4]
-
Lab Coat: Unbutton the coat. Remove it by rolling it down from the shoulders, turning the sleeves inside out. Avoid letting the outer, contaminated surface touch your skin or clothing.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]
Operational and Disposal Plans
-
Spill Response: In case of a spill, evacuate the immediate area and alert colleagues. For small spills of the solid, carefully sweep up the material (avoid creating dust) and place it in a sealed, labeled hazardous waste container.[1] Clean the area with an appropriate solvent. All materials used for cleanup must be disposed of as hazardous waste.
-
PPE Disposal: All disposable PPE contaminated with this compound, including gloves and paper towels, must be placed in a clearly labeled hazardous waste container for solid chemical waste.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE based on the task's risk profile.
By integrating these expert-driven protocols and maintaining a vigilant, informed approach to safety, you build a laboratory environment where scientific advancement and personal well-being are mutually reinforcing.
References
- 1. aaronchem.com [aaronchem.com]
- 2. aksci.com [aksci.com]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. leelinework.com [leelinework.com]
- 8. moravek.com [moravek.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




